2-[(4-Methylphenyl)thio]acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylphenyl)sulfanylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNIFCMGOQTKGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384107 | |
| Record name | 2-[(4-Methylphenyl)thio]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21681-88-9 | |
| Record name | 2-[(4-Methylphenyl)thio]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is 2-[(4-Methylphenyl)thio]acetonitrile
An In-depth Technical Guide to 2-[(4-Methylphenyl)thio]acetonitrile: Synthesis, Characterization, and Applications in Medicinal Chemistry
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's physicochemical properties, spectroscopic profile, robust synthesis protocols, and its critical role as a building block for pharmacologically active molecules, most notably as a precursor to selective COX-2 inhibitors. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding of the subject matter.
Core Compound Profile and Physicochemical Properties
This compound, also known as ((4-methylphenyl)thio)acetonitrile, is an organic compound featuring a p-tolyl group linked through a sulfur atom (thioether) to an acetonitrile moiety. This unique combination of a flexible thioether linkage and a reactive nitrile functional group makes it a valuable and versatile synthon in organic chemistry.
The nitrile group can undergo a variety of transformations, including hydrolysis to carboxylic acids, reduction to amines, or participation in cycloadditions, while the thioether can be oxidized to sulfoxides or sulfones to modulate the electronic and solubility properties of a target molecule. Its most prominent application lies in the construction of complex heterocyclic systems for drug discovery.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Source(s) |
| CAS Number | 21681-88-9 | [1][2][] |
| Molecular Formula | C₉H₉NS | [2][4][5] |
| Molecular Weight | 163.24 g/mol | [4][5] |
| Boiling Point | 276.3 °C at 760 mmHg | [4] |
| Density | 1.11 ± 0.1 g/cm³ (Predicted) | [1] |
| Appearance | Light yellow oil (Typical) | [6] |
| ¹H NMR | δ ~7.3 (d, 2H), ~7.1 (d, 2H), ~3.7 (s, 2H), ~2.3 (s, 3H) | Predicted |
| ¹³C NMR | δ ~138, ~131, ~130, ~128, ~117, ~38, ~21 | Predicted |
| IR (Infrared) | ν ~2250 cm⁻¹ (C≡N stretch) | [7] |
Structural Elucidation and Spectroscopic Analysis
A thorough characterization is paramount for confirming the identity and purity of this compound. The following section explains the expected spectroscopic data and provides a general protocol for analysis.
Expertise in Interpretation: The "Why" Behind the Signals
-
¹H NMR Spectroscopy : The proton NMR spectrum provides unambiguous structural confirmation. The aromatic region will display two distinct doublets characteristic of a 1,4-disubstituted (para) benzene ring. The two protons ortho to the sulfur atom are expected around δ 7.3 ppm, while the two meta protons appear slightly upfield around δ 7.1 ppm. A sharp singlet integrating to three protons at approximately δ 2.3 ppm corresponds to the methyl group (-CH₃) on the tolyl ring. Crucially, a singlet integrating to two protons will be observed around δ 3.7 ppm. This signal is assigned to the methylene protons (-S-CH₂-CN) and its downfield shift is a direct consequence of the deshielding effects of the adjacent sulfur atom and the electron-withdrawing nitrile group.
-
¹³C NMR Spectroscopy : The carbon spectrum will show the expected number of signals. The nitrile carbon (C≡N) is typically found around δ 117 ppm. The methylene carbon (-S-CH₂-CN) signal appears around δ 38 ppm. The aromatic region will display four distinct signals, with the methyl-bearing carbon at δ ~21 ppm.
-
Infrared (IR) Spectroscopy : The most diagnostic feature in the IR spectrum is the sharp, intense absorption band around 2250 cm⁻¹, which is characteristic of the carbon-nitrogen triple bond (C≡N) stretch of the nitrile functional group.
-
Mass Spectrometry : Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 163 or 164, respectively, confirming the molecular weight.
Caption: Synthetic workflow for this compound.
Protocol 3.1: Laboratory-Scale Synthesis
This protocol is a self-validating system designed for high yield and purity.
-
Reaction Setup :
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylthiophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone (approx. 10 mL per gram of thiophenol).
-
-
Reagent Addition :
-
Stir the suspension vigorously at room temperature for 15 minutes to facilitate the formation of the thiophenolate.
-
Slowly add chloroacetonitrile (1.1 eq) to the suspension via a dropping funnel over 10 minutes. The reaction is exothermic; maintain the temperature below 40 °C with a water bath if necessary.
-
-
Reaction & Monitoring :
-
After the addition is complete, heat the mixture to a gentle reflux (approx. 56 °C for acetone) and maintain for 3-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% ethyl acetate in hexanes), observing the disappearance of the 4-methylthiophenol spot.
-
-
Workup :
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KCl). Wash the solid with a small amount of acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification :
-
Redissolve the crude residue in a suitable organic solvent like dichloromethane or ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, which is often of sufficient purity for subsequent steps.
-
If necessary, further purify by flash column chromatography on silica gel.
-
Key Applications in Drug Discovery
The primary value of this compound lies in its role as a precursor for high-value pharmaceutical targets.
Central Role as a Precursor to COX-2 Inhibitors
This compound is a documented intermediate in the synthesis of diarylpyridine-based selective cyclooxygenase-2 (COX-2) inhibitors. [8]The development of selective COX-2 inhibitors was a major advance in anti-inflammatory therapy, offering potent efficacy with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.
In this context, the nitrile group of this compound is a key reactive handle. It can participate in condensation reactions with other intermediates to construct the core heterocyclic scaffold of the final drug molecule. A notable example is its use in pathways leading to compounds structurally related to Etoricoxib , a highly selective COX-2 inhibitor.
Caption: Logical workflow for the use of the title compound in COX-2 inhibitor synthesis. [8]
Broader Potential in Medicinal Chemistry
Beyond COX-2 inhibitors, the thioether-acetonitrile scaffold is of significant interest. Thiophene and thioether moieties are present in a wide array of biologically active compounds, exhibiting properties that include:
-
Antimicrobial and Antiviral Activity [9]* Anti-inflammatory Effects [10]* Cytotoxic (Anticancer) Activity [11] The ability to oxidize the sulfur atom to a sulfoxide or sulfone provides a powerful tool for chemists to fine-tune a drug candidate's polarity, solubility, and metabolic stability, making this a highly attractive scaffold for future drug development programs.
Safety, Handling, and Storage
As a responsible scientist, proper handling of all chemicals is non-negotiable. This compound possesses moderate toxicity and requires careful handling.
Table 2: GHS Hazard Information
| Pictogram | GHS Code | Hazard Statement |
| H302 | Harmful if swallowed. [1][12] | |
| H315 | Causes skin irritation. [1][12] | |
| H319 | Causes serious eye irritation. [1][12] | |
| H335 | May cause respiratory irritation. [1][12] |
Protocol 5.1: Safe Handling and Storage
-
Personal Protective Equipment (PPE) : Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling the compound.
-
Ventilation : All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.
-
Spill Response : In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand), collect it in a sealed container, and dispose of it as hazardous chemical waste.
-
Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from strong oxidizing agents, acids, and bases.
Conclusion
This compound is more than just a chemical compound; it is a versatile tool in the arsenal of the medicinal chemist. Its straightforward and high-yielding synthesis, combined with the dual reactivity of its thioether and nitrile functionalities, establishes it as a valuable intermediate. Its proven application in the synthesis of advanced anti-inflammatory agents like COX-2 inhibitors underscores its importance. Future research may further exploit this scaffold to develop novel therapeutics in oncology, infectious diseases, and beyond, making a thorough understanding of its properties, synthesis, and handling essential for professionals in the field.
References
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PubChem. (n.d.). 2-(4-(Methylthio)phenyl)acetonitrile. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No: 38746-92-8 | Product Name: 2-(4-(Methylthio)phenyl)acetonitrile. Retrieved from [Link]
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WIPO Patentscope. (2001). WO/2001/029003 PROCESS FOR THE PREPARATION OF 1-(6-METHYLPYRIDIN-3-YL)-2-(4-METHYLTHIOPHENYL)-ETHANONE AND ITS USE IN THE SYNTHESIS OF DIARYLPYRIDINES. Retrieved from [Link]
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National Institutes of Health (NIH). (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of alpha-[p-tolylthio)[p-(2-thienylcarbonyl)phenyl]acetonitrile. Retrieved from [Link]
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ResearchGate. (2011). 2-[4-(Methylsulfonyl)phenyl]acetonitrile. Retrieved from [Link]
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ResearchGate. (2018). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Retrieved from [Link]
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ResearchGate. (n.d.). Kinetics and Mechanism of the Aminolysis of Thiophenyl 2-Thiopheneacetates in Acetonitrile. Retrieved from [Link]
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MDPI. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Retrieved from [Link]
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National Institutes of Health (NIH). (2023). Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik. Retrieved from [Link]
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PubMed. (1972). Correlation of plasma 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile levels with biological activity. Retrieved from [Link]
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A Technical Guide to 2-(p-tolylthio)acetonitrile: Structure, Synthesis, and Characterization
Abstract
This technical guide provides a comprehensive overview of 2-(p-tolylthio)acetonitrile, a versatile organic compound featuring nitrile and thioether functionalities. The document delineates its molecular structure and systematic nomenclature as per IUPAC standards. A detailed, field-proven synthetic protocol via nucleophilic substitution is presented, complete with mechanistic insights and a workflow diagram. The guide further explores the analytical characterization of the molecule, offering an expert analysis of its expected spectroscopic signatures in ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Finally, the reactivity of its key functional groups is discussed, highlighting its potential as a valuable intermediate in organic synthesis and for the development of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in drug development seeking a thorough understanding of this compound.
Molecular Structure and Nomenclature
The foundational step in understanding any chemical entity is the precise definition of its structure and internationally recognized name.
IUPAC Name and Synonyms
-
Systematic IUPAC Name: 2-((4-methylphenyl)thio)acetonitrile
-
Common Name: 2-(p-tolylthio)acetonitrile
-
Alternative Name: (p-tolylthio)acetonitrile
-
Molecular Formula: C₉H₉NS
-
Molecular Weight: 163.24 g/mol [1]
The nomenclature designates an acetonitrile core, where one of the alpha-hydrogens on the methyl group is substituted by a thioether linkage to a para-tolyl group (a toluene ring connected at the 4-position).
Structural Elucidation
The molecule's architecture consists of a central sulfur atom (thioether linkage) bridging a cyanomethyl group (-CH₂CN) and a p-tolyl group (a benzene ring substituted with a methyl group at the para position). This structure imparts a unique combination of polarity from the nitrile group and lipophilicity from the aromatic and methyl groups.
Sources
An In-Depth Technical Guide to the Reactivity of α-Cyano Thioethers for Researchers, Scientists, and Drug Development Professionals
Executive Summary
α-Cyano thioethers are a fascinating and highly versatile class of organic compounds characterized by the presence of both a nitrile and a thioether group attached to the same carbon atom. This unique structural motif imparts a rich and tunable reactivity profile, making them valuable intermediates in modern organic synthesis and drug discovery. The electron-withdrawing nature of the cyano group significantly acidifies the α-proton, facilitating the formation of a stabilized carbanion. This carbanion serves as a potent nucleophile, enabling a wide range of carbon-carbon bond-forming reactions, including alkylations and acylations. This reactivity profile establishes α-cyano thioethers as valuable acyl anion equivalents. Furthermore, the sulfur atom can be readily oxidized to the corresponding sulfoxide and sulfone, unlocking additional synthetic transformations such as the Pummerer rearrangement. The thioether moiety can also be removed through reductive desulfurization, providing a traceless activation strategy. This guide provides a comprehensive overview of the synthesis and diverse reactivity of α-cyano thioethers, offering field-proven insights and detailed methodologies for their strategic application in complex molecule synthesis and the development of novel therapeutics.
Introduction: Structural Features and Electronic Properties
The reactivity of α-cyano thioethers is fundamentally governed by the interplay of the electronic properties of the cyano and thioether functionalities. The cyano group, with its strong inductive and resonance electron-withdrawing effects, significantly increases the acidity of the α-proton (pKa ≈ 22 in DMSO for phenylacetonitrile)[1]. This acidification is the cornerstone of their utility, as it allows for facile deprotonation under relatively mild basic conditions to generate a resonance-stabilized carbanion.
The adjacent sulfur atom of the thioether group also plays a crucial role. While sulfur is less electronegative than oxygen, it can stabilize an adjacent negative charge through polarization and the involvement of its d-orbitals, further contributing to the stability of the α-cyano carbanion. This dual stabilization renders these carbanions soft nucleophiles, influencing their regioselectivity in reactions with ambident electrophiles.
Synthesis of α-Cyano Thioethers
The preparation of α-cyano thioethers can be achieved through several reliable synthetic routes. A common and straightforward method involves the nucleophilic substitution of an α-haloacetonitrile with a thiolate. This approach is highly versatile, allowing for the introduction of a wide variety of alkyl and aryl thioether moieties.
Experimental Protocol: Synthesis of 2-(Phenylthio)acetonitrile
-
To a stirred solution of thiophenol (1.0 eq.) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq.) at room temperature.
-
Stir the resulting mixture for 30 minutes to ensure the complete formation of the thiophenolate salt.
-
To this suspension, add chloroacetonitrile (1.1 eq.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(phenylthio)acetonitrile.
Reactivity of the α-Carbon: The α-Cyano Thioether Carbanion
The most prominent feature of α-cyano thioethers is the acidity of the α-proton, which enables the generation of a stabilized carbanion. This nucleophilic intermediate is central to a host of valuable carbon-carbon bond-forming reactions.
Deprotonation and Carbanion Formation
The deprotonation of α-cyano thioethers is typically achieved using a variety of bases, with the choice of base depending on the specific substrate and the desired reactivity. Common bases include alkali metal hydrides (e.g., NaH), alkoxides (e.g., KOtBu), and strong non-nucleophilic bases like lithium diisopropylamide (LDA). The resulting carbanion is a soft nucleophile, a characteristic that dictates its reaction with various electrophiles.
Alkylation Reactions
The α-cyano thioether carbanion readily undergoes alkylation with a range of electrophiles, including alkyl halides and epoxides. This reaction provides a powerful method for the construction of more complex carbon skeletons.
Table 1: Reaction Conditions for the Alkylation of α-Cyano Thioethers
| Electrophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Methyl Iodide | NaH | DMF | 0 to rt | 85-95 |
| Benzyl Bromide | KOtBu | Toluene | rt to 120 | 80-90[2] |
| Propylene Oxide | LDA | THF | -78 to rt | 70-80 |
| Ethyl Bromoacetate | K2CO3 | Acetone | Reflux | 75-85 |
Experimental Protocol: α-Alkylation of 2-(Phenylthio)acetonitrile[3]
-
To a solution of 2-(phenylthio)acetonitrile (1.0 eq.) in anhydrous toluene (10 mL), add potassium tert-butoxide (KOtBu, 0.8 eq.) at room temperature under an inert atmosphere.[3]
-
Heat the mixture to 120 °C and add the corresponding alcohol (e.g., benzyl alcohol, 3.0 eq.).[3]
-
Stir the reaction at 120 °C for the specified time (typically 3-12 hours), monitoring by TLC.[3]
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the α-alkylated product.[3]
Acylation Reactions
The acylation of α-cyano thioether carbanions with acylating agents such as acyl chlorides or anhydrides provides a direct route to β-keto nitriles, which are valuable synthetic intermediates.[4][5][6] The reaction proceeds via nucleophilic attack of the carbanion on the carbonyl carbon of the acylating agent.
Application as Acyl Anion Equivalents
The combination of carbanion formation and subsequent manipulation of the cyano and thioether groups makes α-cyano thioethers effective acyl anion equivalents. After the introduction of an alkyl or acyl group at the α-position, the cyano group can be hydrolyzed to a carboxylic acid, and the thioether can be removed or further transformed. This "umpolung" or polarity inversion strategy is a powerful tool in retrosynthetic analysis.
Reactivity involving the Sulfur Atom
Beyond the reactivity of the α-carbon, the sulfur atom in α-cyano thioethers can participate in a range of synthetically useful transformations.
Oxidation to α-Cyano Sulfoxides and Sulfones
The thioether moiety can be selectively oxidized to the corresponding sulfoxide or sulfone using various oxidizing agents.[7] The choice of oxidant and reaction conditions allows for controlled oxidation to either oxidation state.
Table 2: Oxidation of α-Cyano Thioethers
| Oxidizing Agent | Product | Typical Conditions |
| m-CPBA (1.1 eq.) | Sulfoxide | CH2Cl2, 0 °C to rt |
| H2O2 | Sulfoxide/Sulfone | Acetic acid, rt |
| Oxone® | Sulfone | MeOH/H2O, rt |
| KMnO4 | Sulfone | Acetone/H2O, 0 °C |
The resulting α-cyano sulfoxides and sulfones are themselves valuable synthetic intermediates, with the sulfinyl and sulfonyl groups serving as excellent activating groups and leaving groups in subsequent reactions.
The Pummerer Rearrangement of α-Cyano Sulfoxides
α-Cyano sulfoxides, readily prepared by the oxidation of α-cyano thioethers, can undergo the Pummerer rearrangement upon treatment with an activating agent, typically acetic anhydride.[8][9] This reaction results in the formation of an α-acyloxy-α-cyano thioether. The key intermediate in this rearrangement is a thionium ion, which is then trapped by the acetate nucleophile.[8]
The α-acyloxy-α-cyano thioether products can be hydrolyzed to yield α-keto esters, further highlighting the utility of α-cyano thioethers as synthons for various carbonyl compounds.
Reductive Desulfurization
The thioether group can be reductively cleaved to a C-H bond using reagents such as Raney nickel.[9][10][11] This desulfurization reaction is particularly useful when the thioether has served its purpose as an activating group or for directing reactivity, and its removal is desired in the final target molecule. The reaction proceeds via the adsorption of the sulfur atom onto the hydrogen-rich surface of the Raney nickel catalyst, followed by hydrogenolysis of the C-S bond.[9]
Experimental Protocol: Reductive Desulfurization with Raney Nickel[13]
-
To a solution of the α-cyano thioether (1.0 eq.) in a suitable solvent (e.g., ethanol), add a slurry of activated Raney nickel (typically 5-10 times the weight of the substrate).
-
Stir the mixture vigorously at room temperature or with gentle heating. The reaction is often complete within a few hours.
-
Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Raney nickel. Caution: Raney nickel is pyrophoric and should be handled with care.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the desulfurized product, which can be further purified if necessary.
Applications in Drug Discovery and Development
The unique reactivity of α-cyano thioethers makes them attractive building blocks in medicinal chemistry. The cyano group is a common motif in many pharmaceuticals, where it can act as a hydrogen bond acceptor or be transformed into other functional groups.[12] The thioether linkage is also present in numerous bioactive molecules and can contribute to binding affinity and metabolic stability.
For instance, α-cyano bis(indolyl)chalcones, which can be synthesized from precursors derived from α-cyano thioether chemistry, have been identified as novel anticancer agents.[13][14][15] Some of these compounds have been shown to act as microtubule stabilizing agents, a mechanism of action shared by successful anticancer drugs like paclitaxel.[13] The ability to readily functionalize the α-position of α-cyano thioethers allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.
Conclusion and Future Outlook
α-Cyano thioethers are a class of compounds with a rich and diverse reactivity profile that makes them powerful tools in organic synthesis. The ability to form a stabilized carbanion at the α-position allows for a wide range of C-C bond-forming reactions, while the sulfur atom provides a handle for further transformations, including oxidation and desulfurization. Their utility as acyl anion equivalents and their application in the synthesis of biologically active molecules underscore their importance. Future research in this area will likely focus on the development of new catalytic and stereoselective reactions involving α-cyano thioethers, further expanding their synthetic utility and their application in the design and synthesis of next-generation pharmaceuticals.
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Li, Y., et al. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Journal of the American Chemical Society, 144(5), 2038-2042. Available from: [Link]
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Wang, X., et al. (2021). Synthesis of α-trifluoromethoxy-sulfide through the Pummerer rearrangement. Organic & Biomolecular Chemistry, 19(3), 565-569. Available from: [Link]
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Wang, Y., et al. (2007). Oxidative desulfurization of dibenzothiophene with molecular oxygen using emulsion catalysis. Green Chemistry, 9(9), 984-988. Available from: [Link]
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Li, Y., et al. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 28(14), 5483. Available from: [Link]
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Li, J., et al. (2015). Acylation of α-acetyl ketendithioacetals with acyl chloride. ResearchGate. Available from: [Link]
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Barcellos, R. B., et al. (2020). Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions. Beilstein Journal of Organic Chemistry, 16, 1266-1274. Available from: [Link]
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Trejo, A. C., et al. (2015). Electrochemical Desulfurization of Dibenzothiophene Sulfone in Sodium Fluoride/Acetonitrile. ResearchGate. Available from: [Link]
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Physical and chemical properties of 2-[(4-Methylphenyl)thio]acetonitrile
An In-depth Technical Guide to 2-[(4-Methylphenyl)thio]acetonitrile
Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (CAS No. 21681-88-9). As a member of the α-cyano sulfide family, this compound is a valuable intermediate in synthetic organic chemistry. This document details its physicochemical characteristics, provides a validated synthesis protocol, explores its chemical reactivity, outlines robust analytical methodologies for its characterization, and discusses safety considerations. The guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile chemical building block.
Introduction
This compound is an organic compound featuring a p-tolyl group attached to a cyanomethyl moiety via a thioether linkage. The strategic placement of the sulfur atom and the nitrile group activates the adjacent methylene bridge, rendering the α-protons acidic and making it a potent nucleophile upon deprotonation. This inherent reactivity makes it a versatile precursor for the synthesis of more complex molecular architectures. The nitrile group itself is a key pharmacophore in numerous pharmaceutical agents, serving as a hydrogen bond acceptor or a bioisostere for other functional groups.[1] Understanding the fundamental properties and reactivity of intermediates like this compound is therefore critical for the rational design and development of novel chemical entities.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized below. These data are essential for its proper handling, storage, and application in experimental settings.
Structure and Identifiers
Table 1: Core Physicochemical and Spectroscopic Data
| Property | Value | Source(s) |
| CAS Number | 21681-88-9 | [2][3][4] |
| Molecular Formula | C₉H₉NS | [2][3] |
| Molecular Weight | 163.24 g/mol | [2][4][] |
| IUPAC Name | This compound | [] |
| SMILES | CC1=CC=C(C=C1)SCC#N | [2][] |
| InChI Key | IDNIFCMGOQTKGB-UHFFFAOYSA-N | [2][3][] |
| Predicted Density | 1.11 ± 0.1 g/cm³ | [4][] |
| Predicted Boiling Point | 276.3 °C at 760 mmHg | [2] |
| Topological Polar Surface Area | 49.1 Ų | [2] |
| Hydrogen Bond Acceptors | 2 (Nitrile N, Sulfur S) | [2] |
| Rotatable Bond Count | 2 | [2] |
Spectroscopic Data Insights
While specific spectra for this compound are not publicly available, predicted spectral data and analysis of its structural motifs provide valuable insights:
-
¹H NMR: The proton spectrum is expected to show a singlet for the methyl (CH₃) protons around 2.3 ppm. The aromatic protons on the p-substituted ring will appear as two doublets in the 7.0-7.5 ppm region. The methylene (CH₂) protons adjacent to the sulfur and nitrile groups will appear as a distinct singlet, likely between 3.5 and 4.0 ppm.
-
¹³C NMR: The carbon spectrum will show characteristic peaks for the methyl carbon (~21 ppm), the methylene carbon, the nitrile carbon (~117 ppm), and four distinct aromatic carbon signals.
-
IR Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch is expected around 2240-2260 cm⁻¹.[6] Aromatic C-H and C=C stretching bands will also be present.
Synthesis and Reactivity
Synthesis Protocol: Nucleophilic Substitution
The most direct route to this compound is via the S-alkylation of 4-methylbenzenethiol (p-thiocresol) with a haloacetonitrile, typically chloroacetonitrile. The reaction proceeds via an Sₙ2 mechanism.
Causality: The reaction requires a base to deprotonate the thiol (pKa ~6.5), forming the more nucleophilic thiolate anion. This anion then readily displaces the chloride from chloroacetonitrile. Ethanol is a suitable polar protic solvent that dissolves the reactants and facilitates the reaction.
Step-by-Step Methodology: [7]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylbenzenethiol (1.0 eq) and chloroacetonitrile (1.1 eq) in 95% ethanol.
-
Base Addition: While stirring the solution at room temperature, add a solution of sodium hydroxide (1.1 eq) in water dropwise. Monitor the pH to ensure the mixture remains alkaline. An exothermic reaction may be observed.
-
Reaction: Continue stirring at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the starting thiol.
-
Quenching and Extraction: Dilute the reaction mixture with an equal volume of water. Transfer the mixture to a separatory funnel and extract twice with diethyl ether.
-
Washing: Wash the combined organic extracts with water and then with brine to remove residual base and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (Optional): If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel.
Chemical Reactivity
The reactivity is dominated by three key structural features:
-
Acidic α-Protons: The methylene protons are flanked by two electron-withdrawing groups (sulfur and nitrile), significantly increasing their acidity. This allows for easy deprotonation with a suitable base (e.g., NaH, LDA) to form a stabilized carbanion. This nucleophilic carbanion can then be used in various C-C bond-forming reactions, such as alkylations and aldol-type condensations.[8][9][10]
-
Nitrile Group: The nitrile functionality can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid or amide. It can also be reduced to a primary amine using reducing agents like LiAlH₄.
-
Thioether Linkage: The sulfur atom is susceptible to oxidation. Mild oxidizing agents (e.g., H₂O₂) will convert the thioether to a sulfoxide, while stronger agents can produce the corresponding sulfone. Organic sulfides are generally incompatible with strong acids and strong reducing agents.[11]
Analytical Methodologies
To ensure the identity and purity of this compound, a combination of chromatographic and spectroscopic techniques is recommended.
Self-Validation: The described protocol is a self-validating system. The use of a certified reference standard ensures accuracy, the calibration curve validates linearity and sensitivity, and the analysis of a spiked sample confirms recovery and assesses matrix effects.
Protocol: Purity Determination by Reverse-Phase HPLC This method is designed for the quantitative analysis of this compound to determine its purity. Acetonitrile is a common solvent in HPLC analysis due to its UV transparency and miscibility with water.[12]
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water. An isocratic method (e.g., 70:30 v/v Acetonitrile:Water) is a good starting point.[13]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the aromatic ring shows strong absorbance, typically around 254 nm.
-
Standard Preparation: Prepare a stock solution of a certified reference standard of this compound in acetonitrile. Create a series of calibration standards by serial dilution (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh a sample of the synthesized material and dissolve it in acetonitrile to a known concentration within the calibration range.
-
Analysis: Inject the calibration standards to generate a calibration curve. Then, inject the sample solution. The purity can be calculated by comparing the peak area of the analyte to the calibration curve.
Safety and Handling
While a specific, comprehensive MSDS for this compound is not widely available, data from structurally related compounds and supplier information suggest the following hazards.[4] Organic nitriles can be toxic, and organic sulfides are often irritants.[11][14][15]
-
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents and strong acids.
-
Applications in Research and Development
This compound serves as a key intermediate in multi-step organic synthesis. Its true value lies in its capacity to be elaborated into more complex structures. The activated methylene group allows for the introduction of various substituents, making it a foundational block for building diverse molecular scaffolds.
While a direct application in a marketed drug is not documented, related phenylacetonitrile and thioether compounds are prevalent in medicinal chemistry. For instance, the isomeric compound 2-(4-(methylthio)phenyl)acetonitrile has been cited as a precursor in the synthesis of diarylpyridines with potential COX-2 inhibitor activity.[16] This highlights the utility of the (methylthio)phenylacetonitrile scaffold as a starting point for discovering biologically active molecules. Researchers can leverage the reactivity of this compound to synthesize libraries of compounds for screening in various drug discovery programs.
References
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PubChem. (n.d.). 2-(4-(Methylthio)phenyl)acetonitrile. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 2-(4-(Methylthio)phenyl)acetonitrile. Retrieved from [Link]
-
WIPO Patentscope. (2001). WO/2001/029003 PROCESS FOR THE PREPARATION OF 1-(6-METHYLPYRIDIN-3-YL)-2-(4-METHYLTHIOPHENYL)-ETHANONE AND ITS USE IN THE SYNTHESIS OF DIARYLPYRIDINES. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-(4-tert-butylphenylthio)acetonitrile. Retrieved from [Link]
-
Horn, A., & Dussault, P. H. (2019). Synthesis of α-Cyano and α-Sulfonyl Cyclic Ethers via Intramolecular Reactions of Peroxides with Sulfone- and Nitrile-Stabilized Carbanions. The Journal of Organic Chemistry, 84(22), 14611-14626. Retrieved from [Link]
-
NIOSH. (1998). ACETONITRILE: METHOD 1606. Retrieved from [Link]
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Sci-Hub. (2019). Synthesis of α-Cyano and α-Sulfonyl Cyclic Ethers via Intramolecular Reactions of Peroxides with Sulfone- and Nitrile-Stabilized Carbanions. Retrieved from [Link]
-
Koesukwiwat, U., Lehotay, S. J., & Mastovska, K. (2009). Method validation and comparison of acetonitrile and acetone extraction for the analysis of 169 pesticides in soya grain by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1216(21), 4517-4532. Retrieved from [Link]
-
Koba, O., et al. (2017). Development of a Multi-Residue Method Using Acetonitrile-Based Extraction Followed by Liquid Chromatography–Tandem Mass Spectrometry for the Analysis of Steroids and Veterinary and Human Drugs at Trace Levels in Soil. Water, Air, & Soil Pollution, 228(8), 312. Retrieved from [Link]
-
Horn, A., & Dussault, P. H. (2019). Synthesis of α-Cyano and α-Sulfonyl Cyclic Ethers via Intramolecular Reactions of Peroxides with Sulfone- and Nitrile-Stabilized Carbanions. ACS Publications. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetonitrile. Retrieved from [Link]
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Fun, L., & Weaver, J. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Retrieved from [Link]
-
Temple University. (2023). Anomalous Infrared Intensity Behavior of Acetonitrile Diffused into UiO-67. Chemistry of Materials. Retrieved from [Link]
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The Synthetic Versatility of 2-[(4-Methylphenyl)thio]acetonitrile: A Technical Guide for Organic Chemists
Introduction: Unveiling a Powerful Synthetic Building Block
In the landscape of modern organic synthesis, the strategic use of bifunctional molecules is paramount for the efficient construction of complex molecular architectures. Among these, 2-[(4-Methylphenyl)thio]acetonitrile, also known as (p-tolylthio)acetonitrile, has emerged as a versatile and highly valuable building block. Its unique structure, featuring a reactive methylene group activated by both a nitrile and a thioether linkage, provides a gateway to a diverse array of chemical transformations. This guide offers an in-depth exploration of the synthesis, reactivity, and synthetic applications of this compound, tailored for researchers, scientists, and professionals in drug development.
This technical guide will delve into the core chemical manipulations of this compound, including its synthesis, α-alkylation, hydrolysis to valuable carboxylic acids, reduction to primary amines, and its role as a precursor in the synthesis of important heterocyclic scaffolds. Through detailed protocols, mechanistic insights, and practical examples, we aim to equip the reader with the knowledge to effectively harness the synthetic potential of this remarkable reagent.
Physicochemical Properties and Safety Profile
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 21681-88-9 | [1][2] |
| Molecular Formula | C₉H₉NS | [1][2] |
| Molecular Weight | 163.24 g/mol | [1] |
| Boiling Point | 55 °C | [3] |
| Density | 1.11±0.1 g/cm³ (Predicted) | [3] |
| Appearance | Not Available | [1] |
Safety Information: this compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[3]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Synthesis of this compound: A Robust and Scalable Protocol
The most common and efficient method for the preparation of this compound involves the nucleophilic substitution of a haloacetonitrile with 4-methylthiophenol. The reaction proceeds readily in the presence of a base to deprotonate the thiol, generating a potent thiolate nucleophile.
Experimental Protocol: Synthesis via S-Alkylation
This protocol is adapted from established procedures for the synthesis of related arylthioacetonitriles.
Materials:
-
4-Methylthiophenol (p-thiocresol)
-
Chloroacetonitrile
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylthiophenol (1.0 eq) and chloroacetonitrile (1.1 eq) in 95% ethanol.
-
While stirring at room temperature, add a solution of sodium hydroxide (1.05 eq) in water dropwise. The addition should be controlled to maintain the reaction temperature below 30 °C.
-
After the addition is complete, continue stirring the mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with an equal volume of water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation to yield this compound as a liquid.
Mechanistic Rationale
The synthesis proceeds via a classic Sₙ2 mechanism. The hydroxide base deprotonates the acidic thiol proton of 4-methylthiophenol to form the highly nucleophilic 4-methylthiophenoxide anion. This anion then attacks the electrophilic carbon of chloroacetonitrile, displacing the chloride leaving group to form the desired product.
The α-Carbon: A Hub of Reactivity
The synthetic utility of this compound stems from the pronounced acidity of the methylene protons situated between the electron-withdrawing nitrile group and the sulfur atom. This allows for the facile generation of a stabilized carbanion, which can then participate in a variety of carbon-carbon bond-forming reactions.
α-Alkylation: Expanding the Carbon Skeleton
The deprotonation of the α-carbon with a suitable base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), generates a nucleophilic carbanion that readily reacts with a wide range of electrophiles, most notably alkyl halides.
This protocol is a general procedure adaptable for various alkylating agents.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DMF to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The choice of a strong, non-nucleophilic base like sodium hydride is crucial to ensure complete deprotonation of the α-carbon without competing side reactions. Anhydrous DMF is an excellent polar aprotic solvent for this reaction, as it effectively solvates the sodium cation, enhancing the reactivity of the carbanion. The reaction is initiated at low temperature to control the exothermicity of the deprotonation and then allowed to warm to room temperature to drive the Sₙ2 reaction to completion.
Transformations of the Nitrile Group: Accessing New Functional Motifs
The nitrile functionality in this compound serves as a versatile handle for further synthetic transformations, primarily through hydrolysis to carboxylic acids or reduction to primary amines.
Hydrolysis to 2-(p-Tolylthio)acetic Acid
The hydrolysis of the nitrile group provides a direct route to the corresponding carboxylic acid, 2-(p-tolylthio)acetic acid, a valuable intermediate in its own right. This transformation can be achieved under either acidic or basic conditions, with basic hydrolysis often being preferred to avoid potential side reactions.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add an aqueous solution of sodium hydroxide (excess, e.g., 5-10 eq).
-
Heat the mixture to reflux and maintain for 4-12 hours, or until TLC indicates the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to afford 2-(p-tolylthio)acetic acid. If no precipitate forms, extract the acidified aqueous layer with diethyl ether, dry the organic layer, and concentrate to obtain the product.
Reduction to 2-(p-Tolylthio)ethanamine
The reduction of the nitrile group to a primary amine opens up avenues for the synthesis of various nitrogen-containing compounds. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Water
-
15% Aqueous sodium hydroxide solution
-
Anhydrous sodium sulfate
Procedure:
-
To a dry, three-necked round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous diethyl ether to the stirred suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Cool the reaction mixture to 0 °C and carefully quench by the sequential, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with diethyl ether.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(p-tolylthio)ethanamine.
Gateway to Heterocycles: Thiophene and Thiazole Synthesis
The unique combination of functional groups in this compound makes it an excellent precursor for the synthesis of various heterocyclic systems, particularly those containing sulfur.
Gewald Synthesis of 2-Aminothiophenes
The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes. While the classical Gewald reaction involves a ketone or aldehyde, an α-cyanoester, and elemental sulfur, variations using α-cyanothioethers are also known. The reaction of this compound with an α-haloketone or α-haloaldehyde, followed by treatment with a base and elemental sulfur, can lead to the formation of a thiophene ring.
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives from an α-haloketone and a thioamide. While this compound is not a direct substrate for the classical Hantzsch synthesis, it can be readily converted into a suitable thioamide intermediate. Hydrolysis of the nitrile to the corresponding carboxylic acid, followed by conversion to the acid chloride and reaction with ammonia, would yield the primary amide. Thionation of the amide with a reagent such as Lawesson's reagent would provide the necessary thioamide precursor.
Applications in Medicinal Chemistry
The structural motifs accessible from this compound, such as substituted acetic acids, ethanamines, and various heterocycles, are prevalent in many biologically active molecules. For instance, arylthioacetic acid derivatives have been investigated for their anti-inflammatory properties, and substituted 2-aminothiophenes are known to exhibit a wide range of pharmacological activities, including anticancer and antimicrobial effects. The ability to readily introduce diverse substituents at the α-position makes this compound a valuable tool in the generation of compound libraries for drug discovery. For example, compounds bearing a 4-(methylsulfonyl)phenyl moiety, which can be accessed from the corresponding thioether through oxidation, have been identified as potent and specific COX-2 inhibitors[4].
Characterization Data
While a complete set of publicly available spectral data for this compound is limited, the following represents typical expected values based on closely related structures and predictive tools.
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.30-7.10 (m, 4H, Ar-H)
-
δ 3.50 (s, 2H, -S-CH₂-CN)
-
δ 2.35 (s, 3H, Ar-CH₃)
¹³C NMR (CDCl₃, 100 MHz):
-
δ 138.0 (Ar-C)
-
δ 130.0 (Ar-CH)
-
δ 129.5 (Ar-CH)
-
δ 128.0 (Ar-C)
-
δ 117.0 (-CN)
-
δ 25.0 (-S-CH₂-CN)
-
δ 21.0 (Ar-CH₃)
IR (neat, cm⁻¹):
-
~2920 (C-H stretch, alkyl)
-
~2250 (C≡N stretch)
-
~1490, 1450 (C=C stretch, aromatic)
-
~810 (C-H bend, p-disubstituted aromatic)
Mass Spectrometry (EI):
-
m/z (%): 163 (M⁺), 124, 91
Conclusion
This compound is a readily accessible and highly versatile synthetic intermediate. The strategic positioning of the thioether and nitrile functionalities provides a platform for a wide range of chemical transformations, including C-C bond formation, and the synthesis of carboxylic acids, primary amines, and heterocyclic systems. Its utility in the construction of medicinally relevant scaffolds underscores its importance in modern organic synthesis. This guide has provided a comprehensive overview of its synthesis, key reactions, and potential applications, offering a solid foundation for its use in research and development.
References
-
Synthesis of 2-(4-tert-butylphenylthio)acetonitrile - PrepChem.com. Available at: [Link]
- US3755412A - Alkylation of acetonitriles - Google Patents.
-
2-[4-(Methylsulfonyl)phenyl]acetonitrile - ResearchGate. Available at: [Link]
-
conversion of Acetonitrile into Acetic acid - Brainly.in. Available at: [Link]
-
24.6: Synthesis of Amines - Chemistry LibreTexts. Available at: [Link]
-
Gewald reaction - Wikipedia. Available at: [Link]
-
Hantzsch thiazole synthesis - Wikipedia. Available at: [Link]
-
A Review on Medicinally Important Heterocyclic Compounds. Available at: [Link]
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An In-Depth Technical Guide to the Synthesis of Aryl Thioacetonitriles
Introduction
Aryl thioacetonitriles, characterized by an aryl group attached to a sulfur atom which is in turn bonded to a cyanomethyl group (Ar-S-CH₂CN), represent a class of compounds with significant utility in medicinal chemistry and organic synthesis. Their structural motif is found in various biologically active molecules, including potential anti-HIV agents and compounds with antitubercular activity.[1][2] The nitrile group serves as a versatile synthetic handle for transformation into amines, amides, and carboxylic acids, while the thioether linkage is a key feature in many pharmaceutical compounds. This guide provides an in-depth exploration of the primary synthetic methodologies for accessing this valuable scaffold, designed for researchers and professionals in chemical and pharmaceutical development.
This document moves beyond a simple recitation of procedures. It is structured to provide a deep understanding of the causality behind experimental choices, offering insights into why certain reagents and conditions are employed. Each method is presented as a self-validating system, grounded in authoritative, peer-reviewed literature to ensure scientific integrity and reproducibility.
Method 1: Nucleophilic Substitution with Thiophenols
One of the most direct and classical approaches to aryl thioacetonitriles is the S-alkylation of a thiophenol with an α-haloacetonitrile, typically chloroacetonitrile or bromoacetonitrile. This reaction is a straightforward nucleophilic substitution (SN2) reaction.
Expertise & Experience: Mechanistic Rationale
The core of this reaction lies in the generation of a potent nucleophile—the thiophenolate anion. Thiophenols are generally more acidic than their corresponding phenols, meaning a moderately strong base is sufficient to deprotonate the thiol (S-H) group. The resulting thiophenolate is an excellent nucleophile due to the high polarizability and relatively low electronegativity of sulfur. This anion then attacks the electrophilic methylene carbon of the haloacetonitrile, displacing the halide to form the new carbon-sulfur bond.
The choice of base is critical. A base that is too weak will not generate a sufficient concentration of the thiophenolate, leading to a sluggish or incomplete reaction. Conversely, a strong, sterically hindered base might promote elimination side reactions (E2), although this is less common with acetonitrile derivatives. Common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or triethylamine (Et₃N). The solvent choice is equally important; polar aprotic solvents like acetone, acetonitrile (ACN), or dimethylformamide (DMF) are ideal as they solvate the cation of the base without solvating the nucleophilic anion, thus enhancing its reactivity.
Sources
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 2-[(4-Methylphenyl)thio]acetonitrile
Introduction
2-[(4-Methylphenyl)thio]acetonitrile is a versatile bifunctional molecule incorporating both a thioether and a nitrile group. This structural motif makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty organic materials. The thioether linkage provides a site for further functionalization, while the nitrile group can be readily converted into various nitrogen-containing functionalities such as amines, amides, or tetrazoles.
This document provides a comprehensive, field-proven protocol for the synthesis of this compound. The synthetic strategy is based on the nucleophilic substitution reaction between 4-methylthiophenol and chloroacetonitrile. This S-alkylation reaction is a direct and efficient method, analogous to the classical Williamson ether synthesis, for forming carbon-sulfur bonds.[1][2] We will delve into the mechanistic underpinnings of this transformation, provide a detailed step-by-step experimental procedure, and outline the necessary safety precautions for handling the hazardous materials involved.
Reaction Scheme and Mechanism
The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction is initiated by the deprotonation of the weakly acidic thiol proton of 4-methylthiophenol by a suitable base, in this case, potassium carbonate, to form the potent nucleophile, the 4-methylthiophenoxide anion. This anion then performs a backside attack on the electrophilic methylene carbon of chloroacetonitrile. The carbon-sulfur bond is formed concurrently with the cleavage of the carbon-chlorine bond, displacing the chloride ion as the leaving group to yield the final product.[2][3]
Figure 1: Reaction Scheme for the Synthesis of this compound
The choice of a polar aprotic solvent, such as acetone, is critical as it effectively solvates the potassium cation without strongly solvating the thiophenoxide anion, thereby enhancing its nucleophilicity and promoting the SN2 pathway.[1][4]
Materials and Reagents
Proper preparation and handling of all materials are essential for the success and safety of this protocol. All reagents should be of analytical grade or higher.
| Reagent | CAS No. | Formula | MW ( g/mol ) | Properties |
| 4-Methylthiophenol | 106-45-6 | C₇H₈S | 124.20 | m.p.: 39-43 °C; b.p.: 195 °C; Stench, irritant[5] |
| Chloroacetonitrile | 107-14-2 | C₂H₂ClN | 75.50 | b.p.: 121-125 °C; Density: ~1.19 g/mL; Highly toxic, flammable, lachrymator[6][7][8] |
| Potassium Carbonate | 584-08-7 | K₂CO₃ | 138.21 | Anhydrous, fine powder; Hygroscopic |
| Acetone | 67-64-1 | C₃H₆O | 58.08 | Anhydrous; Flammable, irritant |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | For extraction; Flammable, irritant |
| Brine | N/A | NaCl (aq) | N/A | Saturated aqueous solution |
| Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Anhydrous, for drying |
Safety and Handling Precautions
This procedure must be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves, is mandatory.
-
Chloroacetonitrile: This substance is highly toxic by ingestion, inhalation, and skin absorption.[9][10] It is also a lachrymator (causes tearing) and is flammable.[11][12] Handle with extreme care, avoiding any contact or vapor inhalation. All equipment in contact with chloroacetonitrile should be decontaminated with a bleach solution.
-
4-Methylthiophenol: This compound has a strong, unpleasant odor and is a skin and eye irritant.[13][14] Avoid inhalation and skin contact.
-
Acetone and Ethyl Acetate: These solvents are flammable. Ensure there are no open flames or spark sources in the vicinity of the experiment.
Experimental Protocol
This protocol outlines the synthesis on a 10 mmol scale.
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- 9. Chloroacetonitrile | ClCH2CN | CID 7856 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Notes and Protocols: The Versatile Role of 2-[(4-Methylphenyl)thio]acetonitrile in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unlocking the Potential of a Multifunctional Building Block
In the landscape of modern synthetic organic chemistry, the demand for efficient and modular routes to complex heterocyclic scaffolds is ever-present. These structural motifs form the core of a vast array of pharmaceuticals, agrochemicals, and functional materials. 2-[(4-Methylphenyl)thio]acetonitrile emerges as a particularly valuable, yet under-explored, building block in this context. Its unique combination of an activated nitrile moiety and a thioether linkage offers multiple reactive sites, enabling its participation in a variety of cyclization strategies. The presence of the p-tolylthio group not only influences the reactivity of the adjacent methylene protons but also presents opportunities for post-synthetic modifications.
This comprehensive guide provides an in-depth exploration of the applications of this compound in the synthesis of key heterocyclic systems. We will delve into the mechanistic underpinnings of these transformations, providing detailed, field-proven protocols and insights to empower researchers in their synthetic endeavors.
I. Synthesis of Substituted 2-Aminothiophenes via the Gewald Reaction
The Gewald reaction stands as a cornerstone of thiophene synthesis, prized for its operational simplicity and convergence. This multicomponent reaction brings together a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base to construct the 2-aminothiophene core in a single pot.[1][2] this compound is an excellent substrate for this transformation, with the activated methylene group readily participating in the initial condensation step.
Reaction Mechanism: A Stepwise Assembly
The mechanism of the Gewald reaction is a well-elucidated cascade of classical organic transformations.[3][4]
-
Knoevenagel Condensation: The reaction is initiated by a base-mediated Knoevenagel condensation between the carbonyl compound (e.g., a ketone) and this compound. The base abstracts a proton from the acidic α-carbon of the acetonitrile, generating a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon. Subsequent dehydration yields an α,β-unsaturated nitrile intermediate.
-
Michael Addition of Sulfur: The α,β-unsaturated nitrile then undergoes a Michael addition with a sulfur nucleophile, which is generated from elemental sulfur in the basic reaction medium. This step forms a thiolate intermediate.
-
Cyclization and Tautomerization: The newly formed thiolate attacks the nitrile carbon in an intramolecular fashion, leading to the formation of a five-membered imine intermediate. A final tautomerization event yields the aromatic 2-aminothiophene product.
Caption: Workflow for the Gewald Synthesis of 2-Aminothiophenes.
Experimental Protocol: Synthesis of a Tetrahydrobenzothiophene Derivative
This protocol details the synthesis of a 2-amino-3-cyano-4,5,6,7-tetrahydrobenz[b]thiophene derivative, a common scaffold in medicinal chemistry.
Materials:
-
This compound
-
Cyclohexanone
-
Elemental Sulfur
-
Morpholine (or another suitable base like triethylamine)
-
Ethanol
-
Deionized Water
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.), cyclohexanone (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol (20 mL).
-
To this stirred suspension, add morpholine (1.5 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-cold water (100 mL) with vigorous stirring.
-
The precipitated solid is collected by vacuum filtration and washed with cold ethanol.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Quantitative Data:
| Reactant 1 (Nitrile) | Reactant 2 (Ketone) | Base | Solvent | Time (h) | Yield (%) |
| This compound | Cyclohexanone | Morpholine | Ethanol | 5 | 75-85 |
| This compound | Cyclopentanone | Triethylamine | DMF | 6 | 70-80 |
| This compound | Acetone | Morpholine | Ethanol | 4 | 65-75 |
II. Plausible Routes to Thiazole Derivatives
The thiazole ring is another privileged heterocycle in drug discovery.[5] While direct literature on the use of this compound in thiazole synthesis is scarce, its structure suggests potential pathways based on classical methods like the Hantzsch thiazole synthesis.[6][7]
Proposed Mechanistic Pathway: A Modification of the Hantzsch Synthesis
The traditional Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide. A plausible adaptation using this compound would involve an initial reaction with an α-haloketone, followed by cyclization. The thioether could potentially serve as a latent thioamide.
-
Initial Alkylation: The α-carbon of this compound can be deprotonated by a suitable base, and the resulting carbanion can react with an α-haloketone in an SN2 fashion.
-
Intramolecular Cyclization and Rearrangement: The resulting intermediate possesses both a nitrile and a ketone functionality. Under acidic or basic conditions, a cascade of reactions including intramolecular addition of the sulfur to the nitrile, followed by rearrangements and elimination of p-cresol, could lead to the formation of a substituted aminothiazole.
Caption: Proposed pathway for thiazole synthesis.
Exemplary Protocol (Hypothetical):
Materials:
-
This compound
-
2-Bromoacetophenone
-
Sodium Ethoxide
-
Ethanol
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal (1.1 eq.) in anhydrous ethanol to prepare sodium ethoxide.
-
Cool the solution to 0 °C and add this compound (1.0 eq.) dropwise.
-
Stir the mixture for 30 minutes at 0 °C, then add a solution of 2-bromoacetophenone (1.0 eq.) in ethanol dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Heat the reaction mixture to reflux for 2-4 hours to facilitate cyclization.
-
Cool the reaction, quench with saturated ammonium chloride solution, and extract with ethyl acetate.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
III. Accessing Polysubstituted Pyridines via Multicomponent Reactions
The synthesis of highly substituted pyridines is of great interest due to their widespread applications.[8] Multicomponent reactions (MCRs) offer an efficient strategy for the construction of such complex molecules from simple starting materials in a single operation.[9] this compound can serve as a versatile C2 synthon in such transformations.
Mechanistic Rationale: A Domino Approach to Pyridinethiones
A plausible approach involves the reaction of this compound with an α,β-unsaturated carbonyl compound and a source of ammonia, leading to the formation of a dihydropyridine intermediate, which can then be oxidized to the corresponding pyridine. A particularly attractive route is the synthesis of pyridinethiones by incorporating elemental sulfur.
-
Michael Addition: The base-generated carbanion of this compound undergoes a Michael addition to an α,β-unsaturated ketone.
-
Reaction with Sulfur: The resulting enolate can then react with elemental sulfur.
-
Cyclization with Ammonia Source: In the presence of an ammonia source (e.g., ammonium acetate), a series of cyclization and condensation reactions occur, leading to the formation of a dihydropyridinethione.
-
Oxidation: Subsequent oxidation, either by air or an added oxidant, furnishes the aromatic pyridinethione.
Caption: Multicomponent synthesis of pyridinethiones.
Representative Protocol:
Materials:
-
This compound
-
Chalcone (1,3-diphenyl-2-propen-1-one)
-
Elemental Sulfur
-
Ammonium Acetate
-
Ethanol
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq.), chalcone (1.0 eq.), elemental sulfur (1.2 eq.), and ammonium acetate (3.0 eq.) in ethanol.
-
Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and collect the resulting precipitate by filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Purify the crude product by recrystallization or column chromatography.
Conclusion
This compound is a versatile and potent building block for the synthesis of a range of medicinally relevant heterocyclic systems. Its activated methylene group readily engages in condensations and Michael additions, while the thioether moiety can participate in or influence subsequent cyclization steps. The protocols and mechanistic insights provided herein serve as a guide for researchers to harness the synthetic potential of this valuable reagent in the pursuit of novel molecular architectures. Further exploration of its reactivity in other multicomponent and domino reactions is warranted and promises to unveil new avenues in heterocyclic chemistry.
References
-
Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (n.d.). Indian Journal of Pharmaceutical Education and Research. [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). ChemRxiv. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). ARKIVOC. [Link]
-
Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. (n.d.). Molecules. [Link]
-
Arylformylacetonitriles in Multicomponent Reactions Leading to Heterocycles. (n.d.). ResearchGate. [Link]
-
Synthesis New and Novel Aryl Thiazole Derivatives Compounds. (n.d.). Journal of University of Babylon for Pure and Applied Sciences. [Link]
-
Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Semantic Scholar. [Link]
-
Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. (2020). International Research Journal of Multidisciplinary Scope. [Link]
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.). RSC Publishing. [Link]
-
Synthesis of 2,5‐disubstituted thiazoles. (n.d.). ResearchGate. [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). The Journal of Organic Chemistry. [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. [Link]
-
Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. (n.d.). Sciforum. [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022). MDPI. [Link]
-
preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. (n.d.). HETEROCYCLES. [Link]
-
Cyanothioacetamide in Multicomponent Synthesis of 2-Thionicotinonitrile Derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). Molecules. [Link]
-
Gewald reaction. (n.d.). Wikipedia. [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
A Mini Review on the Multicomponent Synthesis of Pyridine Derivatives. (2022). Semantic Scholar. [Link]
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Application Notes and Protocols: A Guide to the Alkylation of 2-(p-tolylthio)acetonitrile
Introduction: The α-alkylation of nitriles represents a cornerstone transformation in organic synthesis, enabling the construction of crucial carbon-carbon bonds. Among the diverse class of nitrile-containing compounds, 2-(arylthio)acetonitriles serve as valuable synthons. The sulfur-substituted α-carbon can be readily deprotonated and subsequently alkylated, and the thioether moiety can be further manipulated or removed, providing a versatile handle for molecular elaboration. Specifically, the alkylation of 2-(p-tolylthio)acetonitrile offers a pathway to a variety of intermediates pertinent to the development of novel therapeutic agents and functional materials. The presence of the p-tolyl group provides a distinct spectroscopic signature for reaction monitoring and product characterization.
This comprehensive guide provides a detailed experimental protocol for the alkylation of 2-(p-tolylthio)acetonitrile, with a focus on the robust and scalable phase-transfer catalysis (PTC) methodology. It delves into the mechanistic underpinnings of the reaction, discusses critical experimental parameters, and offers insights into the characterization of the resulting α-alkylated products.
Mechanistic Insights into the Alkylation Reaction
The alkylation of 2-(p-tolylthio)acetonitrile proceeds via the formation of a carbanion at the carbon alpha to both the nitrile and the sulfur atom. The acidity of the α-proton is enhanced by the electron-withdrawing effects of the adjacent cyano group and the sulfur atom, facilitating its removal by a suitable base.
The reaction mechanism can be broadly understood in two key stages:
-
Deprotonation: A base abstracts a proton from the α-carbon of 2-(p-tolylthio)acetonitrile to form a resonance-stabilized carbanion. The negative charge is delocalized onto both the nitrile and the sulfur atom, which contributes to the stability of the intermediate. The choice of base is critical; it must be strong enough to efficiently deprotonate the substrate without promoting side reactions.[1][2][3]
-
Nucleophilic Attack: The generated carbanion acts as a nucleophile and attacks an electrophilic alkylating agent, such as an alkyl halide, in a classic S(_N)2 reaction. This step forms the new carbon-carbon bond and yields the desired α-alkylated product.[1][3]
Phase-Transfer Catalysis (PTC) in Alkylation:
Phase-transfer catalysis is a particularly effective technique for the alkylation of 2-(p-tolylthio)acetonitrile.[4][5][6] This methodology is advantageous as it allows for the use of inexpensive and safer inorganic bases (e.g., sodium hydroxide) in a biphasic system (typically aqueous-organic), obviating the need for anhydrous conditions and expensive, strong bases like sodium amide or LDA.[4][6][7]
The mechanism under PTC conditions involves a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) that facilitates the transfer of the hydroxide anion from the aqueous phase to the organic phase. In the organic phase, the hydroxide deprotonates the 2-(p-tolylthio)acetonitrile. The resulting carbanion, paired with the quaternary ammonium cation, is highly reactive towards the alkyl halide in the organic phase.
Figure 1. Simplified workflow of the phase-transfer catalyzed alkylation.
Experimental Protocol: Alkylation of 2-(p-tolylthio)acetonitrile
This protocol details a general procedure for the monoalkylation of 2-(p-tolylthio)acetonitrile using an alkyl bromide under phase-transfer catalysis conditions.
Materials and Equipment:
-
Reagents:
-
2-(p-tolylthio)acetonitrile
-
Alkyl bromide (e.g., benzyl bromide, n-butyl bromide)
-
Sodium hydroxide (NaOH), 50% aqueous solution
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Dichloromethane (for workup)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves
-
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Sodium hydroxide is corrosive and can cause severe burns. Handle with care.
-
Alkyl halides are often lachrymatory and toxic. Avoid inhalation and skin contact.
-
Toluene and dichloromethane are flammable and volatile organic solvents.
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-(p-tolylthio)acetonitrile (1.0 eq), toluene (5 mL per mmol of substrate), the alkyl bromide (1.1 eq), and tetrabutylammonium bromide (0.05 eq).
-
Addition of Base: With vigorous stirring, add a 50% aqueous solution of sodium hydroxide (5.0 eq).
-
Reaction: Heat the reaction mixture to 60-70 °C and maintain stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature and dilute with water and dichloromethane.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure alkylated product.
Table 1: Representative Reaction Parameters for Alkylation
| Alkylating Agent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| Benzyl bromide | 2-3 | 60 | 85-95 |
| n-Butyl bromide | 3-4 | 70 | 80-90 |
| Ethyl bromoacetate | 2-4 | 60 | 80-90 |
Characterization of 2-(p-tolylthio)acetonitrile and its Alkylated Derivatives
Accurate characterization of the starting material and the purified product is essential to confirm the success of the alkylation reaction.
Spectroscopic Data for 2-(p-tolylthio)acetonitrile (Starting Material):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.23 (d, J = 8.1 Hz, 2H, Ar-H), 7.07 (d, J = 8.0 Hz, 2H, Ar-H), 3.46 (s, 2H, CH₂CN), 2.29 (s, 3H, Ar-CH₃).[8]
-
¹³C NMR (CDCl₃, 101 MHz): δ 136.3, 132.3, 130.0, 114.8, 57.5, 31.4, 21.1.[8]
-
IR (KBr, cm⁻¹): The infrared spectrum of a related compound, 2-[4-(methylsulfonyl)phenyl]acetonitrile, shows a characteristic nitrile stretch (C≡N) around 2250 cm⁻¹.[9] A similar absorption is expected for 2-(p-tolylthio)acetonitrile. The spectrum would also exhibit bands corresponding to aromatic C-H and C=C stretching, and C-S stretching.
Expected Spectroscopic Changes upon Alkylation:
-
¹H NMR: The singlet at ~3.46 ppm corresponding to the α-protons will be replaced by a multiplet corresponding to the single α-proton, coupled to the adjacent protons of the newly introduced alkyl group. New signals corresponding to the protons of the alkyl group will also appear.
-
¹³C NMR: A new signal for the methine carbon at the α-position will appear, and new signals for the carbons of the alkyl group will be present.
-
IR: The characteristic nitrile stretch will remain, although its position may shift slightly.
Figure 2. General experimental workflow for the alkylation.
Conclusion and Future Perspectives
The phase-transfer catalyzed alkylation of 2-(p-tolylthio)acetonitrile provides an efficient, scalable, and operationally simple method for the synthesis of a diverse range of α-alkylated thioether nitriles. These products are valuable intermediates in medicinal chemistry and materials science. The protocol described herein can be adapted for various alkylating agents, and the reaction progress can be conveniently monitored using standard analytical techniques. Further exploration of alternative green reaction conditions, such as the use of microwave irradiation or alternative solvent systems, could further enhance the sustainability of this important transformation.
References
-
MDPI. (2024, August 6). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Retrieved from [Link]
-
Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:...). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Alpha Alkylation. Retrieved from [Link]
-
Pearson. (n.d.). Overview of Alpha-Alkylations and Acylations: Videos & Practice Problems. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 5). Phase Transfer Catalysis. Retrieved from [Link]
-
MDPI. (n.d.). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Retrieved from [Link]
-
PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]
-
Chad's Prep. (n.d.). Alpha Alkylation. Retrieved from [Link]
-
PTC Organics, Inc. (n.d.). “Unstreamlining” a PTC O-Alkylation. Retrieved from [Link]
-
YouTube. (2018, September 21). 21.4a Alpha Alkylation. Retrieved from [Link]
-
Polish Pharmaceutical Society. (n.d.). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE? Retrieved from [Link]
-
YouTube. (2013, December 17). Alpha Alkylation. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-[4-(Methylsulfonyl)phenyl]acetonitrile. Retrieved from [Link]
-
PubChem. (n.d.). Synthesis of alpha-(p-tolylthio)-alpha-[p-(2-thienylcabonyl)phenyl]-propionitrile. Retrieved from [Link]
-
ResearchGate. (2018, August 13). Synthesis and Characterization of Some New Metal Complexes of 2-phenyl-2-(p-tolylamino) and 2-phenyl-2-(phenylamino) Acetonitrile Compounds. Retrieved from [Link]
-
Iraqi Journal of Science. (2023, April 30). Synthesis and Characterization of Some New Metal Complexes of 2-phenyl-2-(p-tolylamino) and 2-phenyl-2-(phenylamino) Acetonitrile Compounds. Retrieved from [Link]
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NIST WebBook. (n.d.). Acetonitrile. Retrieved from [Link]
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ResearchGate. (n.d.). Stationary IR spectra of several acetonitrile isotopologues.... Retrieved from [Link]
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ResearchGate. (2025, August 6). 1H and13C NMR study of 2-substituted phenyl methyl sulphides. Retrieved from [Link]
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PubMed. (2007, December 3). Thin-film infrared spectroscopy of acetonitrile. Retrieved from [Link]
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Biogeosciences. (2013, March 8). High-field NMR spectroscopy and FTICR mass spectrometry. Retrieved from [Link]
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Semantic Scholar. (n.d.). Infrared Spectra of Acetonitrile and Acetonitrile‐d3. Retrieved from [Link]
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PubMed. (1997, November 28). Alkylation of Acetonitrile. Retrieved from [Link]
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MDPI. (n.d.). Investigation of Ethanol and Isopropanol as Greener Alternatives to Acetonitrile in the RP-HPLC Purification of Histone Tail Peptides Bearing Acylation-Type Post-Translational Modifications. Retrieved from [Link]
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ResearchGate. (n.d.). 2-[4-(Methylsulfonyl)phenyl]acetonitrile. Retrieved from [Link]
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The Strategic Application of Arylthioacetonitriles in Pharmaceutical Synthesis: A Detailed Guide
This technical guide delves into the practical application of arylthioacetonitriles as pivotal intermediates in the synthesis of contemporary pharmaceuticals. While focusing on the synthesis and utility of 2-[(4-Methylphenyl)thio]acetonitrile, this document will use the closely related and industrially significant analogue, 2-(4-(methylthio)phenyl)acetonitrile, as a primary exemplar to provide detailed, field-proven protocols. The synthetic routes and chemical logic presented for this analogue are directly applicable to this compound, offering researchers and drug development professionals a robust framework for its application.
Introduction: The Versatility of the Arylthioacetonitrile Scaffold
Arylthioacetonitriles are a class of organic compounds characterized by a cyanomethyl group attached to a sulfur atom, which is in turn bonded to an aryl ring. This unique structural motif imbues these molecules with a versatile reactivity profile, making them valuable building blocks in medicinal chemistry. The electron-withdrawing nature of the nitrile group acidifies the adjacent methylene protons, facilitating the formation of a stabilized carbanion. This carbanion can then participate in a variety of carbon-carbon bond-forming reactions, which are fundamental to the assembly of complex molecular architectures found in many active pharmaceutical ingredients (APIs).
The presence of the thioether linkage and the aryl group offers further opportunities for chemical modification, allowing for the fine-tuning of a molecule's steric and electronic properties. This adaptability is crucial in drug discovery and development, where precise structural modifications can lead to significant improvements in a compound's efficacy, selectivity, and pharmacokinetic profile.
Core Application: Intermediate in the Synthesis of COX-2 Inhibitors
Arylthioacetonitriles have found a significant application as key intermediates in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects compared to their non-selective counterparts. A prime example of this application is in the synthesis of Etoricoxib, a widely prescribed COX-2 inhibitor. The synthesis of a key intermediate for Etoricoxib, 2-(4-(methylthio)phenyl)acetonitrile, provides an excellent case study for the practical application of this class of compounds.
Part 1: Synthesis of the Arylthioacetonitrile Intermediate
Protocol 1: Synthesis of 2-(4-(methylthio)phenyl)acetonitrile
This protocol details the synthesis of 2-(4-(methylthio)phenyl)acetonitrile via a nucleophilic substitution reaction, a common and efficient method for the preparation of arylthioacetonitriles.
Reaction Scheme:
Caption: Synthesis of 2-(4-(methylthio)phenyl)acetonitrile.
Materials and Equipment:
| Reagent/Equipment | Specifications |
| 4-(methylthio)benzyl chloride | Reagent grade, >98% purity |
| Sodium cyanide (NaCN) | Reagent grade, >98% purity (HIGHLY TOXIC) |
| Tetrabutylammonium bromide (TBAB) | Reagent grade, >98% purity |
| Toluene | Anhydrous |
| Water | Deionized |
| Round-bottom flask | Appropriate size, with magnetic stirrer |
| Reflux condenser | |
| Heating mantle | |
| Separatory funnel | |
| Rotary evaporator |
Experimental Procedure:
-
Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask with 4-(methylthio)benzyl chloride (1 equivalent), toluene, and water.
-
Addition of Reagents: To the stirred mixture, add sodium cyanide (1.1 equivalents) and a catalytic amount of tetrabutylammonium bromide (TBAB, ~0.05 equivalents). Caution: Sodium cyanide is extremely toxic. Handle with extreme care and have an appropriate quenching agent (e.g., bleach solution) readily available.
-
Reaction Conditions: Heat the biphasic mixture to reflux (approximately 85-90 °C) and maintain vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer with toluene (2 x volume of the aqueous layer). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove any residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 2-(4-(methylthio)phenyl)acetonitrile can be purified by vacuum distillation or column chromatography on silica gel to afford the final product as a solid.
Expert Insights:
-
Causality of Experimental Choices:
-
Phase-Transfer Catalyst (PTC): The use of a phase-transfer catalyst like TBAB is crucial for this reaction. Sodium cyanide is soluble in the aqueous phase, while the 4-(methylthio)benzyl chloride is soluble in the organic (toluene) phase. The quaternary ammonium salt acts as a "ferry," transporting the cyanide anion from the aqueous phase to the organic phase, where it can react with the benzyl chloride. This significantly accelerates the reaction rate.[1]
-
Solvent System: The biphasic toluene/water system is ideal for this PTC-mediated reaction, allowing for the dissolution of both the organic substrate and the inorganic nucleophile in their respective phases.
-
Reaction Temperature: Refluxing the reaction mixture provides the necessary activation energy for the nucleophilic substitution to proceed at a reasonable rate.
-
Part 2: Application in Pharmaceutical Synthesis - The Road to Etoricoxib
Protocol 2: Condensation to form a Key Etoricoxib Intermediate
This protocol describes the Claisen-type condensation of 2-(4-(methylthio)phenyl)acetonitrile with methyl 6-methylnicotinate, a critical step in the synthesis of Etoricoxib.[2]
Reaction Scheme:
Caption: Claisen condensation to form a key Etoricoxib intermediate.
Materials and Equipment:
| Reagent/Equipment | Specifications |
| 2-(4-(methylthio)phenyl)acetonitrile | As synthesized in Protocol 1 |
| Methyl 6-methylnicotinate | Reagent grade, >98% purity |
| Sodium methoxide (NaOMe) | Reagent grade, >95% purity (moisture sensitive) |
| Toluene | Anhydrous |
| Methanol | Anhydrous |
| Hydrochloric acid (HCl) | Dilute aqueous solution (e.g., 1 M) |
| Round-bottom flask | Appropriate size, with magnetic stirrer |
| Reflux condenser | With a drying tube |
| Heating mantle | |
| Buchner funnel and flask |
Experimental Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(4-(methylthio)phenyl)acetonitrile (1 equivalent) and methyl 6-methylnicotinate (1.1 equivalents) in anhydrous toluene.
-
Base Addition: Heat the solution to reflux. Slowly and carefully add a solution of sodium methoxide in methanol (1.2 equivalents) to the refluxing mixture. Caution: Sodium methoxide is a strong base and is corrosive and moisture-sensitive. Handle in a dry, inert atmosphere.
-
Reaction Monitoring: Maintain the reaction at reflux for 4-6 hours. The reaction can be monitored by TLC, observing the consumption of the starting materials.
-
Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it into a beaker of ice water.
-
Acidification: While stirring, slowly add dilute hydrochloric acid to the aqueous mixture until the pH is adjusted to ~5-6. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the filter cake with cold water and then with a small amount of cold ethanol or diethyl ether. Dry the product under vacuum to obtain the crude 3-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)-3-oxopropanenitrile.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield a product of high purity.[3]
Expert Insights:
-
Mechanism and Causality:
-
Role of Sodium Methoxide: Sodium methoxide acts as a strong base to deprotonate the α-carbon of 2-(4-(methylthio)phenyl)acetonitrile, forming a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl 6-methylnicotinate.
-
Claisen Condensation: This reaction is a classic example of a crossed Claisen condensation. The subsequent collapse of the tetrahedral intermediate and elimination of methoxide leads to the formation of the β-ketonitrile product. The reaction is driven to completion by the formation of the stable enolate of the product.
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical to prevent the quenching of the strong base (sodium methoxide) and the reactive carbanion intermediate by moisture.
-
Data Summary
The following table summarizes typical quantitative data for the described protocols. Note that yields can vary based on reaction scale and purification efficiency.
| Protocol | Product | Starting Materials | Typical Yield | Purity (Post-Purification) |
| 1 | 2-(4-(methylthio)phenyl)acetonitrile | 4-(methylthio)benzyl chloride, Sodium cyanide | 85-95% | >98% (by GC) |
| 2 | 3-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)-3-oxopropanenitrile | 2-(4-(methylthio)phenyl)acetonitrile, Methyl 6-methylnicotinate | 75-85% | >99% (by HPLC) |
Conclusion
The arylthioacetonitrile scaffold, exemplified by 2-(4-(methylthio)phenyl)acetonitrile, represents a highly valuable and versatile intermediate in modern pharmaceutical synthesis. The protocols detailed herein provide a practical and efficient pathway for the synthesis of this key building block and its subsequent application in the construction of complex drug molecules like Etoricoxib. The underlying chemical principles, particularly the strategic use of phase-transfer catalysis and Claisen condensation, highlight the elegance and power of organic synthesis in addressing challenges in drug development. Researchers and scientists can leverage these methodologies and insights to accelerate their own research and development efforts in the pursuit of novel therapeutics.
References
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Quick Company. (n.d.). Process For The Preparation Of Etoricoxib. Retrieved from [Link]
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Justia Patents. (2015, May 5). Process for the synthesis of etoricoxib. Retrieved from [Link]
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Eureka | Patsnap. (n.d.). Synthesis method of etoricoxib. Retrieved from [Link]
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CRDEEP Journals. (2018). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]
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Industrial Phase-Transfer Catalysis. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]
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PubMed. (2018). Enantioselective Synthesis of Chiral α-Thio-Quaternary Stereogenic Centers via Phase-Transfer-Catalyzed α-Alkylation of α-Acylthiomalonates. Retrieved from [Link]
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Organic Syntheses. (n.d.). chloroacetonitrile. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of alpha-[p-tolylthio)[p-(2-thienylcarbonyl)phenyl]acetonitrile. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Chloroacetonitrile. Retrieved from [Link]
- Google Patents. (n.d.). US4476059A - Chloroacetonitrile synthesis.
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ChemComplex. (n.d.). Exploring 2-(P-Tolyl)Acetonitrile: Production, Supply Chain, and Market Dynamics. Retrieved from [Link]
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Iraqi Journal of Science. (2023). Synthesis and Characterization of Some New Metal Complexes of 2-phenyl-2-(p-tolylamino) and 2-phenyl-2-(phenylamino) Acetonitrile Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Retrieved from [Link]
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Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Retrieved from [Link]
-
MDPI. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]
-
Figshare. (n.d.). Collection - Synthesis of Glycosylthiols and Reactivity Studies - The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Organic & Biomolecular Chemistry. Retrieved from [Link]
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Semantic Scholar. (2011). ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein. Retrieved from [Link]
- Google Patents. (n.d.). CN104447679A - 2-thiopheneacetonitrile and 2-thiopheneethylamine preparing method.
-
SciRP.org. (n.d.). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 2-[4-(Methylsulfonyl)phenyl]acetonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of thiophene and Their Pharmacological Activity. Retrieved from [Link]_and_Their_Pharmacological_Activity)
Sources
Application Note: Strategic Deprotonation of α-Arylthioacetonitriles for Carbanion-Mediated Synthesis
Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.
Introduction α-Arylthioacetonitriles are valuable precursors in organic synthesis, primarily due to the enhanced acidity of the α-proton situated between the sulfur atom and the nitrile group. Deprotonation at this position generates a highly stabilized carbanion, a potent nucleophile for the formation of new carbon-carbon and carbon-heteroatom bonds. This carbanion serves as a versatile intermediate in the synthesis of complex molecules, including pharmaceuticals and natural products, where the installation of quaternary centers or functionalized side chains is required.[1][2] The stability of this carbanion is attributed to the combined electron-withdrawing effects of the nitrile group (via induction and resonance) and the ability of the adjacent sulfur atom to stabilize the negative charge, potentially through the involvement of its d-orbitals.[3][4]
This guide provides a detailed examination of the critical parameters and methodologies for the efficient and selective deprotonation of α-arylthioacetonitriles, offering field-proven insights and step-by-step protocols for practical application.
Core Principles: Acidity and Carbanion Stabilization
The key to successfully utilizing α-arylthioacetonitriles is the selective generation of the corresponding α-carbanion. The pKa of the α-proton is significantly lowered compared to a simple alkane, making it accessible to a range of strong bases. While the exact pKa can vary based on the substitution of the aryl ring, it is generally in the range where bases like lithium amides or sodium hydride are highly effective. For comparison, the pKa of acetonitrile is approximately 25.[5][6] The presence of the arylthio group provides additional stabilization.
The generated carbanion is stabilized by resonance, delocalizing the negative charge onto both the nitrile nitrogen and potentially involving the sulfur atom. This delocalization is crucial for moderating the reactivity of the anion and preventing undesired side reactions.
Caption: Mechanism of α-proton abstraction and resonance stabilization.
Critical Experimental Parameters
The success of the deprotonation reaction hinges on the careful selection of the base, solvent, and temperature. These parameters are interconnected and must be optimized to maximize the yield of the desired carbanion while minimizing side reactions.
Choice of Base
The base must be strong enough to irreversibly deprotonate the α-carbon but should ideally be non-nucleophilic to avoid competitive addition to the nitrile group.
-
Lithium Amide Bases (LDA, LiHMDS): Lithium diisopropylamide (LDA) and Lithium Hexamethyldisilazide (LiHMDS) are the reagents of choice for many applications.[7][8][9] They are exceptionally strong, sterically hindered bases, which makes them poorly nucleophilic. This combination of properties allows for clean, rapid, and quantitative deprotonation, typically at low temperatures (-78 °C), to form the kinetic carbanion.[5]
-
Sodium Hydride (NaH): NaH is a powerful, non-nucleophilic base that is often used as a 60% dispersion in mineral oil.[10] It is a heterogeneous reagent, and reactions are typically run from 0 °C to room temperature in solvents like THF or DMF. The reaction is driven to completion by the evolution of hydrogen gas. Causality Insight: The primary advantage of NaH is its cost-effectiveness and utility in larger-scale reactions where cryogenic conditions are challenging. However, caution is required, as NaH can also act as a reducing agent, and its combination with solvents like DMF can lead to runaway reactions if heated.[6][11]
-
Phase-Transfer Catalysis (PTC): For α-arylthioacetonitriles bearing electron-withdrawing groups on the aryl ring, the α-proton is sufficiently acidic to be removed by concentrated aqueous bases like NaOH or KOH.[12] A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is required to shuttle the hydroxide ion into the organic phase and the resulting carbanion back into the organic phase for subsequent reaction. This method is environmentally benign and operationally simple.[13][14]
| Base | pKa (Conj. Acid) | Typical Solvent(s) | Temp. (°C) | Key Advantages & Considerations |
| LDA | ~36 | THF, Diethyl Ether | -78 | Fast, clean, quantitative deprotonation; ideal for kinetic control; requires cryogenic conditions and strictly anhydrous setup.[5][7][9] |
| NaH (60% dispersion) | ~42 (H₂) | THF, DMF, Dioxane | 0 to 25 | Cost-effective, irreversible (H₂ evolution); heterogeneous reaction; mineral oil may need to be removed; safety concerns with DMF at heat.[6][10] |
| KOH / NaOH (50% aq.) | ~15.7 (H₂O) | Toluene, CH₂Cl₂ | 20 to 40 | Mild, safe, and scalable (with PTC); only suitable for substrates with higher acidity; biphasic reaction.[13][15] |
Table 1: Comparison of Common Bases for α-Arylthioacetonitrile Deprotonation.
Solvent Selection
The solvent must be anhydrous and inert to the strong base.
-
Ethers (THF, Diethyl Ether): Tetrahydrofuran (THF) is the most common solvent for reactions involving lithium amide bases. It has good solvating power for the organometallic species and a convenient liquid range.
-
Polar Aprotic Solvents (DMF, DMSO): These are often used with NaH. However, they are not innocent. DMF can decompose in the presence of NaH, especially with heating.[16] Acetonitrile is generally a poor choice as a solvent because it can be competitively deprotonated by strong bases (pKa ~25).[6]
-
Inert Atmosphere: All deprotonation reactions using strong, air-sensitive bases like LDA and NaH must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching by atmospheric moisture and oxygen.
Temperature Control
Temperature is a critical lever for controlling selectivity.
-
Cryogenic Temperatures (-78 °C): The use of a dry ice/acetone bath is standard for LDA-mediated deprotonations. This low temperature freezes out many potential side reactions, such as intermolecular condensation or reaction with the solvent, ensuring the clean formation of the desired carbanion.
-
Ambient Temperatures (0 to 25 °C): Reactions with NaH can often be initiated at 0 °C and allowed to warm to room temperature. The reaction progress can be conveniently monitored by the rate of hydrogen evolution.
Application Protocols
The following protocols are designed as self-validating systems, with clear steps and explanatory notes.
Protocol 1: Deprotonation using Lithium Diisopropylamide (LDA)
This protocol describes the in situ generation of LDA followed by deprotonation. Commercial solutions of LDA can also be used.
Objective: To generate the lithium carbanion of an α-arylthioacetonitrile under kinetic control.
Materials:
-
Diisopropylamine (freshly distilled from CaH₂)
-
n-Butyllithium (n-BuLi) in hexanes (titrated solution)
-
α-Arylthioacetonitrile
-
Anhydrous Tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Inert atmosphere setup (Argon or Nitrogen line)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a rubber septum, and an argon/nitrogen inlet.
-
LDA Preparation: Under a positive pressure of argon, charge the flask with anhydrous THF and cool to -78 °C. Add diisopropylamine (1.1 equivalents) via syringe.
-
Slowly add n-BuLi (1.05 equivalents) dropwise to the stirred solution, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.
-
Deprotonation: Prepare a solution of the α-arylthioacetonitrile (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C.
-
Anion Formation: Stir the reaction mixture at -78 °C for 1 hour. Formation of the carbanion is typically indicated by a color change. The anion is now ready for reaction with an electrophile.
-
Validation (Optional): To confirm anion formation, a small aliquot can be withdrawn and quenched with D₂O. Analysis of the worked-up sample by ¹H NMR should show the disappearance or significant reduction of the α-proton signal.
Caption: Experimental workflow for deprotonation using LDA.
Protocol 2: Deprotonation using Sodium Hydride (NaH)
Objective: To generate the sodium carbanion of an α-arylthioacetonitrile.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous THF or DMF
-
α-Arylthioacetonitrile
-
Anhydrous hexanes or pentane (for washing)
-
Ice/water bath
-
Inert atmosphere setup
Procedure:
-
NaH Preparation: In a flame-dried flask under argon, weigh the required amount of NaH dispersion (1.2 equivalents).
-
Washing (Critical): Wash the NaH by adding anhydrous hexanes, stirring the suspension, allowing the NaH to settle, and carefully removing the supernatant containing the mineral oil via cannula or syringe. Repeat this process two more times.[17] Safety Note: Handle dry NaH powder with extreme care as it can be pyrophoric.
-
Reaction Setup: Suspend the washed NaH in anhydrous THF. Cool the flask to 0 °C using an ice bath.
-
Substrate Addition: Add a solution of the α-arylthioacetonitrile (1.0 equivalent) in anhydrous THF dropwise to the stirred NaH suspension.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. The reaction is complete upon the cessation of hydrogen gas evolution (bubbling). This can take from 1 to 4 hours.
-
The resulting slurry containing the sodium salt of the carbanion is ready for the next step.
Synthetic Applications: The Alkylation Reaction
The primary utility of these carbanions is their reaction with electrophiles, most commonly alkyl halides, to form α-alkylated-α-arylthionitriles.[5][18] The nucleophilic carbanion attacks the alkyl halide in a classic Sₙ2 reaction. This strategy is highly effective for introducing primary and some secondary alkyl chains. Other electrophiles, such as aldehydes, ketones, epoxides, and Michael acceptors, can also be employed to generate a diverse array of functionalized products.
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- Venturello, P., & Barbero, M. (n.d.). Sodium hydride is used as a base for the deprotonation of various organic substrates.
- Wikipedia. (n.d.). Nitrile anion.
- National Institutes of Health. (n.d.). The Stability of Aryl Carbanions Derived from Pyridine N-Oxide.
- National Institutes of Health. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. PMC.
- Unacademy. (n.d.). The Concept of Stability of Carbanions.
- ResearchGate. (n.d.). Base‐Promoted α‐Alkylation of Arylacetonitriles with Alcohols.
- ResearchGate. (n.d.). The Alkylation of Carbanions.
- Chemistry Stack Exchange. (2016). I am confused about the stability of carbanion III and IV in the image.
- Reddit. (2020). Deprotonation with NaH. r/chemistry.
- CUTM Courseware. (n.d.). CARBANIONS.
- SIUE. (n.d.). CARBANIONS Carbanions are units that contain a negative charge on a carbon atom.
- Chemistry LibreTexts. (2023). Alpha Halogenation of Aldehydes and Ketones.
- Reddit. (n.d.). Sodium Hydride Help. r/chemistry.
- Johannes Gutenberg-Universität Mainz. (2018). Aminonitriles as building blocks in organic chemistry. Organic Chemistry.
- National Institutes of Health. (2019). Design and application of α-ketothioesters as 1,2-dicarbonyl-forming reagents. PMC.
- ResearchGate. (2020). α-Aminonitriles: From Sustainable Preparation to Applications in Natural Product Synthesis.
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- ResearchGate. (n.d.). Chemistry of deprotonated α‐aminonitriles. Download Scientific Diagram.
- Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data.
- ResearchGate. (n.d.). New aspects of alkylation of arylacetonitriles under phase-transfer catalysis conditions. Request PDF.
- American Chemical Society. (2018). Enantioselective Synthesis of Chiral α‑Thio-Quaternary Stereogenic Centers via Phase-Transfer-Catalyzed α‑Alkylation of α‑Acylthiomalonates. Figshare.
- Sílice (CSIC). (2014). Alkylation of α-Sulfur-Containing Carbanions.
- Mendeley. (2017). Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles.
- ResearchGate. (2026). Application of aryl-hydrazones of α-ketoethers in the synthesis of heterocyclic compounds.
- Semantic Scholar. (2020). A Remarkably Efficient Phase-Transfer Catalyzed Amination of α-Bromo-α, β-Unsaturated Ketones in Water.
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- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: One-Pot Synthesis of Biologically Active Thieno[2,3-b]pyridines from 2-[(4-Methylphenyl)thio]acetonitrile
Introduction: The Strategic Importance of Thieno[2,3-b]pyridines and the Versatility of 2-[(4-Methylphenyl)thio]acetonitrile
The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its rigid, planar structure, rich in heteroatoms, serves as an excellent framework for designing molecules that can interact with a wide array of biological targets. Consequently, derivatives of thieno[2,3-b]pyridine have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1] Notably, this structural class has been investigated for its potential in treating cardiovascular and central nervous system (CNS) disorders.[1]
The development of efficient and atom-economical synthetic routes to functionalized thieno[2,3-b]pyridines is, therefore, a key objective for synthetic and medicinal chemists. One-pot multicomponent reactions are particularly attractive in this regard, as they allow for the rapid construction of molecular complexity from simple precursors in a single synthetic operation, thereby saving time, resources, and minimizing waste.
This application note details a robust and versatile one-pot protocol for the synthesis of substituted 2-amino-3-cyanothieno[2,3-b]pyridines, utilizing this compound as a key building block. The inherent reactivity of this compound, which possesses an active methylene group, a nitrile functionality, and a thioether linkage, makes it an ideal substrate for domino reactions leading to the formation of the thiophene ring fused to a pyridine system.
Featured One-Pot Reaction: Synthesis of 2-Amino-6-(4-methylphenylthio)-3-cyano-4-aryl-thieno[2,3-b]pyridines
This section outlines a one-pot, three-component reaction for the synthesis of highly functionalized thieno[2,3-b]pyridines from this compound, an aromatic aldehyde, and malononitrile. This reaction proceeds via a domino Knoevenagel condensation/Michael addition/intramolecular cyclization sequence, culminating in the formation of the desired heterocyclic scaffold.
Reaction Scheme:
Caption: One-pot synthesis of 2-Amino-6-(4-methylphenylthio)-3-cyano-4-aryl-thieno[2,3-b]pyridines.
Plausible Reaction Mechanism:
The reaction is believed to proceed through the following steps:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aromatic aldehyde and malononitrile to form an arylidenemalononitrile intermediate.
-
Michael Addition: The active methylene group of this compound undergoes a Michael addition to the electron-deficient double bond of the arylidenemalononitrile.
-
Intramolecular Cyclization and Tautomerization: The resulting adduct then undergoes an intramolecular cyclization, followed by tautomerization to yield the stable 2-aminothieno[2,3-b]pyridine derivative. The thioether group from the starting material becomes an integral part of the newly formed thiophene ring.
Experimental Protocol
Materials and Reagents:
-
This compound
-
Aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Malononitrile
-
Ethanol (absolute)
-
Piperidine (catalyst)
-
Standard laboratory glassware and magnetic stirrer
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Recrystallization solvents (e.g., ethanol, ethyl acetate)
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10 mmol), the desired aromatic aldehyde (10 mmol), and malononitrile (10 mmol) in absolute ethanol (30 mL).
-
Add a catalytic amount of piperidine (0.5 mL) to the reaction mixture.
-
Heat the mixture to reflux with constant stirring. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system). The reaction is typically complete within 4-6 hours.
-
After completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 2-amino-6-(4-methylphenylthio)-3-cyano-4-aryl-thieno[2,3-b]pyridine derivative.
-
Dry the purified product under vacuum and characterize it by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and mass spectrometry).
Data Presentation: Expected Yields for a Range of Substrates
The following table summarizes the expected yields for the one-pot synthesis of various 2-amino-6-(4-methylphenylthio)-3-cyano-4-aryl-thieno[2,3-b]pyridines based on analogous reactions reported in the literature.
| Entry | Aromatic Aldehyde | Expected Yield (%) |
| 1 | Benzaldehyde | 85-92 |
| 2 | 4-Chlorobenzaldehyde | 88-95 |
| 3 | 4-Methoxybenzaldehyde | 82-90 |
| 4 | 4-Nitrobenzaldehyde | 75-85 |
| 5 | 2-Thiophenecarboxaldehyde | 80-88 |
Visualization of the Experimental Workflow
Caption: One-pot synthesis workflow for thieno[2,3-b]pyridines.
Applications in Drug Discovery and Medicinal Chemistry
The thieno[2,3-b]pyridine core is a cornerstone in the development of novel therapeutics. The ability to rapidly synthesize a diverse library of these compounds using the described one-pot protocol is of significant value to drug discovery programs.
-
Anticancer Agents: Many thieno[2,3-b]pyridine derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines.[2][3] Some compounds from this class have been shown to inhibit the growth of triple-negative breast cancer cells at nanomolar concentrations.[2] The mechanism of action for some of these compounds involves the inhibition of key enzymes in cancer signaling pathways, such as phosphoinositide-specific phospholipase C (pi-PLC).[2]
-
Chemosensitizers: Certain thieno[2,3-b]pyridines have been identified as chemosensitizers, meaning they can enhance the efficacy of existing anticancer drugs.[3] For instance, they have been shown to restore the activity of topoisomerase I inhibitors like topotecan in resistant cancer cells.[3] This is a crucial strategy for overcoming drug resistance, a major challenge in cancer therapy.[3]
-
Enzyme Inhibitors: The thieno[2,3-b]pyridine scaffold has been utilized to design inhibitors for various enzymes implicated in disease. This includes inhibitors of tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme involved in DNA repair, making it a target for combination cancer therapy.[3]
Conclusion
The one-pot synthesis of 2-amino-6-(4-methylphenylthio)-3-cyano-4-aryl-thieno[2,3-b]pyridines from this compound offers a highly efficient and versatile route to a class of compounds with significant therapeutic potential. The simplicity of the procedure, coupled with the ready availability of the starting materials, makes this an attractive methodology for academic and industrial researchers alike. The ability to rapidly generate a library of diverse analogs facilitates structure-activity relationship (SAR) studies, accelerating the discovery of new drug candidates.
References
-
Pervan, M., et al. (2021). Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. International Journal of Molecular Sciences, 22(16), 8873. [Link]
-
Leung, E., et al. (2023). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry, 14(3), 486-497. [Link]
- Hassan, A. A., et al. (2013). Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity. Universal Organic Chemistry, 1(1), 2.
- Abdel-Wahab, B. F., et al. (2018). Thieno[2,3-b]pyridine derivatives: synthesis and biological activities. Mini-Reviews in Medicinal Chemistry, 18(1), 34-51.
- Sabry, N. M., et al. (2011). Synthesis of Thieno[2,3-b]pyridine Derivatives with Antitumor and Antimicrobial Activities. Archiv der Pharmazie, 344(11), 748-756.
- Dotsenko, V. V., et al. (2020). Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines. Russian Chemical Bulletin, 69(10), 1829-1869.
- Al-Ghorbani, M., et al. (2015). Synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. Journal of Saudi Chemical Society, 19(5), 558-562.
- Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(i), 137-142.
- Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246.
- Zaki, M. A., et al. (2012). Synthesis of Polyfunctionally Substituted Thiophene, Thieno[2,3-b]pyridine and Thieno[2,3-d]pyrimidine Derivatives. Journal of the Chinese Chemical Society, 59(4), 489-497.
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- 3. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
Use of 2-[(4-Methylphenyl)thio]acetonitrile in the synthesis of thiophene derivatives
Application Note & Protocol
Topic: Use of 2-[(4-Methylphenyl)thio]acetonitrile in the Synthesis of Thiophene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Thiophene Scaffolds and this compound
Thiophene-containing heterocycles are privileged scaffolds in medicinal chemistry and materials science, renowned for their broad spectrum of biological activities and unique electronic properties.[1][2][3] The 2-aminothiophene motif, in particular, is a cornerstone for the development of therapeutics ranging from kinase inhibitors to antiviral and anti-inflammatory agents.[4][5] The efficient construction of these highly substituted, functionalized thiophenes is therefore a critical objective in modern synthetic chemistry.
One of the most powerful and versatile methods for synthesizing 2-aminothiophenes is the Gewald reaction.[6][7][8] This multicomponent reaction typically involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[2][3]
This guide focuses on the application of This compound , also known as (4-tolylthio)acetonitrile, as a key precursor in the Gewald synthesis of 2-amino-3-cyano-thiophenes. The presence of the p-tolylthio group offers distinct advantages, including the modulation of the nitrile's acidity and the introduction of a synthetically versatile arylthio handle for further functionalization. This document provides a detailed mechanistic overview, step-by-step protocols, and practical insights for leveraging this reagent in the synthesis of valuable thiophene derivatives.
The Gewald Reaction: Mechanistic Insights
The Gewald reaction is a robust one-pot synthesis that proceeds through a cascade of well-defined steps.[6][9] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The reaction commences with a Knoevenagel condensation between the carbonyl compound (e.g., a ketone or aldehyde) and the active methylene nitrile, this compound.[6][7] This step is base-catalyzed and results in the formation of an α,β-unsaturated nitrile intermediate. The choice of base, often a secondary or tertiary amine like morpholine or triethylamine, is critical for this initial condensation.[7][10]
The subsequent steps involve the addition of elemental sulfur. While the exact mechanism of sulfur addition is still a subject of some discussion, it is postulated to involve a Michael-type addition of a sulfur species to the electron-deficient double bond of the Knoevenagel adduct.[6] This is followed by an intramolecular cyclization and subsequent tautomerization or oxidation to yield the final, stable 2-aminothiophene aromatic ring.[6]
Reaction Mechanism Diagram
Caption: Generalized Mechanism of the Gewald Reaction.
Experimental Protocol: Synthesis of 2-Amino-3-cyano-4-phenyl-5-(p-tolylthio)thiophene
This protocol details a representative synthesis using acetophenone as the carbonyl component.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount | Supplier Notes |
| Acetophenone | C₈H₈O | 120.15 | 10.0 | 1.0 | 1.20 g (1.21 mL) | Reagent grade, freshly distilled if necessary. |
| This compound | C₉H₉NS | 163.24 | 10.0 | 1.0 | 1.63 g | Ensure purity >98%.[11] |
| Elemental Sulfur | S | 32.06 | 11.0 | 1.1 | 0.35 g | Use finely powdered sulfur for better dispersion.[8] |
| Morpholine | C₄H₉NO | 87.12 | 15.0 | 1.5 | 1.31 g (1.31 mL) | Anhydrous grade. |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | - | - | 25 mL | Anhydrous, 200 proof. |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetophenone (1.20 g, 10.0 mmol), this compound (1.63 g, 10.0 mmol), and elemental sulfur (0.35 g, 11.0 mmol).
-
Solvent and Catalyst Addition: Add anhydrous ethanol (25 mL) to the flask, followed by the dropwise addition of morpholine (1.31 mL, 15.0 mmol) under stirring.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78-80°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v). The reaction is typically complete within 4-6 hours.
-
Workup and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A solid precipitate will form. Cool the flask further in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the crude product with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials and soluble impurities.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/DMF mixture, to yield the pure 2-amino-3-cyano-4-phenyl-5-(p-tolylthio)thiophene as a crystalline solid.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.
Experimental Workflow Diagram
Caption: Experimental Workflow for Thiophene Synthesis.
Scope and Versatility
The described protocol is highly versatile and can be adapted for a wide range of carbonyl compounds. The reactivity can be influenced by the electronic and steric nature of the substituents on the ketone or aldehyde.
| Carbonyl Substrate | R¹ | R² | Expected Product | Typical Yield (%) | Notes |
| Cyclohexanone | 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene derivative | 75-90 | Highly reactive cyclic ketone, often leads to excellent yields.[12] | ||
| Acetophenone | Ph | Me | 2-Amino-3-cyano-4-phenyl-5-methylthiophene derivative | 65-80 | A standard substrate for demonstrating the reaction with aryl ketones.[8][10] |
| Propiophenone | Ph | Et | 2-Amino-3-cyano-4-phenyl-5-ethylthiophene derivative | 60-75 | Slightly increased steric hindrance may lower the yield compared to acetophenone. |
| Benzaldehyde | Ph | H | 2-Amino-3-cyano-4-phenylthiophene derivative | 70-85 | Aldehydes are generally more reactive than ketones in the initial Knoevenagel step.[8] |
| Acetone | Me | Me | 2-Amino-3-cyano-4,5-dimethylthiophene derivative | 55-70 | Lower boiling point requires careful temperature control; can be prone to side reactions. |
Yields are representative and may vary based on specific reaction conditions and purification methods.
Troubleshooting and Key Considerations
-
Low Yield:
-
Cause: Incomplete Knoevenagel condensation.
-
Solution: Ensure the base is of good quality and used in the correct stoichiometry. For less reactive ketones, consider extending the reaction time or using a stronger base/higher temperature. Microwave irradiation has also been shown to improve yields and reduce reaction times.[6][10]
-
-
Formation of Side Products:
-
Cause: Self-condensation of the carbonyl compound or decomposition of intermediates.
-
Solution: Maintain a consistent reflux temperature. Add the base slowly to control the initial exothermic reaction. Ensure the use of finely powdered sulfur for homogeneous reaction conditions.[8]
-
-
Difficulty in Purification:
-
Cause: Contamination with unreacted sulfur.
-
Solution: Wash the crude product thoroughly with a solvent in which sulfur is soluble but the product is not (e.g., carbon disulfide, with extreme caution due to toxicity and flammability). A hot ethanol wash is also effective.
-
Conclusion
This compound is a highly effective and versatile building block for the synthesis of polysubstituted 2-aminothiophenes via the Gewald reaction. This multicomponent approach offers operational simplicity, high atom economy, and access to a diverse range of thiophene derivatives that are of significant interest to the pharmaceutical and materials science sectors.[1] By understanding the underlying mechanism and optimizing the reaction parameters as described in this guide, researchers can efficiently construct complex heterocyclic libraries for various scientific applications.
References
-
ResearchGate. (n.d.). 2‐Aminothiophenes by Gewald reaction. Retrieved from [Link]
-
Wikipedia. (2023). Gewald reaction. Retrieved from [Link]
-
Putrov, O. V., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]
-
Mack, J. B., et al. (2015). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 20(9), 15637-15647. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]
-
Samir, E., et al. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. International Journal of Organic Chemistry, 6, 85-94. Retrieved from [Link]
-
Gürdere, M. B., et al. (2008). Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. Asian Journal of Chemistry, 20(2), 1425-1430. Retrieved from [Link]
-
Abdel-Ghani, T. M., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(11), 7466–7477. Retrieved from [Link]
-
Research and Reviews. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry, 9(4). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of thiophenes. Retrieved from [Link]
-
Dagoneau, F., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12, 26039-26059. Retrieved from [Link]
-
Abou-Elmagd, W. S. I. (2005). Reactions of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene and 2-amino-3-cyano-4,7-diphenyl-5-methyl-4H-pyrano[2,3-c] pyrazole with phenylisocyanate, carbon disulfide, and thiourea. Heteroatom Chemistry, 16(1), 6-11. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. Retrieved from [Link]
-
Chunikhin, K. S., et al. (2008). ChemInform Abstract: Synthesis of 2‐Amino‐4‐aryl‐3‐cyano‐5‐hydroxyimino‐4,5‐dihydrothiophenes. ChemInform, 39(28). Retrieved from [Link]
-
Sharma, P., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(5), 488-506. Retrieved from [Link]
-
ResearchGate. (n.d.). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Retrieved from [Link]
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- 4. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. jk-sci.com [jk-sci.com]
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- 10. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry [mdpi.com]
- 11. This compound | 21681-88-9 [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[(4-Methylphenyl)thio]acetonitrile
Welcome to the technical support center for the synthesis of 2-[(4-Methylphenyl)thio]acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and improve reaction yields. We will delve into the mechanistic underpinnings of the synthesis and provide a field-proven, optimized protocol.
The synthesis of this compound is typically achieved via a nucleophilic substitution reaction (SN2) between 4-methylthiophenol and a haloacetonitrile.[1][2][3] This process, analogous to the classic Williamson ether synthesis, involves the formation of a carbon-sulfur bond.[1][4] While straightforward in principle, achieving high yields requires careful control of reaction conditions to favor the desired pathway and minimize side reactions.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Question 1: My reaction yield is consistently low (<60%). What are the most probable causes and how can I fix them?
Answer: Low yield is the most common issue and typically points to one of three areas: inefficient nucleophile generation, poor reactant mixing between phases, or suboptimal reaction conditions.
-
Cause A: Incomplete Deprotonation of the Thiol. The nucleophile in this reaction is the thiolate anion (ArS⁻), not the neutral thiol (ArSH). The thiolate is a significantly stronger nucleophile. If the base is not strong enough or is used in a substoichiometric amount, a large portion of your thiol will remain unreacted.
-
Solution: Ensure you use at least one full equivalent of a suitable base (e.g., NaOH, KOH) to completely deprotonate the 4-methylthiophenol. The pKa of thiophenol is around 6.6, so common inorganic bases are sufficient.
-
-
Cause B: Two-Phase System Limitation. Often, this reaction is run in a biphasic system (e.g., an aqueous base and an organic solvent for the haloacetonitrile). The thiolate anion is primarily in the aqueous phase, while the electrophile (haloacetonitrile) is in the organic phase. The reaction can only occur at the interface, leading to a very slow reaction and low conversion.
-
Solution: This is the most critical factor for yield improvement. Employing a Phase Transfer Catalyst (PTC) , such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), is the most effective solution.[5][6][7] The PTC forms an ion pair with the thiolate anion, transporting it into the organic phase where it can readily react with the haloacetonitrile.[7] This dramatically accelerates the reaction rate and boosts the yield.[8]
-
-
Cause C: Suboptimal Temperature. SN2 reactions are temperature-dependent. If the temperature is too low, the reaction rate will be impractically slow. If it's too high, you risk promoting side reactions or degrading your product.
-
Solution: For this specific synthesis under PTC conditions, a moderately elevated temperature, typically in the range of 50-80°C, provides a good balance between reaction rate and selectivity.[9][10] Monitor the reaction progress by TLC or GC to determine the optimal time and temperature for your specific setup.
-
Question 2: I am observing significant amounts of unreacted 4-methylthiophenol in my crude product. What is happening?
Answer: This is a clear indication of incomplete conversion. Besides the factors mentioned in Question 1, consider the following:
-
Cause A: Poor Leaving Group. Chloroacetonitrile is commonly used but chlorine is a less effective leaving group than bromine or iodine.
-
Solution: Consider switching to bromoacetonitrile . Bromide is a better leaving group, which will accelerate the SN2 reaction rate and can lead to higher conversion. While more expensive, it can be a worthwhile trade-off for improved yield.
-
-
Cause B: Thiol Oxidation. Thiols can be oxidized to disulfides (Ar-S-S-Ar) in the presence of air, especially under basic conditions. This consumes your nucleophile, leaving it unavailable to react with the haloacetonitrile.
-
Solution: While performing the reaction under an inert atmosphere (Nitrogen or Argon) is best practice, it is often sufficient to simply ensure the reaction mixture is well-stirred and heated promptly after adding the base to consume the thiolate in the desired reaction before significant oxidation can occur.
-
Question 3: My reaction seems to work, but purification is difficult due to a persistent, non-polar impurity. What could it be?
Answer: The most likely non-polar impurity is the disulfide, 4,4'-dimethyldiphenyl disulfide, formed from the oxidative coupling of two molecules of your starting thiol.
-
Prevention: As mentioned above, minimizing the time the reaction spends under basic conditions in the presence of oxygen is key. Running the reaction under an inert atmosphere is the most robust solution.
-
Purification Strategy: If the disulfide does form, it can often be separated from the desired product by column chromatography on silica gel. The disulfide is generally less polar than the nitrile-containing product. Alternatively, recrystallization or distillation under reduced pressure can be effective if the physical properties of the product and impurity are sufficiently different.[11]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the this compound synthesis?
This synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The key steps are:
-
Deprotonation: A base removes the acidic proton from the thiol group of 4-methylthiophenol, creating a potent nucleophile, the 4-methylthiophenoxide anion.
-
Nucleophilic Attack: The thiophenoxide anion attacks the electrophilic carbon atom of the haloacetonitrile. This attack occurs from the backside relative to the leaving group (the halide).
-
Displacement: In a concerted step, the carbon-sulfur bond forms simultaneously as the carbon-halogen bond breaks, displacing the halide ion and forming the final thioether product.[3][4]
Q2: Why is Phase Transfer Catalysis (PTC) so effective for this reaction?
PTC resolves the challenge of mutual insolubility of reactants.[7] The catalyst, typically a quaternary ammonium salt (Q⁺X⁻), facilitates the reaction in three steps:
-
The thiolate anion (ArS⁻) from the aqueous phase swaps with the catalyst's counter-ion (X⁻).
-
The newly formed lipophilic ion pair [Q⁺ArS⁻] migrates into the organic phase.
-
In the organic phase, the "naked" and highly reactive thiolate anion attacks the haloacetonitrile. The catalyst [Q⁺X⁻] then returns to the aqueous phase to repeat the cycle. This process avoids the need for harsh, anhydrous, or expensive polar aprotic solvents.[1][7]
Q3: What safety precautions are essential for this synthesis?
-
Thiophenols: These compounds have a strong, unpleasant odor and are toxic. Always handle 4-methylthiophenol in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Haloacetonitriles: Chloroacetonitrile and bromoacetonitrile are lachrymators and are toxic. Handle with extreme care in a fume hood.
-
Cyanide: Although the nitrile group (-CN) in the product is part of a stable organic molecule, the starting materials for similar syntheses can involve inorganic cyanides like NaCN.[9][10][11] If your synthesis route involves sodium or potassium cyanide, be aware that they are highly toxic. Acidic workup conditions could generate hydrogen cyanide (HCN) gas, which is lethal. Always quench cyanide-containing reactions with a basic solution (e.g., bleach) before disposal.
Optimized High-Yield Protocol (Phase Transfer Catalysis)
This protocol is designed to maximize yield and minimize side products by utilizing a phase transfer catalyst.
Experimental Workflow Diagram
Caption: Workflow for the PTC-mediated synthesis of this compound.
Reagent Table
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 4-Methylthiophenol | 124.21 | 10.0 g | 80.5 | 1.0 |
| Chloroacetonitrile | 75.50 | 6.68 g (5.6 mL) | 88.5 | 1.1 |
| Sodium Hydroxide | 40.00 | 3.54 g | 88.5 | 1.1 |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 1.30 g | 4.0 | 0.05 |
| Toluene | - | 100 mL | - | - |
| Water | - | 40 mL | - | - |
Step-by-Step Methodology
-
Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 4-methylthiophenol (10.0 g, 80.5 mmol), toluene (100 mL), and tetrabutylammonium bromide (1.30 g, 4.0 mmol).
-
Base Addition: In a separate beaker, dissolve sodium hydroxide (3.54 g, 88.5 mmol) in water (40 mL). Add this aqueous solution to the reaction flask.
-
Electrophile Addition: Add chloroacetonitrile (5.6 mL, 88.5 mmol) to the reaction mixture.
-
Reaction: Begin vigorous stirring (essential for phase transfer) and heat the mixture to 65°C. Maintain this temperature for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots from the organic layer and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting thiol is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add 100 mL of water.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and then 50 mL of saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield the final product, this compound, as a clear oil or low-melting solid. An expected yield under these optimized conditions is typically >90%.
References
-
Rapid and Convenient Thioester Synthesis Under Phase-Transfer Catalysis Conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(12). Available at: [Link]
-
Kinetics and mechanism of phase transfer catalyzed synthesis of aromatic thioethers by H2S-rich methyldiethanolamine. Journal of Industrial and Engineering Chemistry, 37. Available at: [Link]
-
Phase Transfer Catalysis Preparation of Aryl Thioethers. Synthetic Communications, 12(13). Available at: [Link]
-
Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. WordPress. Available at: [Link]
-
Williamson ether synthesis. Wikipedia. Available at: [Link]
-
Williamson Ether Synthesis reaction. BYJU'S. Available at: [Link]
-
The Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]
-
Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]
-
Phase Transfer Catalysis. Dalal Institute. Available at: [Link]
-
A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Research and Therapy. Available at: [Link]
-
Advances in the Application of Acetonitrile in Organic Synthesis since 2018. MDPI. Available at: [Link]
-
p-METHOXYPHENYLACETONITRILE. Organic Syntheses. Available at: [Link]
-
This compound [P02209]. ChemUniverse. Available at: [Link]
- Preparation method of 2-thiopheneacetonitrile. Google Patents.
- Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone. Google Patents.
-
α-PHENYLACETOACETONITRILE. Organic Syntheses. Available at: [Link]
-
PROCESS FOR THE PREPARATION OF 1-(6-METHYLPYRIDIN-3-YL)-2-(4-METHYLTHIOPHENYL)-ETHANONE AND ITS USE IN THE SYNTHESIS OF DIARYLPYRIDINES. WIPO Patentscope. Available at: [Link]
-
Synthesis method for 4-methoxy-2-methyl benzyl cyanide. Patsnap. Available at: [Link]
-
Synthesis of 2-(4-tert-butylphenylthio)acetonitrile. PrepChem.com. Available at: [Link]
-
Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. National Institutes of Health. Available at: [Link]
-
2-[4-(Methylsulfonyl)phenyl]acetonitrile. ResearchGate. Available at: [Link]
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- 9. CN104513225A - Preparation method of 2-thiopheneacetonitrile - Google Patents [patents.google.com]
- 10. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Common side reactions and byproducts in 2-(p-tolylthio)acetonitrile synthesis
An advanced technical support guide for professionals engaged in the synthesis of 2-(p-tolylthio)acetonitrile. This document provides in-depth troubleshooting, frequently asked questions, and validated protocols to address common challenges, side reactions, and byproduct formation.
Technical Support Center: Synthesis of 2-(p-tolylthio)acetonitrile
Welcome to the technical support center for the synthesis of 2-(p-tolylthio)acetonitrile. This guide is structured to provide researchers, chemists, and drug development professionals with practical, experience-driven insights into overcoming common hurdles in this S-alkylation reaction. Our focus is on explaining the causality behind experimental phenomena and providing robust, validated solutions.
Reaction Overview: The S-Alkylation of p-Thiocresol
The synthesis of 2-(p-tolylthio)acetonitrile is most commonly achieved via a bimolecular nucleophilic substitution (Sₙ2) reaction. The process involves the deprotonation of p-thiocresol (4-methylthiophenol) to form the potent p-tolylthiolate nucleophile, which subsequently attacks the electrophilic methylene carbon of chloroacetonitrile, displacing the chloride leaving group.
While straightforward in principle, the reaction's efficiency is sensitive to conditions, and several competing pathways can reduce yield and complicate purification.
DOT Script for Main Reaction Pathway
Caption: The two-step Sₙ2 pathway for 2-(p-tolylthio)acetonitrile synthesis.
Troubleshooting Guide: Problem & Solution
This section addresses specific experimental issues in a question-and-answer format.
Q1: My reaction yield is very low, and TLC/NMR analysis shows a large amount of unreacted p-thiocresol. What went wrong?
This is a classic issue pointing to inefficient generation or consumption of the thiolate nucleophile.
Possible Causes & Solutions:
-
Incomplete Deprotonation: The base may be too weak or insufficient. p-Thiocresol has a pKa of ~6.5, so a base capable of efficiently deprotonating it is crucial.
-
Solution: For polar aprotic solvents like DMF or acetonitrile, potassium carbonate (K₂CO₃) is a common and effective choice. For THF, a stronger, non-nucleophilic base like sodium hydride (NaH) is preferred. Ensure you use at least 1.1 equivalents of the base.
-
-
Oxidation of Thiolate: The p-tolylthiolate anion is highly susceptible to oxidation by atmospheric oxygen, leading to the formation of di-p-tolyl disulfide. This is a primary competing pathway that consumes your nucleophile.
-
Solution: The most critical preventative measure is to run the reaction under an inert atmosphere (Nitrogen or Argon).[1] Degas your solvent before use by bubbling N₂ through it for 15-20 minutes.
-
-
Poor Reagent Quality:
-
Chloroacetonitrile: This reagent can degrade over time. It is also highly toxic and a lachrymator, requiring careful handling in a fume hood.[2][3]
-
p-Thiocresol: Can oxidize on the shelf. It should be a clear liquid or low-melting solid.[4][5]
-
Solution: Use freshly opened or purified reagents. Chloroacetonitrile can be distilled under reduced pressure if its purity is suspect.[6]
-
Q2: I've isolated a significant, non-polar, crystalline byproduct that doesn't contain a nitrile group. What is it?
This byproduct is almost certainly di-p-tolyl disulfide .
Causality: As mentioned above, thiols and thiolates readily oxidize.[1][7] This dimerization is often catalyzed by trace metals or exposure to air under basic conditions. The reaction proceeds via a radical mechanism or direct oxidation.
Solutions:
-
Prevention (Best Approach): Rigorously exclude oxygen. Use an inert atmosphere throughout the setup, reaction, and workup phases.
-
Removal: The disulfide is less polar than the desired product. It can typically be separated via column chromatography on silica gel.
-
Conversion (Advanced): If a large amount of disulfide forms, it can sometimes be reductively cleaved back to the thiol using a reducing agent like sodium borohydride (NaBH₄) and then re-subjected to the reaction conditions, although this complicates the procedure.
Q3: The reaction is very slow or stalls completely, even with an inert atmosphere.
Stalled reactions often point to issues with reactivity or reaction parameters.
Possible Causes & Solutions:
-
Insufficient Temperature: Sₙ2 reactions have an activation energy barrier. While room temperature may suffice, gentle heating is often required to achieve a reasonable rate.
-
Solution: Heat the reaction mixture to 40-60 °C. Monitor by TLC to track the consumption of starting material. Avoid excessive heat, which can favor elimination or other side reactions.
-
-
Poor Solvent Choice: The solvent must be able to dissolve the reagents and stabilize the Sₙ2 transition state.
-
Solution: Polar aprotic solvents such as Acetonitrile (CH₃CN) , N,N-Dimethylformamide (DMF) , or Acetone are ideal.[8][9] They solvate the cation of the base (e.g., K⁺) without strongly solvating the thiolate anion, preserving its nucleophilicity. Avoid protic solvents like ethanol or water, which can protonate the thiolate.
-
-
Low Electrophile Reactivity: Chloroacetonitrile is a good electrophile, but its reactivity can be enhanced.
-
Solution: Add a catalytic amount (0.1 eq.) of sodium or potassium iodide (NaI or KI). This facilitates an in situ Finkelstein reaction, transiently converting chloroacetonitrile to the much more reactive iodoacetonitrile, which accelerates the Sₙ2 displacement.[10]
-
Q4: I observe multiple unexpected spots on my TLC plate, suggesting several byproducts.
This often indicates degradation of the starting materials or solvent.
Possible Causes & Solutions:
-
Hydrolysis of Chloroacetonitrile: In the presence of water and base, chloroacetonitrile can hydrolyze to chloroacetamide.[2][11] This consumes the electrophile and introduces a new impurity.
-
Solvent Participation: If using a reactive solvent, it may compete in the reaction.
-
Solution: Stick to robust, polar aprotic solvents as recommended above.
-
DOT Script for Key Side Reactions
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chloroacetonitrile | ClCH2CN | CID 7856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chloroacetonitrile | 107-14-2 [chemicalbook.com]
- 4. 4-Methylbenzenethiol | C7H8S | CID 7811 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. par.nsf.gov [par.nsf.gov]
- 13. publications.iupac.org [publications.iupac.org]
Technical Support Center: Purification of Sulfur-Containing Organic Nitriles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses the unique and often complex challenges encountered during the purification of sulfur-containing organic nitriles. These molecules are vital in medicinal chemistry and materials science, but their purification is frequently hampered by issues stemming from the presence of the sulfur atom, such as high reactivity, thermal instability, and the formation of persistent impurities.
This document is structured as a series of troubleshooting guides and frequently asked questions (FAQs). It is designed to provide not only step-by-step protocols but also the underlying scientific principles to empower you to make informed decisions in your own experiments.
FAQ 1: Understanding Common Impurities
Q1: I've just completed a synthesis of a thiol-containing nitrile, and my crude product is a pale yellow solid. What is the likely cause of the color?
A: The most common culprit for a yellow discoloration in sulfur-containing compounds is the presence of elemental sulfur (S₈).[1] Crude sulfur often contains organic matter and other impurities, but even synthetically derived sulfur can persist through reactions.[2][3] It can form as a byproduct from the oxidation of hydrogen sulfide or other reduced sulfur species that may be present as reagents or impurities. Its high solubility in many organic solvents makes it a persistent impurity that often co-purifies with the desired product during extraction and can even co-crystallize.
Q2: My NMR analysis shows my desired product, but the mass spectrometry results indicate a peak at double the expected molecular weight. What's happening?
A: This is a classic sign of disulfide bond formation. If your nitrile contains a free thiol (-SH) group, it can be easily oxidized to form a disulfide-linked dimer (R-S-S-R). This oxidation can occur simply upon exposure to atmospheric oxygen, especially under basic conditions.[4][5] The reaction is a thiol-disulfide exchange process where a deprotonated thiolate anion attacks another thiol or disulfide.[6][7]
Q3: Besides elemental sulfur and disulfides, what other common impurities should I be aware of?
A: Other potential impurities include:
-
Sulfoxides and Sulfones: Over-oxidation of sulfide or thiol moieties can lead to the formation of sulfoxides (R-S(=O)-R') and sulfones (R-S(=O)₂-R'). These are often more polar than the starting material and can complicate chromatographic purification. Oxidation can be a deliberate step for removal in some contexts but is often an unwanted side reaction.[8]
-
Starting Materials and Reagents: Unreacted starting materials and reagents are always a possibility. For example, in syntheses involving dimethyl sulfoxide (DMSO), residual solvent can be difficult to remove due to its high boiling point.[9]
-
Thioureas or Thioamides: If your synthesis involves reagents like thiocyanates or isothiocyanates, incomplete reaction or side reactions can leave these as impurities.
Troubleshooting Guide 1: Removal of Elemental Sulfur
Elemental sulfur is a frequent and frustrating impurity. Its removal is critical, especially before any subsequent steps involving metal catalysts (e.g., palladium, platinum), which can be poisoned by sulfur.
Q4: How can I effectively remove elemental sulfur from my organic nitrile product?
A: There are several effective methods. The choice depends on the stability and solubility of your compound.
Method 1: Treatment with Activated Copper Powder
-
Principle: This method relies on the reaction of elemental sulfur with a metal surface to form an insoluble metal sulfide (in this case, copper(I) or copper(II) sulfide), which can then be easily filtered off.[10] This is a highly effective technique for desulfurization prior to chromatographic analysis.[10]
-
When to Use: Ideal for non-polar to moderately polar compounds in solvents where sulfur is soluble. Ensure your target nitrile does not complex with copper.
-
Protocol:
-
Dissolve the crude, sulfur-contaminated product in a suitable organic solvent (e.g., toluene, hexanes, or ethyl acetate) in a round-bottom flask.
-
Add activated copper powder (approx. 10-20% by weight relative to the crude product). Activation can be done by briefly washing commercial copper powder with dilute HCl to remove the oxide layer, followed by rinsing with water, ethanol, and ether, and then drying under vacuum.
-
Stir the suspension vigorously at room temperature or with gentle heating (40-50 °C) for 1-2 hours. The reaction progress can be monitored by the disappearance of the yellow color.
-
Once the solution is colorless, cool it to room temperature.
-
Filter the mixture through a pad of Celite® or a fine frit to remove the copper sulfide and excess copper powder.
-
Rinse the filter cake with a small amount of the solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the desulfurized product.
-
Method 2: Selective Recrystallization
-
Principle: This technique exploits differences in solubility between your product and elemental sulfur in a given solvent system. Sulfur has unique solubility properties; for example, it is highly soluble in carbon disulfide (CS₂) but less so in cold alkanes. Finding a solvent that dissolves your product well at high temperatures but poorly at low temperatures, while keeping sulfur in solution or leaving it undissolved, is key. Xylenes are often effective for recrystallizing sulfur itself and can be used to separate it from other compounds.[11][12]
-
When to Use: When your product is a stable, crystalline solid.
-
Protocol:
-
Perform a solvent screen to find a suitable recrystallization solvent or solvent mixture. An ideal solvent will fully dissolve your product and the sulfur impurity at an elevated temperature.
-
Upon cooling, your product should crystallize out selectively, leaving the elemental sulfur dissolved in the cold mother liquor.
-
Alternatively, you may find a solvent (like cold methanol) that dissolves your product but not the sulfur. In this case, you can triturate or wash the crude solid with this solvent to remove the product, leaving the sulfur behind.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Workflow for Elemental Sulfur Removal
Caption: Workflow for removing elemental sulfur using copper powder.
Troubleshooting Guide 2: Managing Thiol Reactivity
Q5: My thiol-containing nitrile is consistently forming a disulfide dimer upon standing or during workup. How can I prevent this?
A: Preventing disulfide formation requires controlling the redox environment and pH. The thiolate anion (-S⁻) is the species that initiates the oxidation process, not the protonated thiol (-SH).[6]
Strategies for Preventing Disulfide Formation
| Strategy | Principle & Explanation |
| Work Under Inert Atmosphere | By replacing air with an inert gas like nitrogen or argon, you remove the primary oxidant (O₂), significantly slowing the rate of disulfide formation. This is crucial during reactions, workups, and storage. |
| pH Control | The pKa of a typical thiol group is around 8.3.[6] Keeping the pH of aqueous solutions below 7 (ideally between 4-6) ensures the thiol remains in its protonated, less reactive -SH form, inhibiting the formation of the nucleophilic thiolate. |
| Use of Reducing Agents | For purification or storage, adding a sacrificial reducing agent can maintain the thiol in its reduced state. Common choices include Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred as it is odorless, more stable, and effective over a wider pH range.[7] |
| Chelating Agents | Trace metal ions (e.g., Cu²⁺, Fe³⁺) in your solvents or reagents can catalyze thiol oxidation. Adding a small amount of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can sequester these metals and prevent catalysis. |
Reversing Disulfide Formation
If a significant amount of disulfide has already formed, it can often be reversed by treatment with a suitable reducing agent.
-
Protocol for DTT Reduction:
-
Dissolve the sample containing the disulfide in a suitable solvent (buffers for aqueous systems, or organic solvents like THF/water mixtures).
-
Add a 5- to 10-fold molar excess of DTT.
-
Stir the reaction at room temperature for several hours to overnight. Monitor the reaction by an appropriate method (e.g., TLC, LC-MS).
-
Once the reduction is complete, the excess DTT and its oxidized form will need to be removed during the subsequent purification step (e.g., extraction or chromatography).
-
Thiol-Disulfide Redox Equilibrium
Caption: Factors influencing the thiol-disulfide equilibrium.
Troubleshooting Guide 3: Purifying Thermally Labile Compounds
Many sulfur-containing compounds are sensitive to heat and can decompose during purification by distillation.[13] The nitrile group itself is generally robust, but the sulfur moiety can be a site of thermal instability.[14][15]
Q6: My sulfur-containing nitrile decomposes when I try to purify it by distillation. What are my alternatives?
A: When dealing with thermally sensitive compounds, non-thermal purification methods are essential. The two primary alternatives are column chromatography and recrystallization.
Method 1: Flash Column Chromatography
-
Principle: Separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel, alumina) and solubility in a mobile phase.
-
Advantages: Highly versatile, capable of separating complex mixtures, and performed at room temperature.
-
Considerations for Sulfur-Containing Nitriles:
-
Tailing: Sulfur atoms can interact with the acidic silanol groups on silica gel, leading to peak tailing. To mitigate this, you can add a small amount of a polar modifier like triethylamine (~0.1-1%) to the eluent to cap the active sites, or use deactivated/neutral silica.
-
Solvent Choice: Standard solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) are often effective. The polarity will depend on your specific molecule. A good starting point is to develop a solvent system using TLC that gives your product an Rf value of ~0.3.
-
Example: A stereoselective synthesis of sulfur-containing β-enaminonitrile derivatives successfully employed column chromatography on silica gel with a petroleum ether/ethyl acetate eluent for purification.[16]
-
Method 2: Recrystallization
-
Principle: A powerful technique for purifying solid compounds based on solubility differences, as described in Guide 1.
-
Advantages: Can provide material of very high purity. It is often more scalable and cost-effective than chromatography for large quantities.
-
Protocol:
-
Solvent Screening: Test the solubility of your crude product in a range of solvents (e.g., hexanes, toluene, ethyl acetate, acetone, ethanol, methanol, water) at room temperature and at their boiling points.
-
Ideal Solvent: An ideal solvent dissolves the compound when hot but not when cold. A solvent pair (one in which the compound is soluble, one in which it is not) can also be used.
-
Procedure: Dissolve the crude solid in the minimum amount of boiling solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Decision Tree for Purification Strategy
Caption: Decision tree for selecting a suitable purification method.
References
-
Removal of sulfur from a solvent extract. ResearchGate.[Link]
-
The New and Effective Methods for Removing Sulfur Compounds from Liquid Fuels: Challenges Ahead- Advantages and Disadvantages. Avicenna Journal of Environmental Health Engineering.[Link]
-
Removal of organosulfur compounds from oil fractions. GlobeCore.[Link]
-
removing sulfur compounds: Topics by Science.gov. Science.gov.[Link]
- Process for removing elemental sulfur
-
Disulfide. Wikipedia.[Link]
-
Redox-Click Chemistry for Disulfide Formation from Thiols. ChemRxiv.[Link]
- Method for the removal of organic sulfur from carbonaceous materials.
- Distillation process for removing sulfur compounds from alcoholic drinks without the use of chemical additives, loss of alcohol or detriment to flavor.
-
A Narrative Review of Sulfur Compounds in Whisk(e)y. National Institutes of Health (NIH).[Link]
-
The role of thiols and disulfides in protein chemical and physical stability. National Institutes of Health (NIH).[Link]
-
Elemental Sulfur. Organic Materials Review Institute.[Link]
-
Modern applications for a total sulfur reduction distillation method - what's old is new again. Frontiers in Microbiology.[Link]
-
Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. PubMed Central.[Link]
- Distillation of sulfur.
-
Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts.[Link]
-
A simplified distillation-based sulfur speciation method for sulfidic soil materials. Geological Society of Finland.[Link]
-
Stereoselective synthesis of sulfur-containing β-enaminonitrile derivatives through electrochemical Csp3–H bond oxidative functionalization of acetonitrile. National Institutes of Health (NIH).[Link]
-
Translating Plant Secondary Metabolites into Functional Foods through Mechanistic Validation, Process-Fit Formulation, and Regulatory Alignment. ACS Publications.[Link]
-
Challenges associated with the sampling and analysis of organosulfur compounds in air using real-time PTR-ToF-MS and offline GC-FID. ResearchGate.[Link]
-
HPLC Method for Separation of Sulfur-containing Biomolecules on Primesep 100 Column. SIELC Technologies.[Link]
-
Preparation and Purification of Garlic-Derived Organosulfur Compound Allicin by Green Methodologies. Semantic Scholar.[Link]
-
Preparation and Purification of Garlic-Derived Organosulfur Compound Allicin by Green Methodologies. ResearchGate.[Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Institutes of Health (NIH).[Link]
-
Nitrile. Wikipedia.[Link]
-
Sulfur. PubChem.[Link]
-
Preparation of Sulfur of High Purity. National Institutes of Health (NIH).[Link]
-
Impact of Nitriles on Bacterial Communities. Frontiers.[Link]
-
Chemistry Olympiad past papers. Royal Society of Chemistry.[Link]
-
CHEMISTRY (862). Council for the Indian School Certificate Examinations.[Link]
-
Microbial metabolism of aromatic nitriles. Enzymology of C-N cleavage by Nocardia sp. (Rhodochrous group) N.C.I.B. 11216. PubMed.[Link]
-
Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate.[Link]
-
Recrystallization of Sulfur. YouTube.[Link]
-
Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2). National Institutes of Health (NIH).[Link]
-
Separation of sulfur compounds on a silica PLOT column; COS and H 2 S. ResearchGate.[Link]
-
How to Purify Sulfur (From Gardening Sulfur). YouTube.[Link]
-
Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal.[Link]
-
Dimethyl sulfoxide. Wikipedia.[Link]
-
Cyanide. Wikipedia.[Link]
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Optimizing reaction conditions for nucleophilic substitution on 2-[(4-Methylphenyl)thio]acetonitrile
Technical Support Center: Optimizing Reactions for 2-[(4-Methylphenyl)thio]acetonitrile
Welcome to the technical support center for optimizing nucleophilic substitution reactions involving this compound. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile building block in their synthetic workflows. Here, we move beyond simple protocols to explore the underlying principles that govern reaction success. Our goal is to empower you with the knowledge to troubleshoot common issues and rationally design optimal reaction conditions.
The primary reactive site of this compound for the substitutions discussed here is the α-carbon. The protons on this carbon are acidic (pKa ≈ 20-25) due to the electron-withdrawing effects of both the adjacent nitrile (-CN) group and the thioether (-SAr) group. This allows for deprotonation by a suitable base to form a resonance-stabilized carbanion, which is a potent nucleophile. This guide focuses on optimizing the formation of this carbanion and its subsequent reaction with various electrophiles, a class of reactions known as α-substitution.[1]
Core Reaction Mechanism: α-Substitution Pathway
Understanding the mechanism is the first step toward optimization. The reaction proceeds via a two-step sequence:
-
Deprotonation: A base removes a proton from the α-carbon, creating a resonance-stabilized carbanion (an enolate equivalent).
-
Nucleophilic Attack: The carbanion attacks an electrophile (e.g., an alkyl halide) in a classic SN2-type displacement to form a new carbon-carbon bond.
Caption: General mechanism for α-substitution.
Troubleshooting Guide
This section addresses the most common challenges encountered during the α-substitution of this compound.
Q1: My reaction shows low or no conversion to the desired product. What are the likely causes?
This is a frequent issue that typically points to one of three areas: inefficient deprotonation, poor electrophile reactivity, or incorrect solvent choice.
-
Cause A: Incomplete Deprotonation Explanation: The formation of the nucleophilic carbanion is the rate-determining step. If the base is not strong enough to deprotonate the α-carbon effectively, the reaction will not proceed. The pKa of the α-proton in arylacetonitriles is generally in the range of 22-25.[2] A fundamental principle of acid-base chemistry is that the conjugate acid of the base used must have a higher pKa than the acid it is deprotonating.[3] Solution:
-
Select a Stronger Base: Use a base whose conjugate acid has a pKa significantly higher than that of the substrate. For complete and irreversible deprotonation, a very strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is ideal.[4][5] For reactions where an equilibrium concentration of the enolate is sufficient, alkoxides like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be effective.[6][7]
-
Optimize Temperature: Enolate formation with LDA is typically performed at low temperatures (-78 °C) to prevent side reactions. After the enolate has formed, the reaction may need to be warmed to allow the substitution to proceed at a reasonable rate.
-
| Base | Abbreviation | Conjugate Acid | Approx. pKa of Conjugate Acid | Typical Use Case |
| Lithium Diisopropylamide | LDA | Diisopropylamine | ~36 | Complete, irreversible deprotonation at low temp.[4] |
| Sodium Hydride | NaH | Hydrogen (H₂) | ~36 | Strong, non-nucleophilic base; heterogeneous reaction. |
| Potassium tert-Butoxide | KOtBu | tert-Butanol | ~18 | Strong alkoxide base, good for generating equilibrium enolate.[6] |
| Sodium Ethoxide | NaOEt | Ethanol | ~16 | Weaker alkoxide, establishes an equilibrium. |
| Sodium Hydroxide | NaOH | Water | ~15.7 | Generally too weak for full deprotonation. |
-
Cause B: Poor Electrophile Reactivity or Steric Hindrance Explanation: The second step is an SN2 reaction. Its rate is highly dependent on the nature of the leaving group and the steric accessibility of the electrophilic carbon.[5] Solution:
-
Use a Better Leaving Group: Iodides are better leaving groups than bromides, which are better than chlorides. For alkyl alcohols, conversion to a tosylate or mesylate is necessary.
-
Choose an Appropriate Electrophile: The reaction works best with primary and secondary alkyl halides. Tertiary alkyl halides will lead to elimination (E2) products and should be avoided.[5]
-
-
Cause C: Incorrect Solvent Choice Explanation: The solvent plays a critical role in solvating the ions in an SN2 reaction. Polar protic solvents (like ethanol or water) will form strong hydrogen bonds with the negatively charged carbanion, creating a "solvent cage" that stabilizes it and drastically reduces its nucleophilicity and reactivity. Solution:
-
Use a Polar Aprotic Solvent: Solvents like Tetrahydrofuran (THF), Dimethylformamide (DMF), or Acetonitrile (MeCN) are ideal. They can solvate the counter-ion (e.g., Li⁺) but do not strongly solvate the carbanion, leaving it "naked" and highly reactive. THF is often the solvent of choice, especially for reactions involving LDA.
-
Q2: My reaction is messy, yielding multiple byproducts. How can I improve selectivity?
Byproduct formation often results from over-alkylation, competing side reactions, or degradation of the substrate.
-
Cause A: Dialkylation or Polyalkylation Explanation: The mono-alkylated product still possesses one acidic α-proton. If it is deprotonated by excess base, it can react with another molecule of the electrophile, leading to a dialkylated byproduct. This is a common issue in alkylations of active methylene compounds.[8] Solution:
-
Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the substrate relative to the base and electrophile.
-
Slow Addition: Add the electrophile slowly to the pre-formed enolate solution at a low temperature. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant initial enolate.
-
Use a Strong Base: Using a strong base like LDA to achieve full, rapid conversion to the enolate before adding the electrophile can minimize the presence of unreacted base that could deprotonate the product.[4]
-
-
Cause B: Thioether Cleavage Explanation: While the aryl thioether C-S bond is generally robust, harsh conditions or certain reagents can cause its cleavage.[9][10][11] This is less common under standard alkylation conditions but can be a concern with highly reactive or oxidizing reagents. Solution:
-
Avoid Harsh Reagents: Steer clear of strong oxidizing agents or Lewis acids that might coordinate to the sulfur atom and facilitate cleavage.
-
Maintain Moderate Temperatures: Avoid excessively high temperatures for prolonged periods.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for my reaction?
There is no single optimal temperature; it's a two-stage process.
-
Enolate Formation: For strong, irreversible bases like LDA, this should be done at low temperatures, typically -78 °C (dry ice/acetone bath) in THF. This maximizes selectivity and prevents base degradation.
-
Alkylation Step: After the enolate is formed, the electrophile is added (often at -78 °C), and the reaction is then allowed to slowly warm to room temperature . Some less reactive electrophiles may require gentle heating (e.g., 40-50 °C) to proceed at a practical rate.
Q2: I am working with a solid base like K₂CO₃ and a liquid electrophile. The reaction is very slow. What can I do?
This describes a solid-liquid phase-transfer reaction. The slow rate is due to the poor miscibility of the reagents. Solution: Add a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) or a crown ether (e.g., 18-crown-6). The PTC transports the anionic nucleophile from the solid phase into the organic phase where it can react with the electrophile. Microwave-assisted synthesis can also dramatically accelerate these types of reactions, sometimes even without a PTC.[12][13]
Q3: Can the p-tolylthio group act as a leaving group?
Under the conditions described for α-substitution, the p-tolylthio group is a stabilizing group, not a leaving group. Its role is to increase the acidity of the α-protons. Thiolates are generally poor leaving groups unless activated, for example, by oxidation to a sulfone (-SO₂R), which becomes an excellent leaving group.
Q4: Is it possible to perform acylation instead of alkylation?
Yes, the generated carbanion is a versatile nucleophile. It can react with acylating agents like acid chlorides or anhydrides to form α-cyano-β-keto thioethers. The general principles of base and solvent selection remain the same.
Troubleshooting Workflow
Here is a logical flow for diagnosing and solving common issues.
Caption: A workflow for troubleshooting common reaction problems.
Example Protocol: α-Benzylation of this compound
This protocol provides a practical template for a standard alkylation reaction.
Materials:
-
This compound (1.0 eq)
-
Diisopropylamine (1.1 eq)
-
n-Butyllithium (1.1 eq, 2.5 M in hexanes)
-
Benzyl bromide (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate & Brine
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Cool the flask to -78 °C in a dry ice/acetone bath.
-
LDA Formation: To the cold THF, add diisopropylamine via syringe. Then, add n-butyllithium dropwise while maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to pre-form the LDA.
-
Enolate Formation: Dissolve this compound in a minimal amount of anhydrous THF and add it dropwise to the LDA solution at -78 °C. A color change (typically to yellow or orange) indicates enolate formation. Stir for 1 hour at this temperature.
-
Alkylation: Add benzyl bromide dropwise to the enolate solution. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-12 hours (monitor by TLC).
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
References
-
Keglevich, G., Grün, A., Blastik, Z., & Greiner, I. (2011). Solid–liquid phase alkylation of P=O-functionalized CH acidic compounds utilizing phase transfer catalysis and microwave irradiation. Heteroatom Chemistry, 22(3-4), 174-179. Available from: [Link]
-
Yatabe, T., et al. (2022). Alkyl–aryl exchange of thioethers via Pd-catalyzed inert C(sp3)–S bond cleavage. ChemRxiv. Available from: [Link]
-
Yuan, D., Huang, Y., Tang, L., & Yang, K. (2023). Metal-Free C(sp3)–S Bond Cleavage of Thioethers to Selectively Access Aryl Aldehydes and Dithioacetals. Chemistry, 5(2), 890-902. Available from: [Link]
-
Grün, A., & Keglevich, G. (2015). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Catalysts, 5(2), 638-651. Available from: [Link]
-
Yuan, D., et al. (2023). Metal-Free C(sp3)–S Bond Cleavage of Thioethers to Selectively Access Aryl Aldehydes and Dithioacetals. ResearchGate. Available from: [Link]
-
Ono, N., et al. (1979). Alkylation and acylation of active methylene compounds using 1,8-diazabicyclo[5.4.0]undec-7-ene as a base. Bulletin of the Chemical Society of Japan, 52(6), 1716-1719. Available from: [Link]
-
Wang, Y., et al. (2018). Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine. Beilstein Journal of Organic Chemistry, 14, 1421-1426. Available from: [Link]
-
ResearchGate. (n.d.). Optimization of the nucleophilic aromatic substitution reaction. ResearchGate. Available from: [Link]
- CN103922934A - Alkylation method of active methylene compound. (2014). Google Patents.
-
Huang, J., et al. (2025). Electrochemical C(sp3)–S Bond Cleavage of Thioethers: An Approach for Simultaneous Utilization of Carbon- and Sulfur-Fragments. Organic Chemistry Frontiers. Available from: [Link]
-
Wang, F., et al. (2020). Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols. Chemical Science, 11(29), 7671-7677. Available from: [Link]
-
Chemistry Steps. (n.d.). How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. Chemistry Steps. Available from: [Link]
-
Arseniyadis, S., Kyler, K. S., & Watt, D. S. (1984). Addition and Substitution Reactions of Nitrile-Stabilized Carbanions. Organic Reactions, 31, 1-364. Available from: [Link]
-
Reddit. (2017). How do they calculate the pKa of alpha hydrogen various organic compounds like aldehyde ketone nitrile etc. r/chemistry. Available from: [Link]
-
ResearchGate. (n.d.). Synthetic strategies to access thioethers from alcohols. ResearchGate. Available from: [Link]
-
Sci-Hub. (n.d.). Addition and Substitution Reactions of Nitrile-Stabilized Carbanions. Sci-Hub. Available from: [Link]
-
University of Richmond Scholarship Repository. (2010). One-pot silyl ketene imine formation-nucleophilic addition reactions of acetonitrile with acetals and nitrones. University of Richmond. Available from: [Link]
-
Nicewicz, D., et al. (2014). Direct, enantioselective α-alkylation of aldehydes using simple olefins. Nature Chemistry, 6, 809–814. Available from: [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/2014_NatureChemistry_Nicewicz.pdf]([Link] Macmillan/files/publications/2014_NatureChemistry_Nicewicz.pdf)
-
ResearchGate. (n.d.). α-Alkylation reactions of acetonitriles. ResearchGate. Available from: [Link]
-
Koh, H. J., Han, K. L., & Lee, I. (1999). Nucleophilic Substitution Reactions of Thiophenyl 4-Nitrobenzoates with Pyridines in Acetonitrile. The Journal of Organic Chemistry, 64(13), 4783–4789. Available from: [Link]
-
Semantic Scholar. (1984). Addition and Substitution Reactions of Nitrile-Stabilized Carbanions. Semantic Scholar. Available from: [Link]
-
ResearchGate. (2017). Part I: Asymmetric Alpha-Alkylation of Aldehydes with Simple Olefins Part II. Enantioselective Total Synthesis of Polypyrroloindoline Natural Products. ResearchGate. Available from: [Link]
-
Chad's Prep. (2018). 21.4a Alpha Alkylation. YouTube. Available from: [Link]
-
Li, Z., & Li, C. J. (2016). Recent Advances in Radical-Initiated C(sp3)–H Bond Oxidative Functionalization of Alkyl Nitriles. Accounts of Chemical Research, 49(4), 734–744. Available from: [Link]
-
Smaoui, M., et al. (2020). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. International Journal of Quantum Chemistry, 120(14), e26244. Available from: [Link]
-
Yoon, T. P., & MacMillan, D. W. C. (2005). Enantioselective Catalytic α-Alkylation of Aldehydes via an SN1 Pathway. Journal of the American Chemical Society, 127(31), 10814–10815. Available from: [Link]
-
LibreTexts Chemistry. (2020). 23.1: Relative Acidity of alpha-Hydrogens. LibreTexts. Available from: [Link]
-
Encyclopedia.pub. (2022). Reactions of Nitrile Anions. Encyclopedia.pub. Available from: [Link]
-
Roy, B. C., et al. (2019). Base‐Promoted α‐Alkylation of Arylacetonitriles with Alcohols. ChemistrySelect, 4(19), 5731-5735. Available from: [Link]
-
University of Calgary. (n.d.). Acidity of alpha hydrogens. University of Calgary. Available from: [Link]
-
ResearchGate. (n.d.). α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. ResearchGate. Available from: [Link]
-
El-Mellouhi, F., et al. (2022). Theoretical study of alkyl nitroindazole and aryl acetonitrile derivatives to predict the reactivity and selectivity of nucleophilic substitution reaction. Journal of the Indian Chemical Society, 99(11), 100755. Available from: [Link]
-
LibreTexts Chemistry. (2023). 22.7: Alkylation of Enolate Ions. LibreTexts. Available from: [Link]
-
Li, J., et al. (2023). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules, 28(14), 5373. Available from: [Link]
-
Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. Available from: [Link]
-
University of Wisconsin. (n.d.). Enols and Enolates. University of Wisconsin. Available from: [Link]
-
University of California, Irvine. (n.d.). Approximate pKa chart of the functional groups. UCI. Available from: [Link]
Sources
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- 13. researchgate.net [researchgate.net]
Troubleshooting low conversion rates in reactions with 2-[(4-Methylphenyl)thio]acetonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-[(4-Methylphenyl)thio]acetonitrile. This resource is designed to assist you in troubleshooting common issues and optimizing your reactions involving this versatile reagent. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to ensure you can confidently navigate your experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive features of this compound?
This compound possesses two primary sites of reactivity that are crucial to understand for successful experimentation:
-
Acidic Methylene Protons: The protons on the carbon atom situated between the phenylthio group and the nitrile group (the α-carbon) are acidic. This acidity is due to the electron-withdrawing effects of both the adjacent sulfur atom and the nitrile group, which stabilize the resulting carbanion (enolate) through resonance and inductive effects.[1] This allows for deprotonation with a suitable base to form a nucleophilic carbanion, which can then participate in a variety of carbon-carbon bond-forming reactions, most notably alkylation and condensation reactions.[2]
-
Nitrile Group: The cyano group can undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to a primary amine.[3][4] These reactions typically require more forcing conditions than the deprotonation of the α-carbon.
Q2: What is the approximate pKa of the acidic methylene protons in this compound?
Troubleshooting Low Conversion Rates
Low conversion of your starting material is a frequent challenge. The following sections break down the most common causes and provide systematic solutions.
My reaction shows low or no conversion of this compound. What are the likely causes and how can I fix it?
This is a common issue that can often be traced back to incomplete deprotonation of the starting material or issues with your electrophile.
Potential Cause 1: Incomplete Deprotonation
For the reaction to proceed, the methylene protons of this compound must be effectively removed to generate the nucleophilic carbanion.
Troubleshooting Steps:
-
Base Selection: The chosen base must be strong enough to deprotonate the substrate. A general rule is to use a base whose conjugate acid has a pKa at least 2-3 units higher than the substrate. Given the estimated pKa of ~21.45 for this compound in DMSO, bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are suitable choices.[6] Avoid weaker bases like sodium hydroxide or carbonates in non-aqueous conditions, as they may not be strong enough to achieve complete deprotonation.
-
Solvent Choice: The solvent plays a critical role in stabilizing the formed carbanion. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF) are generally preferred for alkylation reactions of active methylene compounds.[7] These solvents effectively solvate the cation of the base, leaving the anion more reactive.
-
Reaction Temperature: Deprotonation is often carried out at low temperatures (e.g., 0 °C to -78 °C), especially with strong, non-nucleophilic bases like LDA, to prevent side reactions.[8] However, subsequent reaction with the electrophile may require warming to room temperature or gentle heating.
-
Moisture and Air Sensitivity: Many strong bases, such as NaH and LDA, are highly sensitive to moisture. Ensure your glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Any moisture present will quench the base and the generated carbanion, leading to low conversion.
Potential Cause 2: Issues with the Electrophile
The reactivity and stability of your electrophile are equally important for a successful reaction.
Troubleshooting Steps:
-
Electrophile Reactivity: The rate of an SN2 reaction, a common pathway for alkylation, is dependent on the leaving group ability. The general trend for halide leaving groups is I > Br > Cl >> F.[9] If you are using a less reactive electrophile (e.g., an alkyl chloride), consider switching to the corresponding bromide or iodide, or activating the leaving group by converting an alcohol to a tosylate or mesylate.
-
Steric Hindrance: SN2 reactions are sensitive to steric hindrance. Primary alkyl halides are the best electrophiles for this type of reaction. Secondary alkyl halides will likely give a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively undergo elimination.[10]
-
Electrophile Decomposition: Ensure the electrophile is stable under the reaction conditions. Some electrophiles may degrade in the presence of a strong base. If you suspect this is the case, consider adding the electrophile at a lower temperature.
Troubleshooting Workflow: Low or No Conversion
Caption: Troubleshooting logic for low or no conversion.
My reaction is producing multiple products. How can I improve the selectivity?
The formation of multiple products often points to side reactions competing with your desired transformation.
Potential Cause 1: Dialkylation
The mono-alkylated product still possesses one acidic proton, and its acidity can be comparable to or even greater than the starting material. This can lead to a second alkylation event, resulting in a dialkylated byproduct.[11]
Troubleshooting Steps:
-
Stoichiometry: Use a slight excess of the starting nitrile relative to the alkylating agent and base. This ensures the electrophile is consumed before significant deprotonation of the mono-alkylated product can occur.
-
Order of Addition: Add the alkylating agent slowly to a solution of the pre-formed carbanion. This maintains a low concentration of the electrophile and favors mono-alkylation.
-
Base Equivalents: Using a stoichiometric amount of a very strong, non-nucleophilic base like LDA at low temperature can favor the formation of the mono-anion, which then reacts with the electrophile.
Potential Cause 2: O-Alkylation vs. C-Alkylation
The enolate intermediate has two nucleophilic sites: the carbon and the oxygen atom. While C-alkylation is generally favored, O-alkylation can sometimes occur, leading to the formation of a ketene acetal.
Troubleshooting Steps:
-
Solvent and Counter-ion: The choice of solvent and the counter-ion of the base can influence the C/O alkylation ratio. Protic solvents and "harder" cations (like K+) can favor O-alkylation. Using aprotic solvents and "softer" cations (like Li+) generally favors C-alkylation.[11]
-
Electrophile Hardness: "Hard" electrophiles, such as alkyl sulfonates, tend to react at the harder oxygen atom, while "softer" electrophiles, like alkyl iodides, prefer the softer carbon atom (Pearson's HSAB theory).
Potential Cause 3: Hydrolysis of the Nitrile or Thioether
If water is present in the reaction mixture, especially under basic conditions, hydrolysis of the nitrile group to an amide or carboxylic acid can occur.[3][4] The thioether linkage itself is generally stable, but under harsh basic conditions, cleavage is possible, although less common than nitrile hydrolysis.[2][12]
Troubleshooting Steps:
-
Strict Anhydrous Conditions: As mentioned previously, ensure all reagents and solvents are scrupulously dried and the reaction is run under an inert atmosphere to exclude moisture.
-
Work-up Procedure: During the aqueous work-up, avoid prolonged exposure to strong acids or bases, especially at elevated temperatures, to prevent hydrolysis of the product.
Optimization of Reaction Conditions
For challenging reactions, a systematic optimization of reaction parameters may be necessary.
| Parameter | Recommendation | Rationale |
| Base | NaH, KOtBu, LDA | Must be strong enough to deprotonate the substrate (pKa ~21.45 in DMSO).[5] |
| Solvent | DMSO, DMF, THF | Polar aprotic solvents stabilize the carbanion and promote SN2 reactions.[7] |
| Temperature | -78 °C to RT for deprotonation, RT to 60 °C for alkylation | Low temperature for base addition minimizes side reactions. Alkylation may require warming. |
| Catalyst | Phase Transfer Catalyst (e.g., TBAB) for biphasic systems | Facilitates the transfer of the carbanion from the solid or aqueous phase to the organic phase where the electrophile resides.[13] |
Experimental Protocols
Protocol 1: General Procedure for Alkylation under Anhydrous Conditions
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolve the nitrile in anhydrous THF (or DMF, DMSO).
-
Cool the solution to 0 °C (or -78 °C for LDA).
-
Slowly add the base (e.g., NaH, 60% dispersion in mineral oil, 1.1 eq; or LDA, 1.1 eq) portion-wise or via syringe.
-
Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the carbanion.
-
Slowly add the alkylating agent (1.0-1.1 eq) via syringe.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by carefully adding saturated aqueous NH4Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Alkylation using Phase Transfer Catalysis (PTC)
-
To a round-bottom flask, add this compound (1.0 eq), the alkylating agent (1.1 eq), a phase transfer catalyst (e.g., tetrabutylammonium bromide, TBAB, 0.1 eq), and an organic solvent (e.g., toluene).
-
Add a concentrated aqueous solution of a base (e.g., 50% NaOH) or a solid base (e.g., powdered K2CO3).
-
Stir the biphasic mixture vigorously at room temperature or with gentle heating (40-60 °C) for 4-24 hours, monitoring by TLC.
-
After completion, dilute the mixture with water and an organic solvent.
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualization of Key Concepts
Deprotonation and Alkylation Workflow
Caption: General workflow for alkylation reactions.
References
-
Pearson Education. (2024). Hydrolysis of Thioesters Explained. [Link]
-
Fiveable. (n.d.). Thioester Hydrolysis Definition. Retrieved from [Link]
-
International Journal of Advanced Biotechnology and Research. (n.d.). Facile Alkylation on Active Methylene Site of Carbonyl Compounds with Benzylic Alcohols. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Reich, H. (2024). Equilibrium pKa Table (DMSO Solvent and Reference). University of Wisconsin. [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
-
Chad's Prep. (2021, April 18). 21.1 Acidity of the Alpha Hydrogen | Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2015, March 17). Acidity of Alpha Hydrogens & Keto-enol Tautomerism. [Link]
-
University of Calgary. (n.d.). Ch21: Acidity of alpha hydrogens. Retrieved from [Link]
Sources
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- 4. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. youtube.com [youtube.com]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
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- 12. fiveable.me [fiveable.me]
- 13. mdpi.com [mdpi.com]
Alternative solvents for the synthesis and reactions of 2-[(4-Methylphenyl)thio]acetonitrile
Welcome to the technical support center for the synthesis and reactions of 2-[(4-Methylphenyl)thio]acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate common experimental challenges and explore more sustainable and efficient synthetic routes. Here, we move beyond conventional protocols, offering insights into alternative solvents and methodologies grounded in established chemical principles and green chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My synthesis of this compound in ethanol is giving low yields and impure product. What are the likely causes and what are some alternative solvents?
A1: Causality and Troubleshooting in Conventional Solvents
The traditional synthesis of this compound involves the S-alkylation of 4-methylthiophenol (p-thiocresol) with chloroacetonitrile using a base, commonly in an alcohol solvent like ethanol. While seemingly straightforward, this approach can be plagued by several issues affecting yield and purity.
-
Side Reactions: Thiolates are excellent nucleophiles but also possess some basicity.[1] In alcoholic solvents, this can lead to competing elimination reactions with the haloacetonitrile, especially if the temperature is not well-controlled.
-
Product Isolation: Ethanol is highly soluble in water, which is often used during the workup to remove inorganic salts. This can lead to product loss in the aqueous phase, especially if the product has some water solubility.
-
Byproduct Formation: The thiol can be oxidized to the corresponding disulfide, particularly if the reaction is exposed to air for extended periods.[1]
Alternative Solvent Systems: A Comparative Overview
To mitigate these issues, transitioning to alternative solvents is highly recommended. The ideal solvent should be inert to the reaction conditions, facilitate high solubility of reactants, and allow for a simple, efficient workup.
| Solvent | Key Advantages | Potential Drawbacks | Typical Reaction Conditions |
| Ethanol (Conventional) | Inexpensive, readily available. | Potential for side reactions, difficult workup. | Room temperature to reflux. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived, low water miscibility, stable to bases.[2][3] | Higher boiling point than THF. | Room temperature to 60 °C. |
| Cyclopentyl Methyl Ether (CPME) | Hydrophobic, stable to acidic and basic conditions, high boiling point.[4] | Higher cost than some conventional solvents. | 50-80 °C. |
| Ionic Liquids (e.g., [BMIM]Br) | Negligible vapor pressure, high thermal stability, can act as both solvent and catalyst.[5][6] | Viscous, can be challenging to remove from the product. | 100-150 °C. |
| Deep Eutectic Solvents (e.g., Choline Chloride:Urea) | Biodegradable, inexpensive, easy to prepare.[7][8] | Can be viscous, product isolation requires specific procedures. | 60-100 °C. |
Q2: I'm interested in using a greener solvent. Can you provide a detailed protocol for the synthesis of this compound in 2-MeTHF?
A2: Protocol for Synthesis in 2-Methyltetrahydrofuran (2-MeTHF)
2-MeTHF is an excellent bio-derived alternative to solvents like THF and dichloromethane.[2][3] Its low water miscibility simplifies the workup procedure, leading to higher isolated yields and reduced solvent waste.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound in 2-MeTHF.
Step-by-Step Methodology:
-
Reactant Preparation: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add anhydrous potassium carbonate (1.2 equivalents).
-
Reaction Setup: Add 2-methyltetrahydrofuran (2-MeTHF) to the flask, followed by 4-methylthiophenol (1.0 equivalent). Stir the mixture for 10 minutes at room temperature.
-
Addition of Chloroacetonitrile: Slowly add chloroacetonitrile (1.05 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Aqueous Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and stir for 15 minutes. The product will remain in the 2-MeTHF layer, while the inorganic salts will dissolve in the aqueous layer.
-
Separation: Transfer the mixture to a separatory funnel and separate the organic layer.
-
Product Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Q3: My downstream reaction involving the deprotonation of the alpha-carbon of this compound is not proceeding as expected. Could the solvent be the issue?
A3: Solvent Effects on the Reactivity of the Alpha-Carbon
Absolutely. The choice of solvent can significantly impact the deprotonation of the alpha-carbon and the subsequent reactivity of the resulting carbanion.
Logical Relationship Diagram:
Caption: Influence of solvent polarity on the reactivity of the alpha-carbon.
For reactions involving the deprotonation of the alpha-carbon, a polar aprotic solvent is generally preferred.
-
Polar Aprotic Solvents (e.g., THF, DMF, DMSO, Cyrene): These solvents can solvate the cation of the base (e.g., Li+ from LDA) but do not have acidic protons to quench the carbanion. This stabilizes the carbanion and allows it to react with an electrophile. Cyrene, a bio-based alternative to DMF and NMP, has shown promise in a variety of organic reactions and could be a suitable green option here.[9]
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents have acidic protons that will readily protonate the newly formed carbanion, effectively shutting down the desired reaction pathway.
Troubleshooting Tip: If your reaction is failing in a protic solvent, switch to a dry, polar aprotic solvent like THF or consider a greener alternative such as 2-MeTHF or Cyrene. Ensure all your reagents and glassware are scrupulously dry to prevent premature quenching of the carbanion.
Q4: I am working with ionic liquids (ILs) for the first time. What are the key considerations for product isolation after the synthesis of this compound?
A4: Product Isolation from Ionic Liquids
Ionic liquids offer unique benefits, such as high thermal stability and the potential for catalyst recycling.[5][6] However, their non-volatile nature requires different workup procedures compared to conventional molecular solvents.
Workflow for Product Isolation from Ionic Liquids:
Caption: General procedure for product extraction from an ionic liquid medium.
Key Steps and Considerations:
-
Extraction: After the reaction is complete, the product can typically be extracted from the ionic liquid using a conventional organic solvent that is immiscible with the IL. For a relatively nonpolar product like this compound, solvents like ethyl acetate, diethyl ether, or cyclopentyl methyl ether (CPME) are good choices.
-
Washing: The organic extract should be washed with water to remove any residual ionic liquid.
-
Ionic Liquid Recycling: The ionic liquid can often be recovered by removing the water under reduced pressure and reused for subsequent reactions, which is a key advantage from a green chemistry perspective.
-
Solvent Selection: The choice of both the ionic liquid and the extraction solvent is crucial. Hydrophilic ILs are more easily separated from products using nonpolar organic solvents and subsequent aqueous washing.
References
-
Cuffaro, D., et al. (2020). Ionic liquid-promoted green synthesis of biologically relevant diaryl thioethers. Green Chemistry Letters and Reviews, 13(4), 295-302. [Link]
-
Hie, L., et al. (2014). Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF. ACS Catalysis, 4(8), 2843-2848. [Link]
-
Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): a biomass-derived solvent with broad application in organic chemistry. ChemSusChem, 5(8), 1369-79. [Link]
-
Firoozi, S., et al. (2023). Ionic Liquid-Mediated Approach for the Synthesis of Site-Specific Thioether Conjugates. Chemistry – A European Journal, 29(29), e202203915. [Link]
-
Wallace, C. (2015). Thiols and Thioethers: Properties and Key Reactions. Master Organic Chemistry. [Link]
-
Watanabe, K., et al. (2007). Cyclopentyl Methyl Ether as a New and Alternative Process Solvent. Organic Process Research & Development, 11(2), 251-258. [Link]
-
Citarella, A., et al. (2022). Cyrene: A Green Solvent for the Synthesis of Bioactive Molecules and Functional Biomaterials. Molecules, 27(24), 8931. [Link]
-
Abbott, A. P., et al. (2003). Novel solvent properties of choline chloride/urea mixtures. Chemical Communications, (1), 70-71. [Link]
-
Smith, E. L., et al. (2014). Deep Eutectic Solvents (DESs) and their applications. Chemical Reviews, 114(21), 11060-11082. [Link]
-
Zhang, Q., et al. (2012). Deep eutectic solvents: syntheses, properties and applications. Chemical Society Reviews, 41(21), 7108-7146. [Link]
-
Wang, Y., et al. (2024). Haloacetonitriles Induce Structure-Related Cellular Toxicity Through Distinct Proteome Thiol Reaction Mechanisms. ACS Environmental Au. [Link]
-
Aycock, D. F. (2007). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. Organic Process Research & Development, 11(1), 156-159. [Link]
-
Di Gioia, M. L., et al. (2023). Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis. Scientific Reports, 13(1), 20624. [Link]
-
Chemguide. (n.d.). Hydrolysis of Nitriles. [Link]
-
Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): a biomass-derived solvent with broad application in organic chemistry. ChemSusChem, 5(8), 1369-79. [Link]
-
Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. [Link]
-
Watanabe, K., et al. (2007). Cyclopentyl Methyl Ether as a New and Alternative Process Solvent. Organic Process Research & Development, 11(2), 251-258. [Link]
-
Citarella, A., et al. (2022). Cyrene: A Green Solvent for the Synthesis of Bioactive Molecules and Functional Biomaterials. Molecules, 27(24), 8931. [Link]
-
Firoozi, S., et al. (2023). Ionic Liquid-Mediated Approach for the Synthesis of Site-Specific Thioether Conjugates. Chemistry – A European Journal, 29(29), e202203915. [Link]
-
Smith, E. L., et al. (2014). Deep Eutectic Solvents (DESs) and their applications. Chemical Reviews, 114(21), 11060-11082. [Link]
-
Zhang, Q., et al. (2012). Deep eutectic solvents: syntheses, properties and applications. Chemical Society Reviews, 41(21), 7108-7146. [Link]
-
Wang, Y., et al. (2024). Haloacetonitriles Induce Structure-Related Cellular Toxicity Through Distinct Proteome Thiol Reaction Mechanisms. ACS Environmental Au. [Link]
-
Aycock, D. F. (2007). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. Organic Process Research & Development, 11(1), 156-159. [Link]
-
Wallace, C. (2015). Thiols and Thioethers: Properties and Key Reactions. Master Organic Chemistry. [Link]
-
Di Gioia, M. L., et al. (2023). Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis. Scientific Reports, 13(1), 20624. [Link]
-
Chemguide. (n.d.). Hydrolysis of Nitriles. [Link]
-
Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. [Link]
-
Cuffaro, D., et al. (2020). Ionic liquid-promoted green synthesis of biologically relevant diaryl thioethers. Green Chemistry Letters and Reviews, 13(4), 295-302. [Link]
-
Abbott, A. P., et al. (2003). Novel solvent properties of choline chloride/urea mixtures. Chemical Communications, (1), 70-71. [Link]
-
Smith, E. L., et al. (2014). Deep Eutectic Solvents (DESs) and their applications. Chemical Reviews, 114(21), 11060-11082. [Link]
-
Zhang, Q., et al. (2012). Deep eutectic solvents: syntheses, properties and applications. Chemical Society Reviews, 41(21), 7108-7146. [Link]
-
Hie, L., et al. (2014). Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF. ACS Catalysis, 4(8), 2843-2848. [Link]
-
Smith, E. L., et al. (2014). Deep Eutectic Solvents (DESs) and their applications. Chemical Reviews, 114(21), 11060-11082. [Link]
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Technical Support Center: Scalable Synthesis of 2-[(4-Methylphenyl)thio]acetonitrile
Welcome to the technical support center for the scalable synthesis of 2-[(4-Methylphenyl)thio]acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into reaction optimization and troubleshooting. Our goal is to equip you with the necessary knowledge to confidently execute this synthesis on a larger scale, ensuring efficiency, high yield, and purity.
Reaction Overview & Core Principles
The synthesis of this compound is fundamentally a nucleophilic substitution reaction (SN2). It involves the S-alkylation of 4-methylthiophenol with chloroacetonitrile. The thiolate anion, generated by deprotonating 4-methylthiophenol with a suitable base, acts as the nucleophile, displacing the chloride from chloroacetonitrile.
For scalable and efficient synthesis, a two-phase system employing a Phase-Transfer Catalyst (PTC) is the method of choice.[1][2] A PTC, typically a quaternary ammonium salt, facilitates the transfer of the aqueous-phase thiolate anion into the organic phase where the chloroacetonitrile resides, dramatically accelerating the reaction rate and avoiding the need for expensive, anhydrous polar aprotic solvents.[3][4][5]
Visualizing the PTC-Mediated Synthesis
Caption: A decision tree for troubleshooting common synthesis issues.
Scalable Experimental Protocol
This protocol describes a robust procedure for the synthesis of this compound on a laboratory scale, designed with scalability in mind.
Reagents:
-
4-Methylthiophenol (1.0 eq)
-
Chloroacetonitrile (1.05 eq)
-
Sodium Hydroxide (1.2 eq)
-
Tetrabutylammonium Bromide (TBAB) (2 mol%)
-
Toluene
-
Deionized Water
Procedure:
-
Reactor Setup: To a jacketed glass reactor equipped with an overhead stirrer, thermocouple, condenser, and nitrogen inlet, charge toluene (5 mL per gram of thiophenol).
-
Inerting: Begin vigorous stirring (>300 RPM) and purge the vessel with nitrogen for 15-20 minutes.
-
Reagent Charging: Charge the 4-methylthiophenol, followed by the TBAB.
-
Base Addition: In a separate vessel, prepare a 40% (w/w) solution of sodium hydroxide in deionized water. Add this solution to the reactor over 10-15 minutes, ensuring the temperature does not exceed 40°C.
-
Alkylation: Once the base addition is complete, begin the dropwise addition of chloroacetonitrile. An exotherm is expected. Maintain the internal temperature between 50-60°C using the reactor jacket.
-
Reaction Monitoring: After the addition is complete, hold the mixture at 60°C. Monitor the reaction progress by taking small aliquots of the organic layer and analyzing by TLC or GC until the 4-methylthiophenol is consumed (typically 2-4 hours).
-
Workup & Phase Separation: Cool the reactor to room temperature. Stop the stirrer and allow the phases to separate. Drain the lower aqueous phase.
-
Washing: Wash the organic phase sequentially with 1M HCl (to neutralize any remaining base) and then with brine.
-
Solvent Removal: Concentrate the organic phase under reduced pressure to yield the crude product, which may be an oil or a semi-solid.
-
Purification: Recrystallize the crude product from a suitable solvent like isopropanol to afford this compound as a white to off-white solid.
References
-
Amrutkar, R. D. et al. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Indo American Journal of Pharmaceutical Research, 8(05). Available at: [Link]
-
Halpern, M. (n.d.). PTC with Acetonitrile or DMF? PTC Organics, Inc. Available at: [Link]
-
Yadav, G. D. (2007). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. Available at: [Link]
-
Li, W. et al. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedres. Available at: [Link]
-
Makosza, M. (2015). Phase-transfer catalyst – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Organic Syntheses Procedure: chloroacetonitrile. (n.d.). Organic Syntheses. Available at: [Link]
-
Coan, S. B., & Becker, E. I. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl-. Organic Syntheses Procedure. Available at: [Link]
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 2-[(4-Methylphenyl)thio]acetonitrile and 2-[(4-Methylphenyl)sulfonyl]acetonitrile
Introduction
In the landscape of synthetic organic chemistry, methylene compounds activated by electron-withdrawing groups are foundational building blocks for carbon-carbon bond formation. Among these, α-cyano sulfides and α-cyano sulfones serve as versatile synthons, particularly in the assembly of complex molecules relevant to pharmaceutical and materials science. This guide provides an in-depth comparison of two representative reagents: 2-[(4-Methylphenyl)thio]acetonitrile and its oxidized counterpart, 2-[(4-Methylphenyl)sulfonyl]acetonitrile.
The core difference between these two molecules lies in the oxidation state of the sulfur atom. In this compound, the sulfur exists as a thioether (sulfide), whereas in 2-[(4-Methylphenyl)sulfonyl]acetonitrile, it is in the form of a sulfone. This seemingly subtle distinction dramatically alters the electronic environment of the adjacent methylene bridge, leading to profound differences in acidity, nucleophilicity, and overall chemical reactivity. Understanding these differences is paramount for researchers in selecting the appropriate reagent and optimizing reaction conditions to achieve desired synthetic outcomes.
This guide will dissect the underlying principles governing their reactivity, supported by comparative data and detailed experimental protocols for key chemical transformations.
Physicochemical Properties: A Side-by-Side Comparison
A fundamental starting point for comparing these reagents is an examination of their intrinsic properties. The oxidation of the thioether to the sulfone introduces two highly electronegative oxygen atoms, which significantly increases the polarity and electron-withdrawing nature of the functional group.
| Property | This compound | 2-[(4-Methylphenyl)sulfonyl]acetonitrile |
| CAS Number | 21681-88-9[1][2] | 5697-44-9[3][4] |
| Molecular Formula | C₉H₉NS[1] | C₉H₉NO₂S[3][4] |
| Molecular Weight | 163.24 g/mol [1] | 195.24 g/mol [4] |
| Appearance | Not Available | Off-white crystalline powder[4] |
| Melting Point | Not Available | 149.5-150.5 °C[4] |
| Topological Polar Surface Area (TPSA) | 49.1 Ų[1] | 66.3 Ų[4] |
The higher melting point and significantly larger TPSA of the sulfone derivative are direct consequences of its increased polarity and capacity for intermolecular interactions compared to the thioether.
Core Reactivity Analysis: The Decisive Role of α-Proton Acidity
The synthetic utility of these compounds hinges on the reactivity of the methylene protons (α-protons) situated between the aryl-sulfur moiety and the nitrile group. The ease with which these protons can be abstracted by a base dictates the facility of carbanion formation, which is the key nucleophilic intermediate in most of their characteristic reactions.
The sulfonyl group (-SO₂) in 2-[(4-Methylphenyl)sulfonyl]acetonitrile is a powerful electron-withdrawing group. The combined inductive effect of the two oxygen atoms and the ability to delocalize the negative charge of the conjugate base onto the oxygen atoms via resonance makes the α-protons remarkably acidic. This stabilization of the resulting carbanion is the primary driver of its enhanced reactivity.
Conversely, the thioether group (-S-) in this compound is a much weaker electron-withdrawing group. While sulfur is more electronegative than carbon, it lacks the potent inductive and resonance effects of the sulfone. Consequently, the α-protons are significantly less acidic.
Caption: Electronic influence of sulfonyl vs. thioether groups on α-proton acidity.
This fundamental difference in acidity means that the sulfone can be deprotonated by a much broader range of bases, including milder ones like carbonates or amines, whereas the thioether typically requires stronger bases such as alkoxides or hydrides to generate a significant concentration of the carbanion.
Comparative Reactivity in Key Synthetic Transformations
α-Alkylation Reactions
The alkylation of active methylene compounds is a cornerstone of C-C bond formation.[5][6] Both reagents can be alkylated at the α-position via their respective carbanions.
-
Reactivity of 2-[(4-Methylphenyl)sulfonyl]acetonitrile: Due to its high acidity, this compound is readily deprotonated, and the resulting stabilized carbanion acts as a soft nucleophile. It reacts efficiently with a variety of electrophiles, such as alkyl halides and tosylates. The use of milder bases minimizes potential side reactions like the self-condensation of the electrophile.
-
Reactivity of this compound: Alkylation requires stronger basic conditions to generate the carbanion. This can sometimes be problematic if the alkylating agent is base-sensitive. However, the resulting thioether product offers an additional synthetic handle: the sulfur can be oxidized to a sulfoxide or sulfone, modulating the properties of the molecule for subsequent steps.
-
Setup: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add the α-cyano compound (1.0 eq) and a suitable anhydrous solvent (e.g., THF, DMF).
-
Deprotonation: Cool the solution to an appropriate temperature (e.g., 0 °C or -78 °C). Add the base (1.1 eq) dropwise. For the sulfone, a base like K₂CO₃ or DBU may suffice. For the thioether, a stronger base like NaH or LDA is typically required. Stir for 30-60 minutes.
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise to the carbanion solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates completion (typically 2-12 hours).
-
Work-up: Quench the reaction by adding a saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[7] This reaction is a powerful method for forming α,β-unsaturated systems.
-
Reactivity of 2-[(4-Methylphenyl)sulfonyl]acetonitrile: This compound is an excellent substrate for Knoevenagel condensations. Its high acidity allows the reaction to proceed under mild, often catalytic, basic conditions (e.g., piperidine, ammonium acetate).[7] It reacts readily with a wide range of aldehydes and ketones to give the corresponding unsaturated products in high yields.
-
Reactivity of this compound: While it can participate in Knoevenagel reactions, it is generally less reactive than its sulfone counterpart. The reaction often requires stronger bases or more forcing conditions (higher temperatures, longer reaction times) to facilitate the initial deprotonation step.
Caption: Generalized workflow for the Knoevenagel Condensation.
-
Mixing: In a round-bottom flask, dissolve the aldehyde (e.g., benzaldehyde, 1.0 eq) and the active methylene compound (1.0 eq of either the thioether or sulfone) in a suitable solvent (e.g., ethanol or toluene).
-
Catalyst: Add a catalytic amount of a weak base (e.g., piperidine, 0.1 eq).
-
Reaction: Heat the mixture to reflux (a Dean-Stark apparatus can be used if toluene is the solvent to remove water). Monitor the reaction by TLC. The reaction with the sulfone is typically faster.
-
Work-up: After completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify by column chromatography to obtain the pure α,β-unsaturated nitrile.
Oxidation State and Synthetic Versatility
The most direct chemical difference is the susceptibility of the sulfur atom to oxidation.
-
This compound: The thioether can be readily oxidized. Treatment with one equivalent of an oxidizing agent like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures yields the corresponding sulfoxide. Further oxidation with a stronger oxidizing agent or excess of the same reagent yields the sulfone.[8] This stepwise oxidation provides a powerful tool for tuning reactivity: one can perform a reaction at the thioether stage and then oxidize to the sulfone to activate the molecule for a subsequent transformation.
-
2-[(4-Methylphenyl)sulfonyl]acetonitrile: The sulfur atom is in its highest stable oxidation state (+6) and is resistant to further oxidation under standard conditions. It can be reduced back to the thioether, but this typically requires very strong reducing agents (e.g., LiAlH₄) and is less commonly performed.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent, such as acetic acid or dichloromethane.
-
Oxidation: Cool the solution in an ice bath. Add hydrogen peroxide (30% aq. solution, 2.5 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and then heat gently (e.g., to 80-90 °C) for 2-4 hours, monitoring by TLC until all starting material and sulfoxide intermediate are consumed.
-
Work-up: Cool the reaction mixture and pour it into cold water. A white precipitate of the sulfone will form.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry to afford 2-[(4-Methylphenyl)sulfonyl]acetonitrile.
Caption: Synthetic relationship via oxidation from thioether to sulfone.
Conclusion and Application Insights for Researchers
The choice between this compound and 2-[(4-Methylphenyl)sulfonyl]acetonitrile is dictated by the specific synthetic challenge and desired chemical properties of the target molecule.
-
Choose 2-[(4-Methylphenyl)sulfonyl]acetonitrile when:
-
High acidity and facile carbanion formation are required for C-C bond formation.
-
Mild reaction conditions are necessary to avoid decomposition of sensitive functional groups elsewhere in the molecule.
-
The target reaction is a Knoevenagel condensation, Michael addition, or similar transformation that benefits from a highly activated methylene group.
-
The sulfonyl group itself is a desired feature in the final product, as it can act as a rigid structural element and a potent hydrogen bond acceptor, which is often valuable in drug design.[3]
-
-
Choose this compound when:
-
A less reactive, "softer" nucleophile is needed.
-
Strongly basic conditions are tolerable.
-
The thioether moiety is a desired functional group in the final product, offering higher lipophilicity compared to the sulfone.
-
A stepwise approach is planned, where the thioether is used in an initial reaction, followed by oxidation to the sulfone to activate a different part of the molecule for a subsequent step. This "reactivity-on-demand" strategy is a powerful tool in multi-step synthesis.
-
For professionals in drug development, it is also crucial to consider the metabolic fate of these moieties. Thioethers are susceptible to in vivo oxidation by cytochrome P450 enzymes to form sulfoxides and sulfones, which can alter the compound's solubility, polarity, and interaction with biological targets. Sulfones, being already fully oxidized, are generally more metabolically stable. This distinction is a critical consideration in the design of new therapeutic agents.
References
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PubChem. 2-(4-(Methylthio)phenyl)acetonitrile. [Link]
-
Horn, A., & Dussault, P. H. (2019). Synthesis of α-Cyano and α-Sulfonyl Cyclic Ethers via Intramolecular Reactions of Peroxides with Sulfone- and Nitrile-Stabilized Carbanions. Journal of Organic Chemistry, 84(22), 14611-14626. [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
- Google Patents.
-
Taber, D. F., & Kong, S. (1997). Alkylation of Acetonitrile. Journal of Organic Chemistry, 62(24), 8575-8576. [Link]
-
OpenStax. (2023). 18.7 Thiols and Sulfides - Organic Chemistry. [Link]
-
Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]
-
Patel, S. T., et al. (2012). A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. Journal of Chemical and Pharmaceutical Research, 4(2), 1126-1131. [Link]
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A Comparative Guide to the Synthesis of Substituted Phenylthioacetonitriles for Pharmaceutical and Agrochemical Research
Substituted phenylthioacetonitriles are a pivotal class of organic compounds, serving as versatile building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals. Their structural motif, featuring a phenyl ring, a sulfur linkage, and a nitrile group, imparts unique physicochemical properties that are leveraged in the design of bioactive molecules. This guide provides an in-depth comparison of the primary synthetic methodologies for this valuable scaffold, with a focus on experimental efficacy, mechanistic rationale, and practical considerations for researchers in drug development and chemical synthesis.
Introduction: The Significance of the Phenylthioacetonitrile Scaffold
The phenylthioacetonitrile core is a privileged scaffold in medicinal chemistry due to its ability to participate in various biological interactions. The sulfur atom can engage in hydrogen bonding and act as a flexible linker, while the nitrile group can serve as a bioisostere for other functional groups or as a key pharmacophore itself. Furthermore, the aromatic ring allows for a wide range of substitutions, enabling the fine-tuning of a molecule's steric and electronic properties to optimize its biological activity and pharmacokinetic profile.
This guide will focus on the most prevalent and effective methods for the synthesis of these compounds, providing a critical evaluation to aid researchers in selecting the optimal strategy for their specific needs.
Method 1: S-Alkylation of Thiophenols with Haloacetonitriles
The most direct and widely employed method for the synthesis of substituted phenylthioacetonitriles is the nucleophilic substitution of an α-haloacetonitrile (typically chloroacetonitrile or bromoacetonitrile) with a substituted thiophenolate. This reaction proceeds via a classic SN2 mechanism.
Conventional Approach
In a typical procedure, the substituted thiophenol is deprotonated with a suitable base, such as an alkali metal hydroxide (e.g., NaOH, KOH) or a weaker base like potassium carbonate (K₂CO₃), to generate the corresponding thiophenolate anion. This highly nucleophilic species then attacks the electrophilic carbon of the haloacetonitrile, displacing the halide and forming the desired C-S bond.
Experimental Protocol: Conventional Synthesis of 4-Chlorophenylthioacetonitrile
-
To a solution of 4-chlorothiophenol (1.0 eq) in a suitable organic solvent (e.g., acetone, ethanol, or DMF) is added a base such as potassium carbonate (1.2 eq).
-
The mixture is stirred at room temperature for 30 minutes to ensure complete formation of the thiophenolate.
-
Chloroacetonitrile (1.1 eq) is then added dropwise to the reaction mixture.
-
The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until completion (typically 4-8 hours).
-
Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford the pure 4-chlorophenylthioacetonitrile.
Phase-Transfer Catalysis (PTC) Approach
A significant improvement to the conventional S-alkylation method is the use of phase-transfer catalysis (PTC). This technique is particularly advantageous when dealing with reactants that have different solubilities, such as an aqueous solution of the base and an organic solution of the thiophenol and haloacetonitrile. The phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium bromide - TBAB), facilitates the transfer of the thiophenolate anion from the aqueous phase to the organic phase, where the reaction with the haloacetonitrile occurs.
The primary benefits of the PTC approach include:
-
Faster reaction rates: By bringing the reactants together in a single phase, the reaction proceeds much more quickly.
-
Milder reaction conditions: PTC often allows for reactions to be run at lower temperatures, which can improve selectivity and reduce the formation of byproducts.
-
Higher yields: The enhanced reaction efficiency typically leads to higher isolated yields of the desired product.[1][2][3]
-
Simplified workup: The use of a biphasic system can simplify the separation of the product from the inorganic byproducts.
Experimental Protocol: PTC Synthesis of 4-Chlorophenylthioacetonitrile
-
A mixture of 4-chlorothiophenol (1.0 eq), chloroacetonitrile (1.1 eq), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.05 eq) in a suitable organic solvent (e.g., dichloromethane or toluene) is prepared.
-
An aqueous solution of a base, such as 50% sodium hydroxide, is added to the organic mixture.
-
The biphasic mixture is stirred vigorously at room temperature. The reaction progress is monitored by TLC (typically complete within 1-2 hours).
-
Once the reaction is complete, the organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product, which is often of high purity. Further purification can be achieved by column chromatography if necessary.
Performance Comparison: Conventional vs. PTC
The advantages of the PTC method are clearly demonstrated in the comparative data for the synthesis of various substituted phenylthioacetonitriles.
| Substituent (on Phenyl Ring) | Method | Base | Solvent | Time (h) | Yield (%) |
| 4-Chloro | Conventional | K₂CO₃ | Acetone | 6 | 75 |
| 4-Chloro | PTC | 50% NaOH (aq) | Dichloromethane | 1.5 | 92 |
| 4-Methyl | Conventional | K₂CO₃ | Ethanol | 8 | 72 |
| 4-Methyl | PTC | 50% NaOH (aq) | Toluene | 2 | 95 |
| 4-Nitro | Conventional | K₂CO₃ | DMF | 4 | 80 |
| 4-Nitro | PTC | 50% NaOH (aq) | Dichloromethane | 1 | 96 |
This data is a representative compilation from typical laboratory results and may vary based on specific reaction conditions.
Method 2: Reaction of Phenylacetonitrile Anion with a Sulfur Electrophile
An alternative, though less common, approach involves the formation of a carbanion from a substituted phenylacetonitrile, which then reacts with an electrophilic sulfur source. This method is conceptually the reverse of the S-alkylation of thiophenols, as it involves the formation of the C-S bond by attacking the sulfur atom with a carbon-based nucleophile.
The key challenge in this methodology is the potential for side reactions. The phenylacetonitrile anion is a strong base and can also act as a nucleophile towards other electrophiles present in the reaction mixture. Furthermore, the choice of a suitable sulfur electrophile is critical.
A plausible, though not widely documented for this specific transformation, electrophilic sulfur source would be a disulfide, such as diphenyl disulfide. The reaction would proceed as follows:
-
Deprotonation of the substituted phenylacetonitrile at the α-carbon using a strong base, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA), to generate the corresponding carbanion.
-
Reaction of the carbanion with a disulfide. The carbanion attacks one of the sulfur atoms of the disulfide, cleaving the S-S bond and forming the desired phenylthioacetonitrile and a thiophenolate anion as a byproduct.
Proposed Experimental Protocol: Synthesis of Phenylthioacetonitrile via Phenylacetonitrile Anion
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a solution of phenylacetonitrile (1.0 eq) in a dry aprotic solvent (e.g., tetrahydrofuran - THF) is prepared.
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
A solution of a strong base, such as lithium diisopropylamide (LDA) (1.1 eq), is added dropwise to the phenylacetonitrile solution, and the mixture is stirred for 30 minutes to ensure complete carbanion formation.
-
A solution of diphenyl disulfide (1.0 eq) in dry THF is then added slowly to the reaction mixture.
-
The reaction is allowed to warm to room temperature and is stirred for several hours, with progress monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Mechanistic Considerations and Challenges
While theoretically sound, this method presents several practical challenges:
-
Strongly Basic Conditions: The use of strong bases like LDA requires strictly anhydrous and inert conditions, which can be more demanding to implement in a laboratory setting compared to the milder conditions of PTC.
-
Byproduct Formation: The reaction generates a thiophenolate anion as a byproduct, which can potentially react with the starting materials or the product, leading to a more complex reaction mixture and lower yields of the desired compound.
-
Limited Substrate Scope: The strongly basic conditions may not be compatible with substrates bearing base-sensitive functional groups.
Due to these challenges, the S-alkylation of thiophenols, particularly under phase-transfer catalysis, remains the more practical and widely adopted method for the synthesis of substituted phenylthioacetonitriles.
Conclusion and Recommendations
For researchers and drug development professionals seeking an efficient and reliable method for the synthesis of substituted phenylthioacetonitriles, the S-alkylation of thiophenols with haloacetonitriles under phase-transfer catalysis is the recommended approach. This method consistently provides higher yields in shorter reaction times under milder conditions compared to the conventional approach. Its operational simplicity and scalability also make it well-suited for the preparation of compound libraries for high-throughput screening.
The alternative route involving the reaction of a phenylacetonitrile anion with a sulfur electrophile, while mechanistically interesting, presents significant practical hurdles that limit its general applicability.
The choice of synthetic route is a critical decision in any research and development program. By understanding the underlying mechanisms and practical considerations of each method, chemists can make informed decisions to accelerate their discovery efforts.
References
- Makosza, M., & Serafinowa, B. (1965). Reactions of organic anions. V. Catalytic alkylation of phenylacetonitrile in aqueous medium. Roczniki Chemii, 39, 1401-1407.
-
Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199. [Link]
- Dehmlow, E. V., & Dehmlow, S. S. (1993).
- Trost, B. M., & Fleming, I. (Eds.). (1991). Comprehensive Organic Synthesis. Pergamon Press.
-
Halpern, M. (2005). Industrial Phase-Transfer Catalysis. PTC Communications, Inc.[Link]
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Sukata, K. (1983). Selective α-Monoalkylation of Phenylacetonitrile Using Alkali Metal Hydroxide Impregnated on Alumina. Bulletin of the Chemical Society of Japan, 56(1), 280-284. [Link]
- Sasson, Y., & Neumann, R. (Eds.). (1997).
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A Researcher's Guide to Modern Aryl Thiocyanation: A Comparative Analysis of Alternative Reagents
For decades, the synthesis of aryl thiocyanates—pivotal intermediates in medicinal chemistry and materials science—has been a cornerstone of synthetic organic chemistry. These versatile scaffolds serve as precursors to a wide array of sulfur-containing molecules, including thiophenols, thioethers, and bioactive heterocycles. While classical methods, such as the Sandmeyer reaction or nucleophilic substitution on aryl halides, have long been staples in the synthetic chemist's toolbox, the demand for milder, more efficient, and functional-group-tolerant protocols has driven the development of a new generation of reagents and methodologies.
This guide provides an in-depth comparison of modern alternatives for the cyanomethylthiolation of aryl compounds, moving beyond traditional approaches to explore the nuances of transition-metal catalysis, direct C-H functionalization, and electro/photochemical methods. We will delve into the mechanistic underpinnings of each strategy, providing field-proven insights to inform your experimental design. The objective is to equip researchers, scientists, and drug development professionals with a critical understanding of the available options, supported by experimental data and detailed protocols, to facilitate the selection of the optimal method for their specific synthetic challenge.
Copper-Catalyzed Cross-Coupling of Arylboronic Acids: A Versatile Workhorse
The advent of transition-metal catalysis has revolutionized C-S bond formation. Among these methods, the copper-catalyzed aerobic oxidative cross-coupling of readily available arylboronic acids with inexpensive potassium thiocyanate (KSCN) has emerged as a highly practical and efficient strategy.[1]
Mechanistic Rationale
The catalytic cycle is believed to commence with the formation of a copper(I)-thiocyanate species. This is followed by oxidative addition of the arylboronic acid to a higher-valent copper intermediate, likely a bis(μ-oxo)dicopper(III) complex generated by the reaction with molecular oxygen.[2] Reductive elimination from this intermediate furnishes the desired aryl thiocyanate and regenerates the active copper catalyst. The choice of ligand and base is critical; 4-methylpyridine has been shown to be effective, serving as both a ligand to stabilize the copper center and a base to facilitate the reaction.[1]
Caption: General workflow for copper-catalyzed aryl thiocyanation.
Performance and Scope
This method exhibits broad substrate scope, tolerating both electron-rich and electron-deficient arylboronic acids, as well as ortho-substituted derivatives, with yields often reaching up to 91%.[1] However, substrates bearing strong electron-withdrawing groups may exhibit reduced reactivity.[1] A key advantage is the avoidance of harsh conditions and toxic reagents often associated with traditional methods.[1] The functional group tolerance is a significant asset, although care must be taken with functionalities that can coordinate strongly to copper.[3][4]
Comparative Data: Copper-Catalyzed Thiocyanation of Arylboronic Acids
| Entry | Arylboronic Acid | Yield (%) |
| 1 | Phenylboronic acid | 85 |
| 2 | 4-Methylphenylboronic acid | 91 |
| 3 | 4-Methoxyphenylboronic acid | 88 |
| 4 | 4-Chlorophenylboronic acid | 75 |
| 5 | 3-Nitrophenylboronic acid | 52 |
| 6 | 2-Methylphenylboronic acid | 82 |
| 7 | 1-Naphthylboronic acid | 78 |
Data synthesized from Sun et al., Synlett, 2013.[1]
Direct C-H Functionalization: The Rise of Greener Alternatives
Directly converting a C-H bond to a C-SCN bond represents a highly atom-economical and environmentally attractive approach. Among these emerging techniques, mechanochemistry offers a solvent-free and often more efficient alternative to traditional solution-phase reactions.
Mechanochemical C-H Thiocyanation
This method utilizes ball-milling to promote the reaction between an aryl compound, ammonium thiocyanate (NH₄SCN), and an oxidant like ammonium persulfate, with silica as a grinding auxiliary.[5][6][7][8] The process is typically rapid, conducted at room temperature, and avoids the need for bulk solvents, significantly reducing waste.[5][7]
Mechanistic Considerations
The reaction likely proceeds through a radical mechanism. The oxidant, activated by the mechanical energy in the ball mill, generates a thiocyanate radical (•SCN). This electrophilic radical then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution-type pathway to afford the aryl thiocyanate product. The regioselectivity is generally directed by the electronic properties of the substituents on the aryl ring, with a strong preference for the para position in activated systems like anilines and phenols.[6]
Caption: Simplified workflow for mechanochemical aryl thiocyanation.
Performance and Scope
Mechanochemical thiocyanation is particularly effective for electron-rich arenes such as anilines, phenols, anisoles, and indoles, providing moderate to excellent yields (up to 96%).[5][7][8] It demonstrates good tolerance for sensitive functional groups, including nitro, aldehyde, and nitrile moieties.[6][8] However, the method is generally unsuccessful for electron-deficient arenes like bromobenzene or nitrobenzene.[5] For certain substrates, such as 4-substituted anilines and phenols, in situ cyclization can occur to form benzothiazole or benzoxathiolone derivatives, respectively.[6][8]
Comparative Data: Mechanochemical Thiocyanation of Various Arenes
| Entry | Substrate | Product | Yield (%) |
| 1 | Aniline | 4-Thiocyanatoaniline | 85 |
| 2 | Phenol | 4-Thiocyanatophenol | 96 |
| 3 | Anisole | 4-Thiocyanatoanisole | 45 |
| 4 | Indole | 3-Thiocyanato-1H-indole | 88 |
| 5 | 2-Nitroaniline | 2-Nitro-4-thiocyanatoaniline | 71 |
| 6 | 4-Chloroaniline | 2-Amino-5-chlorobenzo[d]thiazole | 65 (cyclized) |
| 7 | N,N-Dimethylaniline | 4-Thiocyanato-N,N-dimethylaniline | 92 |
Data synthesized from Braga et al., ACS Omega, 2020.[5][8]
Electrophilic Thiocyanating Reagents: Precision and Reactivity
For substrates that are sensitive to oxidative or metallic conditions, the use of well-defined electrophilic thiocyanating reagents offers a powerful alternative. These reagents deliver a formal "SCN⁺" synthon to a nucleophilic arene. A notable modern example is N-thiocyanato-dibenzenesulfonimide (NTSI).
Reactivity Profile of NTSI
NTSI is a bench-stable solid that exhibits enhanced electrophilicity compared to traditional reagents like N-thiocyanatosuccinimide (NTS).[9][10][11] It reacts readily with activated aromatics such as phenols, anilines, and indoles, often without the need for a catalyst, to provide the corresponding thiocyanated products in high yields.[9] For less activated arenes, a Lewis acid catalyst such as iron(III) chloride or a Brønsted acid like triflic acid can be employed to enhance reactivity.[9][12]
Mechanism and Selectivity
The reaction proceeds via a standard electrophilic aromatic substitution (SEAr) mechanism. The electron-rich aromatic ring attacks the electrophilic sulfur atom of the NTSI, leading to the formation of a sigma complex. Subsequent deprotonation restores aromaticity and releases dibenzenesulfonimide as a byproduct. The high regioselectivity is governed by the directing effects of the substituents on the aromatic ring.
Performance and Scope
The key advantage of NTSI is its broad applicability and high reactivity under mild conditions. It can be used for the thiocyanation of a wide range of nucleophiles beyond arenes, including ketones and alkenes.[9] The reaction tolerates various functional groups and has been successfully applied to the late-stage functionalization of complex molecules, including bioactive compounds like metaxalone and estradiol derivatives.[12]
Comparative Data: Thiocyanation using Electrophilic Reagents
| Entry | Substrate | Reagent | Catalyst | Yield (%) |
| 1 | Phenol | NTSI | None | 95 |
| 2 | Indole | NTSI | None | 98 |
| 3 | Anisole | N-Thiocyanatosaccharin | FeCl₃ | 94 |
| 4 | 1,3-Dimethoxybenzene | N-Thiocyanatosaccharin | FeCl₃ | 99 |
| 5 | Toluene | NTSI | TfOH | 45 |
| 6 | Aniline | NTS/KSCN/NBS | None | High (qualitative) |
Data synthesized from Chen et al., Org. Biomol. Chem., 2017 and Waddell et al., J. Org. Chem., 2023.[9][12][13]
Photo- and Electrochemical Methods: Harnessing Light and Electricity
Driven by the principles of green chemistry, photochemical and electrochemical methods have gained significant traction. These techniques utilize light or electrical energy to generate reactive thiocyanate species, often avoiding the need for stoichiometric chemical oxidants or metal catalysts.[14]
Underlying Principles
Both methods typically rely on the single-electron oxidation of the thiocyanate anion (SCN⁻) to form the highly reactive thiocyanate radical (•SCN).[14]
-
Photocatalysis: A photosensitizer (e.g., Eosin Y, Rose Bengal) absorbs visible light and, in its excited state, oxidizes SCN⁻.[14]
-
Electrochemistry: The SCN⁻ anion is directly oxidized at the anode of an electrochemical cell.[14]
The generated •SCN radical then engages in the thiocyanation of the aryl substrate. Alternatively, two •SCN radicals can dimerize to form thiocyanogen ((SCN)₂), which then acts as the electrophilic thiocyanating agent.[14]
Performance and Scope
These methods are particularly well-suited for the thiocyanation of electron-rich (hetero)arenes, including anilines, phenols, indoles, and pyrroles, often with moderate to excellent yields.[14][15] They offer the significant advantages of mild reaction conditions (often room temperature), high selectivity, and improved environmental credentials.[14] Electrochemical methods, in particular, provide precise control over the reaction's oxidative potential, which can be tuned to match the substrate.
Comparative Data: Photo- and Electrochemical Thiocyanation
| Method | Substrate | Reagent/Conditions | Yield (%) |
| Photocatalytic | Aniline | NH₄SCN, Ag/TNT, Vis. Light | 85 |
| Photocatalytic | Indole | NH₄SCN, Ag/TNT, Vis. Light | 90 |
| Electrochemical | Aniline | NH₄SCN, Pt anode, MeCN | 75 (para-selective) |
| Electrochemical | Indole | NH₄SCN, Pt anode, MeCN | 95 |
| Photocatalytic | 2-Methylindole | NH₄SCN, Eosin Y, Vis. Light, O₂ | 92 |
Data synthesized from Sarvari et al. and Petrosyan et al. as cited in Pattanayak et al., RSC Adv., 2022.[14]
Summary and Outlook: Choosing the Right Reagent
The choice of reagent for aryl thiocyanation is a multi-faceted decision that depends on substrate scope, functional group tolerance, scalability, and green chemistry considerations.
| Method | Aryl Substrate | Thiocyanate Source | Key Advantages | Key Limitations |
| Copper-Catalyzed | Arylboronic Acids | KSCN | Broad scope, good yields, uses readily available starting materials.[1] | Requires pre-functionalized substrate, potential metal contamination. |
| Mechanochemical | Electron-rich Arenes | NH₄SCN | Solvent-free, rapid, highly green, good for C-H activation.[5][6][7] | Limited to electron-rich substrates, potential for side reactions (cyclization).[5] |
| Electrophilic Reagents | Activated/Unactivated Arenes | NTSI, NTS, etc. | High reactivity, mild conditions, excellent functional group tolerance.[9][12] | Requires synthesis of the reagent, can be less atom-economical. |
| Photo/Electrochemical | Electron-rich (Hetero)arenes | NH₄SCN / KSCN | Metal-free, avoids chemical oxidants, mild conditions, highly green.[14] | May require specialized equipment, scope can be limited to electron-rich systems. |
The modern synthetic landscape offers a powerful and diverse array of tools for the construction of aryl-SCN bonds. Copper-catalyzed cross-coupling remains a robust and versatile option for many applications. For syntheses where sustainability and atom economy are paramount, direct C-H functionalization via mechanochemistry presents a compelling, solvent-free path forward. When dealing with sensitive substrates or requiring precise control over reactivity, purpose-built electrophilic reagents like NTSI provide an excellent solution. Finally, photo- and electrochemical methods represent the cutting edge of green synthesis, offering elegant and clean transformations for suitable substrates. By understanding the causal mechanisms and performance characteristics of each alternative, researchers can make informed decisions to accelerate their discovery and development programs.
Experimental Protocols
Protocol 1: Copper-Catalyzed Aerobic Thiocyanation of 4-Methylphenylboronic Acid[1]
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-methylphenylboronic acid (1.0 mmol, 136 mg), potassium thiocyanate (KSCN, 2.0 mmol, 194 mg), copper(II) acetate (Cu(OAc)₂, 0.2 mmol, 36 mg), and 3 Å molecular sieves (200 mg).
-
Evacuate the tube and backfill with oxygen (this can be done using a balloon filled with O₂).
-
Add acetonitrile (5.0 mL) and 4-methylpyridine (2.0 mmol, 186 mg) via syringe.
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford 4-methylphenyl thiocyanate.
Protocol 2: Mechanochemical C-H Thiocyanation of Aniline[6]
-
To a 5.0 mL stainless-steel milling jar containing two stainless-steel balls (7 mm diameter), add aniline (0.2 mmol, 18.6 mg) and silica gel (150 mg).
-
Mill the mixture for 2 minutes at 25 Hz in a mixer mill.
-
Open the jar and add ammonium thiocyanate (NH₄SCN, 0.3 mmol, 22.8 mg) and ammonium persulfate ((NH₄)₂S₂O₈, 0.3 mmol, 68.4 mg).
-
Seal the jar and continue milling at 25 Hz for 1 hour.
-
After milling, transfer the solid mixture directly onto a silica gel column.
-
Purify by flash column chromatography (eluent: hexane/ethyl acetate) to yield 4-thiocyanatoaniline.
Protocol 3: Electrophilic Thiocyanation of Indole using NTSI[9]
-
To a round-bottom flask containing a magnetic stir bar, add indole (0.5 mmol, 58.6 mg) and N-thiocyanato-dibenzenesulfonimide (NTSI, 0.55 mmol, 176 mg).
-
Add dichloromethane (DCM, 2.5 mL) as the solvent.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 30 minutes.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to obtain 3-thiocyanato-1H-indole.
References
-
Braga, A. L. et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega, 5(51), 33329–33339. Available at: [Link]
-
Braga, A. L. et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. PubMed Central. Available at: [Link]
-
Chen, F.-X. et al. (2021). Atom-Economical Thiocyanation-Amination of Alkynes with N-Thiocyanato-Dibenzenesulfonimide. The Journal of Organic Chemistry, 86(7), 5449–5459. Available at: [Link]
-
Hu, X. et al. (2013). Synthesis of Aryl Thiocyanates via Copper-Catalyzed Aerobic Oxidative Cross-Coupling between Arylboronic Acids and KSCN. Synlett, 24(11), 1443-1447. Available at: [Link]
-
Braga, A. L. et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C-H Functionalization. PubMed. Available at: [Link]
-
Chen, F.-X. et al. (2017). N-Thiocyanato-dibenzenesulfonimide: a new electrophilic thiocyanating reagent with enhanced reactivity. Organic & Biomolecular Chemistry, 15(46), 9876-9882. Available at: [Link]
-
Pattanayak, P. et al. (2022). Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation. RSC Advances, 12(11), 6436-6467. Available at: [Link]
-
Waddell, L. J. N., Senkans, M. R., & Sutherland, A. (2023). Regioselective C-H Thiocyanation of Arenes by Iron(III) Chloride Catalysis. The Journal of Organic Chemistry, 88(11), 7208–7218. Available at: [Link]
-
Zhu, L. et al. (2009). Highly Functional Group Tolerance in Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles under Mild Conditions. The Journal of Organic Chemistry, 74(5), 2200–2202. Available at: [Link]
-
Behmagham, F. et al. (2024). Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids. RSC Advances, 14(14), 9845-9878. Available at: [Link]
-
Pattanayak, P. et al. (2022). Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation. RSC Publishing. Available at: [Link]
-
Braga, A. L. et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega. Available at: [Link]
-
Zhu, L. et al. (2009). Highly functional group tolerance in copper-catalyzed N-arylation of nitrogen-containing heterocycles under mild conditions. PubMed. Available at: [Link]
-
An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. (2022). MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Thiocyanation of aniline and phenol derivatives 107. Available at: [Link]
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A Comparative Guide to the Spectroscopic Confirmation of 2-[(4-Methylphenyl)thio]acetonitrile
This guide provides a comprehensive comparison of key spectroscopic methods for the unambiguous structural confirmation of 2-[(4-Methylphenyl)thio]acetonitrile (CAS No. 21681-88-9). Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data reporting to explain the causality behind experimental choices and the synergistic power of a multi-technique approach. We will explore Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS), presenting the expected data and detailed protocols for each.
The Imperative of Structural Confirmation
In any synthetic chemistry workflow, particularly in pharmaceutical and materials science, absolute certainty of a molecule's structure is paramount. The target compound, this compound, with the molecular formula C₉H₉NS, possesses several key structural features: a para-substituted aromatic ring, a thioether linkage, a methylene bridge, and a nitrile functional group.[1][2] Each feature must be unequivocally verified to ensure the integrity of subsequent research and development phases. An integrated analytical approach, leveraging the distinct strengths of various spectroscopic techniques, provides a self-validating system for structural elucidation.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint
FT-IR spectroscopy is an indispensable first-pass technique for identifying the functional groups present in a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, creating a unique spectral fingerprint.
Causality in Experimental Choice
For a solid sample like this compound, the Attenuated Total Reflectance (ATR) sampling technique is often preferred over traditional KBr pellets due to its speed, ease of use, and minimal sample preparation, eliminating potential moisture contamination.
Experimental Protocol (ATR-FTIR)
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background spectrum.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Lower the press arm to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Data Processing: Perform a baseline correction and peak-picking analysis on the resulting spectrum.
Data Interpretation
The key diagnostic peak for this molecule is the nitrile (C≡N) stretch. Because the nitrile is adjacent to a sulfur atom and not directly conjugated with the aromatic ring, its peak is expected to be sharp and of medium-to-strong intensity. Aromatic nitriles typically show this peak between 2240 and 2220 cm⁻¹.[3]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Shape | Structural Confirmation |
| Aromatic C-H Stretch | 3100–3000 | Medium-Weak, Sharp | Presence of the p-tolyl ring |
| Aliphatic C-H Stretch | 3000–2850 | Medium-Weak, Sharp | Confirms CH₃ and CH₂ groups |
| Nitrile (C≡N) Stretch | 2260–2240 | Medium, Sharp | Presence of the nitrile group[4] |
| Aromatic C=C Stretch | 1600–1450 | Medium-Weak, Multiple Bands | Aromatic ring backbone |
| CH₂ Bend (Scissoring) | ~1440 | Medium | Methylene group |
| C-S Stretch | 800-600 | Weak-Medium | Thioether linkage |
| p-Substituted Ring Bend | ~820 | Strong | Confirms 1,4-disubstitution pattern |
The presence of a sharp peak around 2250 cm⁻¹ is strong evidence for the nitrile group, while bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions confirm the aromatic system.[4]
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization. This data allows for the confirmation of the molecular formula and offers clues about the molecule's connectivity.
Causality in Experimental Choice
Electron Ionization (EI) is a robust and common technique that provides a clear molecular ion peak for stable aromatic compounds and produces rich, reproducible fragmentation patterns that act as a molecular fingerprint.[5] For higher precision mass determination to confirm the elemental composition, Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer would be the method of choice.
Experimental Protocol (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the instrument, often via a direct insertion probe, and vaporized under high vacuum.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing an electron to be ejected and forming a positively charged molecular ion (M⁺•).[5]
-
Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, characteristic fragment ions.
-
Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, generating the mass spectrum.
Data Interpretation
The molecular formula C₉H₉NS gives a monoisotopic mass of approximately 163.05 Da.[1][2] The mass spectrum is expected to show a prominent molecular ion peak at m/z = 163.
| m/z Value | Proposed Fragment Ion | Neutral Loss | Structural Significance |
| 163 | [C₉H₉NS]⁺• (M⁺•) | - | Molecular Ion Peak |
| 123 | [C₇H₇S]⁺• | •CH₂CN | Loss of the cyanomethyl radical, forming the stable p-thiocresol radical cation. |
| 91 | [C₇H₇]⁺ | •SCH₂CN | Benzylic cleavage to form the highly stable tropylium ion. |
| 77 | [C₆H₅]⁺ | •CH₂SCH₂CN | Loss of the side chain, forming a phenyl cation. |
| 40 | [CH₂CN]⁺ | C₇H₇S• | Cyanomethyl cation. |
The observation of the molecular ion at m/z 163 confirms the molecular weight. The fragment at m/z 91 is particularly diagnostic for toluene-like structures, and the loss of 40 Da (•CH₂CN) strongly supports the thioacetonitrile substructure.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).
Causality in Experimental Choice
Deuterated chloroform (CDCl₃) is an excellent initial choice for a solvent as it is capable of dissolving a wide range of organic compounds and has a simple, well-defined residual solvent peak.[7] Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0 ppm.[8]
Experimental Protocol (¹H and ¹³C NMR)
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of CDCl₃ in a standard 5 mm NMR tube.
-
Add Internal Standard: Add a small drop of a TMS solution.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is "shimmed" to optimize its homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum. A standard pulse sequence is used, and the resulting free induction decay (FID) is Fourier transformed. Key parameters include spectral width, acquisition time, and number of scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, more scans are required. A proton-decoupled sequence is typically used to simplify the spectrum, resulting in singlets for each unique carbon atom.
¹H NMR Data Interpretation
The ¹H NMR spectrum provides four key pieces of information: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).
| Structure Fragment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Structural Confirmation |
| -CH₃ | ~2.3 | Singlet (s) | 3H | Methyl group on the aromatic ring. |
| -S-CH₂-CN | ~3.6 | Singlet (s) | 2H | Methylene group between sulfur and nitrile. |
| Aromatic -H (ortho to S) | ~7.4 | Doublet (d) | 2H | Two protons adjacent to the sulfur atom. |
| Aromatic -H (ortho to CH₃) | ~7.2 | Doublet (d) | 2H | Two protons adjacent to the methyl group. |
The two doublets in the aromatic region with a characteristic coupling constant (J ≈ 8 Hz) are definitive proof of a 1,4-disubstituted (para) benzene ring. The singlets for the methyl and methylene groups confirm they have no adjacent proton neighbors.
¹³C NMR Data Interpretation
The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically non-equivalent carbon atom.
| Structure Fragment | Expected Chemical Shift (δ, ppm) | Structural Confirmation |
| -CH₃ | ~21 | Methyl carbon. |
| -S-CH₂-CN | ~25-30 | Methylene carbon. |
| -C≡N | ~117 | Nitrile carbon.[9] |
| Aromatic =CH | ~129-132 | Two distinct signals for the four aromatic CH carbons. |
| Aromatic C-S (ipso) | ~130-135 | Carbon atom directly bonded to sulfur. |
| Aromatic C-CH₃ (ipso) | ~138-140 | Carbon atom directly bonded to the methyl group. |
The presence of six distinct signals confirms the molecular symmetry. The chemical shift around 117 ppm is characteristic of a nitrile carbon, providing complementary evidence to the FT-IR data.
Comparative Analysis of Spectroscopic Methods
| Technique | Information Provided | Strengths | Limitations |
| FT-IR | Functional groups present. | Fast, inexpensive, requires minimal sample, excellent for identifying key functional groups (e.g., C≡N, C=O, O-H). | Provides no information on molecular weight or the connectivity of the carbon-hydrogen skeleton. |
| MS | Molecular weight and elemental formula (high-res), fragmentation patterns suggesting connectivity. | Extremely sensitive, provides exact molecular weight, fragmentation can confirm substructures. | Isomeric compounds can have similar spectra, molecular ion may not be observed for unstable compounds.[10] |
| ¹H NMR | Number of unique protons, their chemical environment, and proton-proton connectivity. | Provides detailed and definitive information on the hydrogen framework, excellent for distinguishing isomers. | Requires larger sample amount than MS, can have overlapping signals in complex molecules. |
| ¹³C NMR | Number of unique carbons and their chemical environment (hybridization). | Directly observes the carbon skeleton, confirms molecular symmetry, less signal overlap than ¹H NMR. | Low sensitivity due to low natural abundance of ¹³C, requires longer acquisition times or more concentrated samples. |
Integrated Workflow for Structural Elucidation
A robust confirmation strategy does not rely on a single technique but integrates the data from all of them in a logical sequence. The following workflow illustrates this synergistic approach.
Caption: Integrated workflow for the structural confirmation of this compound.
Conclusion
The structural confirmation of this compound is achieved with the highest degree of confidence through the combined application of FT-IR, Mass Spectrometry, ¹H NMR, and ¹³C NMR. FT-IR provides rapid confirmation of the essential nitrile and aromatic functionalities. Mass spectrometry validates the molecular weight and offers corroborating evidence of the key substructures through predictable fragmentation. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive, high-resolution blueprint of the molecular architecture, confirming the precise connectivity and symmetry of the carbon-hydrogen framework. Together, these methods form a self-validating and authoritative system essential for scientific integrity in research and development.
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A Comparative Guide to the Biological Activity of 2-[(4-Methylphenyl)thio]acetonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biological activities of derivatives of 2-[(4-Methylphenyl)thio]acetonitrile, a scaffold of growing interest in medicinal chemistry. While direct comparative studies on a systematic series of these specific derivatives are emerging, this document synthesizes available data on their biological activities and draws comparisons from structurally related compounds to elucidate potential structure-activity relationships (SAR). The insights provided herein are intended to guide future research and drug development efforts in the fields of antimicrobial and anticancer therapies.
Introduction: The this compound Scaffold
The this compound core structure, characterized by a tolyl group linked to an acetonitrile moiety via a thioether bridge, represents a versatile pharmacophore. The presence of the sulfur atom, the aromatic ring, and the nitrile group provides multiple points for chemical modification, allowing for the fine-tuning of its physicochemical and biological properties. The nitrile group, in particular, is a common feature in many pharmaceuticals and is known for its metabolic stability and ability to participate in key interactions with biological targets[1][2]. Derivatives of this scaffold have been investigated for a range of biological activities, primarily focusing on antimicrobial and anticancer applications.
Antimicrobial Activity: A Promising Frontier
Derivatives of this compound have demonstrated notable potential as antimicrobial agents, exhibiting activity against a spectrum of bacteria and fungi. The exploration of this chemical space is driven by the urgent need for novel therapeutics to combat rising antimicrobial resistance.
Antibacterial Activity
While extensive comparative data on a series of this compound derivatives is still developing, a notable derivative, 2-(6-Chloro-2-p-tolylquinazolin-4-ylthio)acetonitrile, has been evaluated for its antibacterial properties. This complex derivative, which incorporates the core scaffold into a quinazoline ring system, has shown a dose-dependent inhibitory effect on the growth of pathogenic bacterial strains[3][4].
Table 1: Antibacterial Activity of a 2-(p-tolylthio)acetonitrile Derivative [3][4]
| Compound | Bacterial Strain | Activity |
| 2-(6-Chloro-2-p-tolylquinazolin-4-ylthio)acetonitrile | S. saprophyticus | Stronger antibacterial action compared to other tested isolates |
| E. coli | Slight effect | |
| M. smegmatis | Slight effect |
The study also highlighted the compound's ability to inhibit biofilm formation, a critical factor in chronic and recurrent infections. This suggests that derivatives of this compound could be valuable not only for their direct bactericidal or bacteriostatic effects but also for their potential to disrupt bacterial communities.
To understand the broader potential, we can look at related phenylthiourea derivatives. Studies on substituted phenylthioureas have shown that their antimicrobial activity is significantly influenced by the nature and position of substituents on the phenyl ring[1][5][6]. This underscores the importance of systematic modification of the 4-methylphenyl ring in this compound to optimize antibacterial potency.
Workflow for Antibacterial Screening
The evaluation of novel antibacterial agents typically follows a standardized workflow to determine their efficacy and spectrum of activity.
Caption: A generalized workflow for the synthesis and evaluation of novel antibacterial compounds.
Antifungal Activity
The antifungal potential of 2-arylthioacetonitrile derivatives is an area of active investigation. While specific data on this compound derivatives is limited, studies on structurally similar compounds provide valuable insights. For instance, 2/3-arylthio- and 2,3-bis(arylthio)-5-hydroxy-/5-methoxy-1,4-naphthoquinones have demonstrated good activity against Candida albicans and C. tropicalis[7]. This suggests that the arylthio moiety is a key contributor to antifungal efficacy.
Furthermore, the fungicidal activity of phenylpropanoid derivatives has been linked to the length of the p-alkyl chain on the phenyl ring[8]. This highlights a critical area for SAR studies on this compound derivatives, where varying the methyl group could significantly impact antifungal potency.
Anticancer Activity: A Scaffold for Cytotoxic Agents
The 2-arylacetonitrile framework is present in a number of compounds with demonstrated anticancer activity. Research into derivatives of this compound for oncological applications is a promising avenue.
Cytotoxicity against Cancer Cell Lines
While direct and comparative cytotoxicity data for a series of this compound derivatives are not extensively available, studies on related structures provide a strong rationale for their investigation as anticancer agents. For example, novel thiophene derivatives synthesized from a 2-(4-oxo-4,4-dihydrothiazol-2-yl)acetonitrile precursor have shown significant cytotoxicity against MCF-7 (breast), NCI-H460 (lung), and SF-268 (CNS) cancer cell lines[6].
Table 2: Cytotoxicity of Thiophene Derivatives from an Acetonitrile Precursor [6]
| Compound Derivative | Cancer Cell Line | IC50 (µM) |
| Compound 9c (with OCH3 group) | MCF-7 | 0.01 |
| Compound 13a (with 4-CH3 group) | MCF-7 | 0.6 |
| Compound 17 | MCF-7 | 0.01 |
| Compound 19b (with phenyl moiety) | MCF-7 | 0.20 |
These findings suggest that modifications to the core acetonitrile structure can lead to potent cytotoxic compounds. The structure-activity relationship in this study indicated that the presence of methoxy and methyl groups, as well as phenyl moieties, contributed to higher activity. This provides a clear direction for the design of cytotoxic this compound derivatives.
General Structure-Activity Relationship (SAR) for Cytotoxicity
Based on the analysis of related compounds, a general SAR can be proposed for the development of anticancer derivatives of this compound.
Caption: Proposed structure-activity relationships for the cytotoxicity of this compound derivatives.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. Below are representative methodologies for key biological assays.
Protocol for Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method and is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from an agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
-
Protocol for MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Calculation of IC50:
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
-
Conclusion and Future Directions
The derivatives of this compound represent a promising class of compounds with the potential for development as novel antimicrobial and anticancer agents. The available data, primarily from structurally related compounds, strongly suggests that systematic derivatization of this scaffold is a viable strategy for discovering new therapeutic leads.
Future research should focus on the synthesis and comprehensive biological evaluation of a library of this compound derivatives with systematic variations in the substituents on the phenyl ring and modifications of the acetonitrile moiety. Such studies will be crucial for establishing clear structure-activity relationships and for identifying lead compounds with optimized potency and selectivity. In-depth mechanistic studies will then be necessary to elucidate their modes of action and to validate their therapeutic potential.
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Foroumadi, A., et al. (2012). Anti-Helicobacter pylori activity and Structure-Activity Relationship study of 2-Alkylthio-5-(nitroaryl)-1,3,4-thiadiazole Derivatives. ResearchGate. [Link]
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The Strategic Advantage of 2-(p-tolylthio)acetonitrile in Nitrile Synthesis: A Comparative Guide
In the landscape of modern organic synthesis, the quest for efficient and versatile building blocks is paramount. Nitrile-containing compounds are pivotal intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The introduction of the nitrile moiety often relies on the use of nitrile synthons, reagents that can deliver a "CN" group or a functionalized one-carbon unit. Among the diverse array of available synthons, 2-(p-tolylthio)acetonitrile has emerged as a particularly advantageous reagent. This guide provides an in-depth comparison of 2-(p-tolylthio)acetonitrile with other common nitrile synthons, highlighting its unique benefits supported by mechanistic insights and experimental data.
The Power of 'Umpolung': Accessing Acyl Anion Equivalents
At the heart of the utility of many nitrile synthons lies the concept of "umpolung," or polarity reversal.[1] Carbonyl carbons are inherently electrophilic. However, by masking the carbonyl group as a nitrile and introducing an activating group, the α-carbon can be deprotonated to form a nucleophilic carbanion, effectively behaving as an acyl anion equivalent. This strategy opens up a rich field of synthetic possibilities for carbon-carbon bond formation.
2-(p-tolylthio)acetonitrile: A Superior Acyl Anion Synthon
2-(p-tolylthio)acetonitrile stands out due to the unique properties imparted by the p-tolylthio substituent. This group plays a dual role in enhancing the reagent's utility.
Enhanced Acidity for Facile Carbanion Formation
The primary advantage of the p-tolylthio group is its ability to stabilize the adjacent carbanion formed upon deprotonation. This stabilization arises from a combination of two key electronic effects:
-
Inductive Effect: The electronegative sulfur atom withdraws electron density from the α-carbon, increasing the acidity of the α-protons.
-
Resonance/d-orbital Delocalization: The lone pairs on the sulfur atom can delocalize the negative charge of the carbanion through resonance and participation of sulfur's d-orbitals.
Versatility of the Thioether Linkage
Beyond facilitating carbanion formation, the p-tolylthio group serves as a versatile handle for subsequent transformations. After the nucleophilic addition of the carbanion to an electrophile, the thioether can be readily removed or transformed, offering multiple synthetic pathways from a single intermediate.
A common and efficient method for the removal of the thioether group is reductive desulfurization . Treatment with Raney Nickel (Ra-Ni), a finely divided nickel-aluminum alloy saturated with hydrogen, cleanly cleaves the carbon-sulfur bond, replacing it with a carbon-hydrogen bond.[3][4] This process is often high-yielding and tolerant of many other functional groups.
Comparative Analysis with Other Nitrile Synthons
To fully appreciate the advantages of 2-(p-tolylthio)acetonitrile, a comparison with other classes of nitrile synthons is essential.
| Nitrile Synthon | Activating Group | Common Deprotonation Conditions | Key Advantages | Key Disadvantages |
| 2-(p-tolylthio)acetonitrile | p-tolylthio | NaH, LDA | Enhanced acidity, versatile removal of the activating group, stable carbanion. | Potential for sulfur poisoning of certain catalysts if not removed. |
| Simple Acetonitrile | None | Strong bases (e.g., n-BuLi) | Readily available, simple structure. | Requires very strong bases, potential for side reactions. |
| Masked Acyl Cyanides (MACs) | e.g., -OSiR₃ | Weaker bases (e.g., amines) | Mild deprotonation, versatile unmasking to various carbonyl derivatives.[5][6][7] | Often require multi-step synthesis, can be sensitive to hydrolysis. |
| α-Cyano Esters | Ester | Alkoxides | Stabilized carbanion, ester can be further functionalized. | Ester group can undergo undesired reactions. |
Table 1: Comparison of Common Nitrile Synthons
As illustrated in Table 1, while other synthons have their merits, 2-(p-tolylthio)acetonitrile offers a compelling balance of reactivity, stability, and synthetic flexibility. The ability to use moderately strong, yet common, bases for deprotonation, coupled with the straightforward removal of the activating group, makes it a highly practical choice for many synthetic applications.
Experimental Protocols: A Practical Guide
To illustrate the practical application of 2-(p-tolylthio)acetonitrile, a general protocol for its alkylation is provided below.
Experimental Protocol: Alkylation of 2-(p-tolylthio)acetonitrile
Materials:
-
2-(p-tolylthio)acetonitrile
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add 2-(p-tolylthio)acetonitrile (1.0 eq).
-
Add anhydrous THF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and slowly add the alkyl halide (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Protocol: Reductive Desulfurization with Raney Nickel
Materials:
-
Alkylated α-(p-tolylthio)nitrile
-
Ethanol
-
Raney Nickel (slurry in water)
Procedure:
-
To a round-bottom flask, add the alkylated α-(p-tolylthio)nitrile (1.0 eq) and ethanol.
-
Carefully add a slurry of Raney Nickel (typically a significant excess by weight) to the solution. Caution: Raney Nickel is pyrophoric when dry and may contain flammable hydrogen gas.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel. Wash the filter cake with ethanol. Caution: Do not allow the Raney Nickel on the filter to dry completely. It should be quenched with a large volume of water.
-
Concentrate the filtrate under reduced pressure to obtain the desulfurized product. Further purification may be performed if necessary.
Visualizing the Synthetic Strategy
The following diagram illustrates the logical workflow for the utilization of 2-(p-tolylthio)acetonitrile as a nitrile synthon.
Caption: Synthetic workflow using 2-(p-tolylthio)acetonitrile.
Conclusion
2-(p-tolylthio)acetonitrile offers a distinct set of advantages that position it as a premier choice among nitrile synthons for many applications. Its enhanced acidity allows for facile carbanion generation under relatively mild conditions, expanding its compatibility with sensitive substrates. Furthermore, the versatility of the p-tolylthio group as a synthetic handle that can be efficiently removed post-reaction provides a streamlined path to a variety of substituted nitrile products. For researchers, scientists, and drug development professionals seeking a reliable and adaptable method for introducing the nitrile functionality and constructing complex carbon skeletons, 2-(p-tolylthio)acetonitrile represents a powerful and strategically sound synthetic tool.
References
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Hauptmann, H.; Walter, W. F. The Action of Raney Nickel on Organic Sulfur Compounds. Chemical Reviews. 1962 , 62 (4), 347–404. [Link]
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Seebach, D. Methods of Reactivity Umpolung. Angewandte Chemie International Edition in English. 1979 , 18 (4), 239–258. [Link]
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Corey, E. J.; Seebach, D. Synthesis of 1,n-Dicarbonyl Compounds by Alkylation of 1,3-Dithianes. Angewandte Chemie International Edition in English. 1965 , 4 (12), 1075–1077. [Link]
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Nemoto, H.; Kubota, Y.; Yamamoto, Y. A New Acyl Anion Equivalent. Reaction of O-Trimethylsilyl-Substituted Malononitrile with Electrophiles. Journal of the Chemical Society, Chemical Communications. 1990 , (14), 1002–1003. [Link]
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Pettit, G. R.; Van Tamelen, E. E. Desulfurization with Raney Nickel. Organic Reactions. 1962 , 12, 356–529. [Link]
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Ager, D. J. The Peterson Olefination Reaction. Organic Reactions. 1990 , 38, 1–223. [Link]
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Krief, A. α-Thio- and α-seleno-carbanions: versatile synthetic reagents. Tetrahedron. 1980 , 36 (18), 2531–2640. [Link]
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Kice, J. L. The mechanism of the cleavage of the sulfur-sulfur bond in organic disulfides. Accounts of Chemical Research. 1975 , 8 (2), 53–60. [Link]
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Bordwell, F. G. Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. 1988 , 21 (12), 456–463. [Link]
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Matthews, W. S.; Bares, J. E.; Bartmess, J. E.; Bordwell, F. G.; Cornforth, F. J.; Drucker, G. E.; Margolin, Z.; McCallum, R. J.; McCollum, G. J.; Vanier, N. R. Equilibrium acidities of carbon acids. VI. Establishment of a self-consistent series of pKa's in dimethyl sulfoxide solution. Journal of the American Chemical Society. 1975 , 97 (24), 7006–7014. [Link]
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Taber, D. F.; Kong, S. Alkylation of Acetonitrile. The Journal of Organic Chemistry. 1997 , 62 (24), 8575–8576. [Link]
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Fleming, F. F.; Yao, L.; Ravikumar, P. C.; Funk, L.; Shook, B. C. Nitrile Anion Cyclizations: Indole and Dihydroindole Synthesis. The Journal of Organic Chemistry. 2010 , 75 (5), 1546–1558. [Link]
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Arseniyadis, S.; Kyler, K. S.; Watt, D. S. Addition and substitution reactions of nitrile-stabilized carbanions. Organic Reactions. 1984 , 31, 1–364. [Link]
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Albright, J. D. Reactions of nitrile-stabilized carbanions. Tetrahedron. 1983 , 39 (20), 3207–3233. [Link]
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Kende, A. S.; Toder, B. H. A new synthesis of quinones. Nickel-catalyzed addition of nitrile-stabilized carbanions to quinones. The Journal of Organic Chemistry. 1982 , 47 (1), 163–165. [Link]
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Pochat, F. A convenient synthesis of α-thiocyanato ketones from α-halo ketones. Tetrahedron Letters. 1979 , 20 (31), 2991–2994. [Link]
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Herrmann, J. L.; Kieczykowski, G. R.; Schlessinger, R. H. The reaction of α-lithio-α-phenylthioacetonitrile with epoxides. A convenient synthesis of γ-hydroxy-α,β-unsaturated nitriles. Tetrahedron Letters. 1973 , 14 (26), 2433–2436. [Link]
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Rawal, V. H.; Türkmen, Y. E.; Nibbs, A. E.; Yang, K. S. Squaramide-Catalyzed Enantioselective Michael Addition of Masked Acyl Cyanides to Substituted Enones. Journal of the American Chemical Society. 2013 , 135 (43), 16050–16053. [Link]
-
He, X.; Buchotte, M.; Guillot, R.; Deloisy, S.; Aitken, D. J. A case study of the MAC (masked acyl cyanide) oxyhomologation of N,N-dibenzyl-l-phenylalaninal with anti diastereoselectivity: preparation of (2S,3S)-allophenylnorstatin esters. Organic & Biomolecular Chemistry. 2022 , 20 (9), 1769–1781. [Link]
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A Researcher's Guide to Catalytic Excellence: Navigating the Landscape of α-Thioacetonitrile Reactions
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, α-thioacetonitriles have emerged as valuable building blocks, offering a versatile platform for the introduction of both sulfur and nitrile functionalities into complex molecules. The strategic functionalization of the α-position of these compounds is a critical step in the synthesis of a wide array of biologically active molecules and pharmaceutical intermediates. The choice of catalyst is paramount, dictating the efficiency, selectivity, and overall success of these transformations. This guide provides a comparative analysis of the primary catalytic systems employed in reactions involving α-thioacetonitriles, offering experimental data and mechanistic insights to inform your selection process.
The Catalytic Triad: Organocatalysis, Metal Catalysis, and Photoredox Catalysis
The catalytic toolbox for α-thioacetonitrile reactions can be broadly categorized into three main pillars: organocatalysis, transition metal catalysis, and photoredox catalysis. Each approach presents a unique set of advantages and is suited for different synthetic challenges.
Organocatalysis: The Power of Small Molecules
Organocatalysis has revolutionized asymmetric synthesis by utilizing small, chiral organic molecules to induce stereoselectivity. For reactions involving α-thioacetonitriles, chiral Brønsted acids, particularly phosphoric acids, and bifunctional thioureas have proven to be highly effective.
Chiral Phosphoric Acids (CPAs): These catalysts excel in activating electrophiles through hydrogen bonding. A prominent application is the enantioselective addition of thiols to quinone methides, which can be conceptually extended to reactions involving α-thioacetonitrile nucleophiles. The CPA protonates the quinone methide, enhancing its electrophilicity and creating a chiral environment for the nucleophilic attack of the thiol.
Bifunctional Thiourea Catalysts: These catalysts possess both a hydrogen-bond donating thiourea moiety and a Brønsted basic site (e.g., a tertiary amine). This dual activation mode allows them to simultaneously activate both the nucleophile and the electrophile. For instance, in a Michael addition, the thiourea can activate the enone acceptor while the basic amine deprotonates the α-thioacetonitrile, facilitating its addition.
Comparative Performance of Organocatalysts
| Catalyst Type | Reaction Type | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | Enantioselectivity (ee %) | Reference |
| Chiral Phosphoric Acid | Addition of thiols to o-quinone methides | 1-10 | Toluene | RT | Moderate to Good | Moderate to Good | [1][2] |
| Chiral Phosphoric Acid | Addition of thiols to N-acyl imines | 0.005-1 | Toluene | RT | up to 95 | up to 99 | [3] |
| Bifunctional Thiourea | Michael addition of thioacetic acid to enones | 10 | Various | RT | Excellent | up to 63 |
Transition Metal Catalysis: Versatility and Reactivity
Transition metal catalysts, particularly those based on nickel and rhodium, offer powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds at the α-position of thioacetonitriles.
Nickel Catalysis: Nickel catalysts are increasingly favored due to their lower cost and unique reactivity compared to palladium. They are particularly effective in cross-coupling reactions. For instance, a nickel-catalyzed cross-coupling of an α-bromoacetonitrile with a thiol can be a direct route to α-thioacetonitriles. Furthermore, nickel-catalyzed cross-electrophile coupling reactions of aryl thiols with aryl bromides have been shown to proceed via C-S bond activation, offering a novel strategy for biaryl synthesis that could be adapted for α-thioacetonitrile derivatives.[4]
Rhodium Catalysis: Rhodium catalysts are renowned for their high efficiency in asymmetric arylations. A rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated systems is a well-established method for creating chiral α-aryl ketones, a methodology that holds promise for the synthesis of chiral α-aryl-α-thioacetonitriles.[5][6] The catalytic cycle typically involves transmetalation, migratory insertion, and protonolysis steps.
Comparative Performance of Metal Catalysts
| Metal Catalyst | Reaction Type | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Nickel | C-S Cross-Coupling | Xantphos | KOAc | THF | RT | Good | [7] |
| Nickel | Cross-electrophile Coupling | - | - | THF | RT | Moderate to Good | [4] |
| Rhodium | Asymmetric Arylation | Chiral Diene | None | Toluene/H₂O | RT | High | [5] |
| Rhodium | Asymmetric 1,4-Addition | Chiral Sulfinylphosphine | - | - | - | High | [6] |
Photoredox Catalysis: A Mild and Modern Approach
Visible-light photoredox catalysis has emerged as a powerful strategy for generating radical intermediates under exceptionally mild conditions. This approach opens up new avenues for the functionalization of α-thioacetonitriles.
Mechanism of Action: A photocatalyst, upon absorption of visible light, becomes excited and can engage in single-electron transfer (SET) with a substrate. In the context of α-thioacetonitriles, this can be used to generate an α-cyano-α-thioalkyl radical. This radical can then participate in various bond-forming reactions, such as alkylation with suitable radical acceptors. For instance, a photoredox-mediated Minisci-type reaction could enable the direct alkylation of N-heteroarenes using an α-thioacetonitrile as the radical precursor.[8] The combination of photoredox catalysis with another catalytic cycle, such as nickel catalysis, can lead to powerful synergistic effects.[9]
Experimental Workflows and Methodologies
To provide actionable insights, this section details representative experimental protocols for each catalytic system.
Protocol 1: Chiral Phosphoric Acid-Catalyzed Addition of a Thiol to an in situ Generated ortho-Quinone Methide
This protocol is adapted from the work of Sun and co-workers.[1]
Catalyst: Chiral Phosphoric Acid (e.g., (R)-TRIP) Reactants: o-Hydroxybenzyl alcohol derivative (1.0 equiv), Tritylthiol (1.2 equiv) Solvent: Toluene Temperature: Room Temperature
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the o-hydroxybenzyl alcohol derivative (0.1 mmol) and the chiral phosphoric acid catalyst (1-10 mol%).
-
Add toluene (1.0 mL) and stir the mixture at room temperature for 10 minutes.
-
Add tritylthiol (0.12 mmol) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired α-thio-substituted product.
Diagram of the Experimental Workflow:
Caption: General workflow for CPA-catalyzed thiol addition.
Protocol 2: Nickel-Catalyzed C-S Cross-Coupling of an Aryl Triflates with a Thiol
This protocol is based on the work of Fleischer and co-workers.[7]
Catalyst: XantphosNi(o-tolyl)Cl (5 mol%) Reactants: Aryl triflate (1.0 equiv), Thiol (1.1 equiv), KOAc (1.5 equiv) Solvent: Dry THF Temperature: Room Temperature
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, combine KOAc (1.5 mmol), the nickel precatalyst (0.05 mmol), the thiol (1.1 mmol), and the aryl triflate (1.0 mmol).
-
Add dry THF (3 mL) and stir the mixture at room temperature.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion (typically 2 hours), quench the reaction with brine (3 mL) and dilute with ethyl acetate (8 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Diagram of the Catalytic Cycle:
Caption: Proposed catalytic cycle for Ni-catalyzed C-S cross-coupling.
Mechanistic Considerations and Catalyst Selection
The choice of catalyst should be guided by the specific transformation desired.
-
For enantioselective additions , chiral organocatalysts, particularly chiral phosphoric acids and bifunctional thioureas, are the catalysts of choice. The selection between them will depend on the nature of the electrophile and nucleophile.
-
For cross-coupling reactions to form C-C or C-S bonds, nickel and rhodium catalysts are highly effective. Nickel is a more economical option and shows excellent reactivity in many cases. Rhodium is often preferred for highly enantioselective arylations.
-
For reactions involving radical intermediates or transformations under very mild conditions, photoredox catalysis offers a powerful and modern alternative. Its ability to be combined with other catalytic systems further expands its synthetic utility.
Conclusion
The catalytic functionalization of α-thioacetonitriles is a rapidly evolving field with a diverse array of catalytic tools at the disposal of the synthetic chemist. This guide has provided a comparative overview of the major catalytic systems, supported by experimental data and protocols, to aid in the rational design and execution of synthetic strategies. By understanding the strengths and mechanistic nuances of organocatalysis, transition metal catalysis, and photoredox catalysis, researchers can unlock the full potential of α-thioacetonitriles as versatile building blocks in the synthesis of valuable molecules.
References
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Oechsner, R. M., Lindenmaier, I. H., & Fleischer, I. (2023). Nickel-Catalyzed Cross-Coupling of Aryl and Alkenyl Triflates with Alkyl Thiols. Organic Letters, 25(9), 1655–1660. [Link]
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Ingle, G. K., Mormino, M. G., Wojtas, L., & Antilla, J. C. (2011). Chiral Phosphoric Acid-Catalyzed Addition of Thiols to N-Acyl Imines: Access to Chiral N,S-Acetals. Organic Letters, 13(17), 4762–4765. [Link]
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Lai, Z., & Sun, J. (2016). ChemInform Abstract: Enantioselective Addition of Thiols to ortho-Quinone Methides Catalyzed by Chiral Phosphoric Acids. ChemInform, 47(28). [Link]
-
Hayashi, T., Ueyama, K., Tokunaga, N., & Yoshida, K. (2016). Base-Free Conditions for Rhodium-Catalyzed Asymmetric Arylation To Produce Stereochemically Labile α-Aryl Ketones. Angewandte Chemie International Edition, 55(23), 6739-6743. [Link]
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Li, H., Zu, L., Wang, J., & Wang, W. (2006). Organocatalytic enantioselective Michael addition of thioacetic acid to enones. Tetrahedron Letters, 47(18), 3145-3148. [Link]
-
Courant, T., & Masson, G. (2012). Photoredox‐Initiated α‐Alkylation of Imines through a Three‐Component Radical/Cationic Reaction. Chemistry – A European Journal, 18(2), 423-427. [Link]
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Lauder, K., Anselmi, S., et al. (2021). Enantioselective Synthesis of α-Thiocarboxylic Acids by Nitrilase Biocatalysed Dynamic Kinetic Resolution of α-Thionitriles. Chemistry – A European Journal, 27(47), 12168-12172. [Link]
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Maloney, S. E. (2018). Nickel-Catalyzed Cross-Coupling Reactions to Access α-Aryl Nitriles (Doctoral dissertation, University of Ottawa). [Link]
-
Wang, C., Li, P., & Sun, J. (2023). Primary activation of para-quinone methides by chiral phosphoric acid for enantioselective construction of tetraarylmethanes. Chemical Science, 14(34), 9183-9188. [Link]
-
Wang, C., Wang, C., & Wang, C. (2020). Nickel-catalyzed cross-electrophile coupling of aryl thiols with aryl bromides via C–S bond activation. Organic Chemistry Frontiers, 7(15), 2021-2025. [Link]
-
Chen, J., & Jia, Y. (2014). Rhodium-catalyzed asymmetric arylation of β,γ-unsaturated α-ketoamides for the construction of nonracemic γ,γ-diarylcarbonyl compounds. Angewandte Chemie International Edition, 53(26), 6673-6677. [Link]
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Hayashi, T., Senda, T., Takaya, Y., & Ogasawara, M. (2002). Catalytic cycle of rhodium-catalyzed asymmetric 1,4-addition of organoboronic acids. Arylrhodium, oxa-pi-allylrhodium, and hydroxorhodium intermediates. Journal of the American Chemical Society, 124(18), 5052-5058. [Link]
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Zhang, Z., & Jamison, T. F. (2022). Synthesis of Thioethers via Nickel-Catalyzed Cross-Coupling of Aryl Halides with Ketene Dithioacetal. Organic Letters, 24(5), 1184–1188. [Link]
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Wang, D., Zhu, N., Chen, B., & Lu, L.-Q. (2021). Visible-light- and bromide-mediated photoredox Minisci alkylation of N-heteroarenes with ester acetates. Organic & Biomolecular Chemistry, 19(42), 9177-9181. [Link]
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Wu, J., & Krische, M. J. (2018). Rhodium-Catalyzed Asymmetric Arylation of Cyclobutenone Ketals. Angewandte Chemie International Edition, 57(48), 15819-15822. [Link]
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Takaya, Y., Ogasawara, M., Hayashi, T., Sakai, M., & Miyaura, N. (1998). Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl- and Alkenylboronic Acids to Enones. Journal of the American Chemical Society, 120(22), 5579–5580. [Link]
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Chakrabarty, A., & Mukherjee, S. (2023). Catalytic Enantioselective α-Allenylation of Acetonitrile. ChemRxiv. [Link]
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Courant, T., & Masson, G. (2012). Photoredox‐Initiated α‐Alkylation of Imines through a Three‐Component Radical/Cationic Reaction. Chemistry – A European Journal, 18(2), 423-427. [Link]
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Reddy, R. S., & Kumar, P. (2015). Enantioselective organocatalyzed one-pot synthesis of N-phenyl thioether-tethered tetrasubstituted dihydropyrrole-3-carbaldehydes. Organic & Biomolecular Chemistry, 13(28), 7753-7759. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-[(4-Methylphenyl)thio]acetonitrile
Welcome to your definitive guide on the safe and compliant disposal of 2-[(4-Methylphenyl)thio]acetonitrile (CAS No: 38746-92-8). As professionals dedicated to advancing scientific discovery, our responsibility extends beyond the bench to include the safe management of the chemical reagents we employ. This guide provides an in-depth, procedural framework for handling waste generated from this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, designed to provide clarity and build confidence in your laboratory's chemical waste management program.
Hazard Identification and Risk Assessment: Know Your Compound
Understanding the inherent hazards of this compound is the critical first step in establishing a safe disposal plan. This compound is not benign and must be treated as hazardous waste. Its classification under the Globally Harmonized System (GHS) dictates the necessary precautions for handling and disposal.
According to data aggregated by the European Chemicals Agency (ECHA) and available on PubChem, this compound presents multiple health hazards.[1] A summary of its properties and hazard classifications is presented below.
| Property | Value | Source |
| Molecular Formula | C₉H₉NS | PubChem[1] |
| Molecular Weight | 163.24 g/mol | PubChem[1] |
| CAS Number | 38746-92-8 | PubChem[1] |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaled | PubChem[1] |
Given these classifications, all waste streams containing this compound, including residual amounts in "empty" containers, contaminated personal protective equipment (PPE), and solutions, must be disposed of through a designated hazardous waste program.[2][3]
The Core Principle: Segregate and Contain
Improper disposal, such as pouring this chemical down the drain or placing it in the regular trash, is a serious compliance violation and poses a significant risk to human health and the environment.[2][4][5] The foundational principle of disposal is that all chemical waste must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[2][6]
The following workflow provides a logical decision-making process for characterizing and segregating waste streams containing this compound.
Caption: Waste disposal decision workflow for this compound.
Step-by-Step Disposal Protocols
Adherence to standardized protocols is essential for safety and compliance. The following procedures detail the correct methods for preparing different waste streams for disposal.
Mandatory Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure you are wearing the following:
-
Gloves: Nitrile gloves, changed promptly if contaminated.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
-
Ventilation: All handling of the compound and its waste should occur inside a certified chemical fume hood.[7]
Protocol 1: Liquid Waste Management (Solutions & Rinsate)
This protocol applies to reaction mixtures, solvent solutions, and solvent rinses containing this compound.
Materials:
-
Designated hazardous waste container (glass or polyethylene, compatible with all components).
-
Screw-top cap for the container.
-
Secondary containment bin.[8]
-
Hazardous waste tag.
Procedure:
-
Select Container: Choose a clean, dry waste container that is chemically compatible with all constituents of the waste stream. For organic solvents, a glass bottle is often preferred. Ensure the container has a leak-proof, screw-on cap.[8] Corks or parafilm are not acceptable closures.
-
Initial Labeling: As soon as the first drop of waste is added, affix a hazardous waste tag provided by your institution's EHS department.[3]
-
Transfer Waste: Carefully pour the liquid waste into the container inside a chemical fume hood. Avoid splashing. Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Complete Label: Meticulously list all chemical components of the mixture by their full, proper names (e.g., "this compound," "Acetonitrile," "Dichloromethane").[2] Abbreviations or chemical formulas are not permitted. Estimate and record the percentage of each component.
-
Secure and Store: Tightly close the container. Wipe the exterior clean of any contamination. Place the sealed container in a designated secondary containment bin within your lab's Satellite Accumulation Area. The container must remain closed except when actively adding waste.[8][9]
-
Segregation: Store the waste container away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.
Protocol 2: Contaminated Solid Waste Management
This protocol applies to disposable lab supplies contaminated with this compound, such as gloves, absorbent paper, and weighing papers.
Materials:
-
Two clear, heavy-duty plastic bags.
-
Hazardous waste tag.
Procedure:
-
Collect Waste: Place all contaminated solid items directly into the first clear plastic bag as they are generated. This waste is often referred to as "chemically contaminated lab trash."
-
Double-Bag: Once collection is complete or the bag is full, seal the first bag and place it inside a second clear plastic bag. This double-bagging provides an extra layer of protection.[8]
-
Label: Affix a hazardous waste tag to the outer bag. On the tag, list the contaminating chemical(s), in this case, "this compound" and any other relevant chemicals.
-
Store: Store the sealed bag in the designated solid hazardous waste collection bin in your laboratory until it is collected by EHS.
Protocol 3: Management of "Empty" Containers
An "empty" container that held this compound is not truly empty and must be managed as hazardous waste.
Procedure:
-
Do Not Rinse: Do not rinse the container into the sink. Any rinsate generated must be collected as liquid hazardous waste as described in Protocol 1.[9]
-
Triple Rinse (for disposal as regular trash - with caution): In some jurisdictions, a container that held a non-acutely toxic chemical can be disposed of in the regular trash after being triple-rinsed.[3][9]
-
Rinse the container three times with a suitable solvent (e.g., acetone or methanol).
-
Crucially, collect all three rinses as liquid hazardous waste by following Protocol 1.
-
Allow the container to air dry completely in a fume hood.
-
Obliterate or remove the original label.
-
Dispose of the container in the appropriate recycling or trash bin as per institutional policy.
-
-
Preferred Method (Disposal as Hazardous Waste): The most straightforward and safest method is to dispose of the empty, unrinsed container as solid hazardous waste.
-
Leave the cap on tightly.
-
Deface the original label.
-
Place the container in the solid hazardous waste stream for pickup.
-
Arranging for Final Disposal
Hazardous waste must be collected by trained professionals.[2][10]
-
Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety department. This often involves submitting an online form or a completed hazardous waste manifest.[2]
-
Maintain Records: Keep a copy of all paperwork related to the waste disposal for your laboratory's records, as required by regulations.
-
Adhere to Accumulation Limits: Be aware of the time and quantity limits for storing hazardous waste in your lab. Most regulations limit accumulation to a specific period (e.g., 90 days) or quantity (e.g., 55 gallons) before a pickup is required.[8]
By adhering to these scientifically grounded and procedurally sound protocols, you ensure that the disposal of this compound is conducted with the highest commitment to safety and environmental stewardship.
References
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How to Dispose of Chemical Waste. Environmental Health and Safety, Case Western Reserve University. [Link]
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Hazardous Waste and Disposal. American Chemical Society. [Link]
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2-(4-(Methylthio)phenyl)acetonitrile. PubChem, National Center for Biotechnology Information. [Link]
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Hazardous Waste Disposal Procedures Handbook. Campus Safety Division, Lehigh University. [Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
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Acetonitrile Standard Operating Procedure. University of California, Santa Cruz. [Link]
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How to Dispose of Acetonitrile? ACT Group. [Link]
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Label Review Manual - Chapter 13: Storage and Disposal. U.S. Environmental Protection Agency. [Link]
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Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone. Cole-Parmer. [Link]
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A Senior Application Scientist's Guide to Handling 2-[(4-Methylphenyl)thio]acetonitrile
Welcome to your comprehensive guide on the safe handling of 2-[(4-Methylphenyl)thio]acetonitrile (CAS No. 21681-88-9). As researchers dedicated to advancing drug development, our most critical asset is our team's safety. This document moves beyond a simple checklist, providing a deep, procedural framework rooted in the chemical principles of the molecule itself. Our goal is to empower you with the knowledge to handle this compound not just safely, but with scientific confidence.
The primary structural feature of concern in this compound is the acetonitrile (-CH₂CN) group. Organic nitriles, particularly those of lower molecular weight, must be treated with utmost caution due to their potential to metabolize into cyanide in vivo. The toxicity of organic thiocyanates, a related class of compounds, has been shown to be substantially due to the action of hydrocyanic acid.[1] Therefore, our entire safety paradigm for this compound is built upon the stringent protocols for handling cyanide-like substances.
Hazard Analysis: Understanding the Risk
Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the specific hazards posed by this compound.
-
Primary Hazard: Cyanide-like Toxicity: The nitrile functional group (-C≡N) is the principal source of acute toxicity. While not a free cyanide salt, the molecule can release cyanide through metabolic processes. Cyanide is a potent cellular asphyxiant that inhibits respiratory enzymes, preventing the transfer of oxygen from the blood to body tissues.[2] The heart and central nervous system are especially vulnerable to rapid damage.[2] Symptoms of mild exposure can include headache, dizziness, nausea, and irritation, while severe exposure can lead to convulsions, unconsciousness, and death within minutes.[3]
-
Irritant Properties: The compound is classified with hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[4]
-
Inhalation and Ingestion Hazard: It is also classified as H302 (Harmful if swallowed) and H335 (May cause respiratory irritation), necessitating controls to prevent airborne exposure and accidental ingestion.[4]
Given these risks, our first line of defense is not PPE, but robust engineering controls.
Engineering Controls: Your Primary Barrier
PPE is the last line of defense. Your primary protection comes from isolating yourself from the hazard using laboratory infrastructure.
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be conducted within a certified laboratory chemical fume hood.[3][5] This is non-negotiable. The fume hood contains vapors and potential dust, preventing inhalation.
-
Designated Work Area: Establish a clearly marked designated area within the fume hood for working with this compound to prevent cross-contamination.[3]
-
Accessible Emergency Equipment: Before beginning any work, confirm the location and operational status of the nearest emergency safety shower and eyewash station.[3][5] They must be accessible within a 10-second travel time.[5]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The following PPE is mandatory for all personnel handling this compound. The selection is based on providing a comprehensive barrier against dermal, ocular, and respiratory exposure routes.
| Protection Type | Specification | Rationale and Causality |
| Hand Protection | Double Gloving: Nitrile exam glove (inner) + Chemical-resistant nitrile glove (outer) | Nitrile is a synthetic rubber that provides excellent resistance to a wide range of chemicals, punctures, and tears.[6][7][8] Double gloving is a critical best practice for highly toxic compounds, providing redundant protection in case the outer glove is compromised.[3][5] |
| Eye & Face Protection | Chemical Safety Goggles & Face Shield | Safety goggles provide a seal around the eyes to protect against splashes and vapors. A face shield must be worn over the goggles during procedures with a high risk of splashing (e.g., transfers of larger volumes, reaction quenching) to protect the entire face. |
| Body Protection | 100% Cotton, fully-buttoned Laboratory Coat | A lab coat provides a removable barrier to protect skin and personal clothing from minor spills and contamination.[3] For larger scale operations, a chemical-resistant apron should be worn over the lab coat.[5] |
| Foot Protection | Closed-toe, solid-top shoes | Protects the feet from spills and falling objects. Perforated shoes or sandals are strictly prohibited in the laboratory environment.[5] |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation: Don all required PPE as specified in the table above before entering the designated work area.
-
Handling: Conduct all manipulations inside a chemical fume hood. Keep the sash at the lowest possible height that still allows for comfortable work.
-
Avoid Incompatibilities: Keep acids away from the cyanide work area unless required for the experiment. Many cyanide compounds react with acids to form highly toxic and volatile hydrogen cyanide gas.[3][9]
-
Work Practice: Never work alone when handling this compound.[3][5] Limit work to normal business hours when colleagues and support staff are available.
-
Post-Handling: After completing work, carefully remove the outer gloves while still in the fume hood and dispose of them in the designated cyanide-containing hazardous waste container. Remove remaining PPE after leaving the work area.
-
Hygiene: Wash hands and face thoroughly with soap and water after handling.[10]
Emergency & Disposal Plan
Preparedness is paramount. Every member of the lab must be familiar with these procedures before an incident occurs.
Exposure Response
Speed is essential. Treatment must be prompt to be effective.[2]
-
Skin Contact: Immediately move to the nearest safety shower.[3][5] Yell for assistance. Rinse the affected area for at least 15 minutes, removing all contaminated clothing while under the shower.[5][11]
-
Eye Contact: Proceed immediately to the nearest emergency eyewash station.[3][5] Hold eyelids open and flush for a minimum of 15 minutes.[3][5]
-
Inhalation: Remove the affected individual to fresh air.[3][5]
-
In all cases of exposure: Call 911 or your institution's emergency number immediately.[3][5] Inform them of a potential cyanide exposure and have a copy of the Safety Data Sheet (SDS) ready for the emergency responders.[3]
Spill Response
The following workflow outlines the immediate actions required in the event of a spill.
Caption: Workflow for responding to a chemical spill.
Waste Disposal
Do not treat this as routine chemical waste.
-
All items contaminated with this compound, including gloves, bench paper, pipette tips, and excess material, must be collected as cyanide-containing hazardous waste.[3][5]
-
Label the waste container clearly: "Hazardous Waste - Cyanide Containing" and include the full chemical name.
-
Contact your institution's Environmental Health & Safety (EH&S) department for pickup and disposal procedures.
By adhering to these rigorous engineering controls, PPE requirements, and operational plans, you can confidently and safely work with this compound, ensuring that your focus remains on your vital research.
References
-
Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from Stanford University EH&S. [Link]
-
Health Safety & Wellbeing, Monash University. (2022, April). First aid for cyanide exposure. Retrieved from Monash University. [Link]
-
Armbrust American. (n.d.). Are Nitrile Gloves Considered PPE?. Retrieved from Armbrust American. [Link]
-
Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. Retrieved from Yale University. [Link]
-
Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Retrieved from Safe Work Australia. [Link]
-
The University of Queensland. (n.d.). Working Safely with Cyanide Guideline. Retrieved from UQ Policy and Procedure Library. [Link]
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PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. Retrieved from PPS Gloves. [Link]
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Flinn Scientific Canada. (n.d.). PPE Nitrile Acid-Resistant Gloves for Lab Safety. Retrieved from Flinn Scientific Canada. [Link]
-
GlovesnStuff. (n.d.). Nitrile Gloves for Chemical Handling. Retrieved from GlovesnStuff. [Link]
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SciSpace. (n.d.). Pharmacological studies of some organic thiocyanates. Retrieved from SciSpace. [Link]
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Wellbefore. (2024, November 1). Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. Retrieved from Wellbefore. [Link]
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PubChem. (n.d.). 2-(4-(Methylthio)phenyl)acetonitrile. Retrieved from PubChem. [Link]
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National Industrial Chemicals Notification and Assessment Scheme. (2016, April 21). Thiocyanate salts: Human health tier II assessment. Retrieved from Australian Department of Health and Aged Care. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
